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  • Product: N4-Sulfanilylsulfanilamide
  • CAS: 547-52-4

Core Science & Biosynthesis

Foundational

N4-Sulfanilylsulfanilamide chemical structure and properties

An In-depth Technical Guide on N4-Sulfanilylsulfanilamide This guide provides a comprehensive technical overview of N4-Sulfanilylsulfanilamide, a foundational molecule in the sulfonamide class of synthetic antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on N4-Sulfanilylsulfanilamide

This guide provides a comprehensive technical overview of N4-Sulfanilylsulfanilamide, a foundational molecule in the sulfonamide class of synthetic antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, synthesis, and analytical characterization of this compound, grounding all information in established scientific principles and methodologies.

Chemical Identity and Molecular Structure

N4-Sulfanilylsulfanilamide, also known as p-Aminobenzenesulfonamide, is an organic compound consisting of an aniline core derivatized with a sulfonamide group.[1] This structure is the basis for a large class of drugs known as "sulfa drugs."[1][2]

IdentifierValueSource
IUPAC Name 4-aminobenzenesulfonamide[1]
CAS Number 63-74-1[1][3]
Molecular Formula C₆H₈N₂O₂S[1]
Molecular Weight 172.20 g/mol [1]
Synonyms Sulfanilamide, p-Aminobenzenesulfonamide[3]

The molecule's structure is key to its biological activity. The para-aminobenzoic acid (PABA)-like scaffold allows it to act as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][4] This inhibition is selective for bacteria as mammals obtain folic acid from their diet.[1]

Molecular Structure Diagram

The following diagram illustrates the chemical structure of N4-Sulfanilylsulfanilamide, highlighting its key functional groups: the aromatic amine (N4) and the sulfonamide group (N1).

Caption: Chemical structure of N4-Sulfanilylsulfanilamide.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueNotes
Appearance White to yellowish-white crystalline powder[1]
Melting Point 164.5-166.5 °C[1]
Solubility Soluble in acetone, sparingly soluble in alcohol, practically insoluble in chloroform, ether, or benzene.[1]Water solubility is a key factor influencing its formulation and bioavailability.
pKa The acidity of the sulfonamide group is a crucial factor for its antibacterial activity.[5]The pKa influences the ionization state at physiological pH.
UV λmax 255 and 312 nm[1] In a 0.5% aqueous solution.
Density 1.08 g/cm³[1]

These properties underscore the compound's solid-state nature at room temperature and its solubility profile, which favors polar organic solvents over nonpolar ones.

Synthesis and Purification

The synthesis of sulfanilamide is a classic multi-step process in organic chemistry that involves key reactions such as electrophilic aromatic substitution and protection/deprotection of functional groups.[4]

Synthetic Pathway Overview

The most common laboratory synthesis starts from acetanilide and proceeds through chlorosulfonation, amination, and finally, deprotection.

Synthesis_Workflow Acetanilide Acetanilide Step1 Chlorosulfonation (HSO₃Cl) Acetanilide->Step1 Intermediate1 4-Acetamidobenzenesulfonyl chloride Step1->Intermediate1 Step2 Amination (NH₄OH) Intermediate1->Step2 Intermediate2 4-Acetamidobenzenesulfonamide Step2->Intermediate2 Step3 Hydrolysis (Acidic) Intermediate2->Step3 Sulfanilamide N4-Sulfanilylsulfanilamide Step3->Sulfanilamide

Caption: General workflow for the synthesis of N4-Sulfanilylsulfanilamide.

Detailed Experimental Protocol: Synthesis of N4-Sulfanilylsulfanilamide

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirm the progression of the reaction.

Step 1: Chlorosulfonation of Acetanilide

  • Rationale: The acetamido group is a moderately activating ortho-, para-director. Protecting the amine as an acetamide prevents its reaction with chlorosulfonic acid and directs the sulfonyl chloride group to the para position due to steric hindrance at the ortho positions.

  • Procedure:

    • In a fume hood, carefully add 2.7 g of dry acetanilide to a round-bottom flask.[6]

    • Cool the flask in an ice bath.

    • Slowly add 8.0 mL of chlorosulfonic acid dropwise with stirring.[6] The reaction is highly exothermic and releases HCl gas.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to complete the reaction.

    • Pour the reaction mixture carefully onto crushed ice to precipitate the product, 4-acetamidobenzenesulfonyl chloride.

    • Collect the precipitate by vacuum filtration and wash with cold water.

Step 2: Amination of 4-Acetamidobenzenesulfonyl Chloride

  • Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the sulfonamide.

  • Procedure:

    • Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride to an Erlenmeyer flask.

    • Add 15 mL of concentrated aqueous ammonia (ammonium hydroxide) and stir.[6]

    • Heat the mixture gently in the fume hood to complete the formation of 4-acetamidobenzenesulfonamide.

    • Cool the mixture in an ice bath to induce crystallization.

    • Collect the product by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of 4-Acetamidobenzenesulfonamide

  • Rationale: The final step is the removal of the acetyl protecting group to reveal the free aromatic amine (N4) of the final product. This is achieved by acid-catalyzed hydrolysis.

  • Procedure:

    • Transfer the 4-acetamidobenzenesulfonamide to a round-bottom flask.

    • Add dilute hydrochloric acid and heat the mixture under reflux.

    • After the reaction is complete, cool the solution and carefully neutralize it with a base (e.g., sodium bicarbonate) until the sulfanilamide precipitates.

    • Cool the mixture thoroughly in an ice bath.

    • Collect the final product, N4-Sulfanilylsulfanilamide, by vacuum filtration, wash with cold water, and dry.

Purification: The final product can be purified by recrystallization from hot water or ethanol to yield white crystals.

Analytical Characterization

Confirming the identity and purity of the synthesized N4-Sulfanilylsulfanilamide is essential. A combination of spectroscopic and chromatographic methods is typically employed.

Analytical Workflow

Analytical_Workflow NMR ¹H & ¹³C NMR (Structural Confirmation) IR FT-IR (Functional Group ID) MS Mass Spectrometry (Molecular Weight) HPLC HPLC (Quantitative Purity) TLC TLC (Qualitative Check) MP Melting Point (Purity Indicator) Sample Synthesized Sulfanilamide Sample->NMR Sample->IR Sample->MS Sample->HPLC Sample->TLC Sample->MP

Caption: Standard analytical workflow for compound characterization.

Key Analytical Techniques
  • UV-Visible Spectroscopy: As a rapid method, UV-Vis spectroscopy can be used for the determination of sulfanilamide in pharmaceutical compounds.[7] A 0.5% aqueous solution shows absorbance maxima at 255 and 312 nm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretches of the primary amine and the sulfonamide, as well as the strong S=O stretches of the sulfonyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will provide definitive structural information, showing distinct signals for the aromatic protons in the para-substituted ring and the protons of the -NH₂ groups.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (172.20 g/mol ).[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis in various matrices.[7] Capillary electrophoresis is another effective method for the determination of sulfonamides.[7]

Concluding Remarks

N4-Sulfanilylsulfanilamide, or sulfanilamide, is a molecule of significant historical and chemical importance. Its straightforward synthesis, clear structure-activity relationship, and well-defined physicochemical properties make it an excellent model compound for studying the principles of medicinal chemistry and organic synthesis. The protocols and data presented in this guide offer a robust framework for the synthesis, purification, and comprehensive characterization of this foundational antibacterial agent, ensuring both scientific integrity and reproducibility for researchers in the field.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem. (URL: [Link])

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation - ResearchGate. (URL: [Link])

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  • Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. (URL: [Link])

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c) - ResearchGate. (URL: [Link])

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  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent - ChemRxiv. (URL: [Link])

  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - ResearchGate. (URL: [Link])

  • N4-Acetyl-N1-(2,5-xylyl)sulfanilamide | C16H18N2O3S | CID 306208 - PubChem. (URL: [Link])

  • Selected physicochemical properties of the sulfonamide antibiotics - ResearchGate. (URL: [Link])

  • CAS No : 63-74-1 | Product Name : Sulfanilamide - API | Chemical Name : Sulphanilamide | Pharmaffiliates. (URL: [Link])

  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC - NIH. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N4-Sulfanilylsulfanilamide

Abstract: N4-Sulfanilylsulfanilamide, a key member of the sulfonamide class of compounds, requires rigorous physicochemical characterization to support its development and application in research and pharmaceutical conte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N4-Sulfanilylsulfanilamide, a key member of the sulfonamide class of compounds, requires rigorous physicochemical characterization to support its development and application in research and pharmaceutical contexts. This guide provides a comprehensive overview of its fundamental properties, including molecular identity, solubility, thermal behavior, ionization constants (pKa), and spectroscopic profile. The methodologies presented herein are grounded in established analytical principles, offering researchers and drug development professionals a practical framework for characterization. By explaining the causality behind experimental choices and integrating self-validating protocols, this document serves as an authoritative resource for understanding and harnessing the chemical behavior of N4-Sulfanilylsulfanilamide.

Molecular Identity and Structure

Establishing the unequivocal identity of a compound is the foundational step in any scientific investigation. N4-Sulfanilylsulfanilamide is identified by a unique set of descriptors that ensures there is no ambiguity in its reference.

Table 1: Core Identification Parameters for N4-Sulfanilylsulfanilamide

ParameterValueSource
Chemical Name 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide[1]
Common Synonyms 4¢-Sulfamoylsulfanilanilide, Disulon, Uliron C[1]
CAS Registry Number 547-52-4[1]
Molecular Formula C₁₂H₁₃N₃O₄S₂[1]
Molecular Weight 327.38 g/mol [1]

The molecule's structure, featuring two substituted benzene rings linked by a sulfonamide bridge, dictates its chemical personality—from its solubility to its biological interactions.

Caption: 2D Structure of N4-Sulfanilylsulfanilamide.

Solubility Profile: A Prerequisite for Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its formulation strategy, dissolution rate, and ultimate bioavailability. N4-Sulfanilylsulfanilamide exhibits a solubility profile characteristic of many sulfonamides, with limited aqueous solubility that can be modulated by pH.

Qualitative Solubility Insights: The molecule's solubility is a tale of two parts: the large, non-polar aromatic framework and the polar sulfonamide and amine functional groups. This duality leads to its observed behavior:

  • Aqueous Solubility: It is slightly soluble in cold water but shows a significant increase in solubility in hot water, indicating an endothermic dissolution process.[1]

  • Organic Solubility: It is soluble in moderately polar organic solvents like methanol and ethanol, as well as ether.[1] However, it is practically insoluble in non-polar solvents such as petroleum ether and chloroform.[1]

  • pH-Dependent Solubility: Solubility is enhanced in dilute aqueous solutions of both hydrochloric acid and ammonia.[1] This is a direct consequence of its amphoteric nature; the primary amine (N4) can be protonated in acid to form a soluble cation, while the sulfonamide nitrogens are acidic and can be deprotonated in base to form soluble anions.

Table 2: Summary of N4-Sulfanilylsulfanilamide Solubility

SolventSolubilityRationale
Cold WaterSlightly SolubleLimited by the large hydrophobic backbone.
Hot WaterConsiderably More SolubleDissolution is an entropically favorable and endothermic process.
Methanol, EthanolSoluble"Like dissolves like"; solvent polarity matches the solute's mixed character.
Chloroform, Pet. EtherPractically InsolubleThe high polarity of the sulfonamide groups prevents dissolution in non-polar media.
Dilute HClSolubleProtonation of the N4-amino group forms a water-soluble ammonium salt.
Dilute NH₃SolubleDeprotonation of an acidic sulfonamide proton forms a water-soluble anion.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This method, recognized by regulatory agencies, is the gold standard for determining equilibrium solubility.

Causality: The core principle is to create a saturated solution where the dissolved API is in equilibrium with the excess solid API. This ensures the measured concentration represents the true thermodynamic solubility limit under the specified conditions.

  • Preparation: Add an excess amount of N4-Sulfanilylsulfanilamide (enough to ensure solid remains after equilibration) to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a filter material that does not bind the compound, e.g., PTFE) to separate the saturated solution from the undissolved solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of N4-Sulfanilylsulfanilamide using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to validate that a saturated solution was achieved.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48h) A->B Achieve Equilibrium C Centrifuge / Filter (0.22 µm PTFE) B->C Isolate Saturated Solution D Analyze Supernatant (HPLC / UV-Vis) C->D Measure Concentration A Unionized Species (R-SO₂NH-R') Dominant at pH << pKa C pH = pKa A->C [Unionized] = [Anionic] B Anionic Species (R-SO₂N⁻-R') Dominant at pH >> pKa C->B

Caption: Relationship between pH, pKa, and Ionization State.
Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This technique directly measures the change in pH of a solution as a titrant (a strong acid or base) is added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.

  • Sample Preparation: Dissolve an accurately weighed amount of N4-Sulfanilylsulfanilamide in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for acidic pKa values or a strong acid (e.g., 0.1 M HCl) for basic pKa values. Record the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which can be identified as the inflection point on the first derivative of the titration curve.

Spectroscopic Fingerprinting

Spectroscopic analysis provides a unique "fingerprint" of a molecule, essential for structure confirmation, purity assessment, and quantitative analysis.

Table 3: Key Spectroscopic Data for N4-Sulfanilylsulfanilamide

TechniquePurposeExpected Key Features
UV-Visible Quantification, PurityAbsorption maximum (λmax) around 255-312 nm, characteristic of the substituted benzene rings. [2]
Infrared (IR) Functional Group ID- N-H stretches (amine & sulfonamide): ~3200-3400 cm⁻¹- S=O asymmetric & symmetric stretches: ~1350 & 1160 cm⁻¹- Aromatic C=C stretches: ~1500-1600 cm⁻¹
¹H NMR Structure Elucidation- Aromatic protons in the para-substituted rings (doublets).- Broad signals for the exchangeable N-H protons.
¹³C NMR Carbon Skeleton ID- Signals for the distinct aromatic carbons.- Quaternary carbon signals will be of lower intensity.
Mass Spec. Molecular WeightA molecular ion peak corresponding to its molecular weight (327.38 g/mol ).
Experimental Protocols: Spectroscopic Analysis

Causality: Each spectroscopic method probes a different aspect of the molecule's structure. UV-Vis measures electronic transitions, IR measures bond vibrations, and NMR measures the chemical environment of specific nuclei. Together, they provide a comprehensive and definitive structural confirmation.

  • UV-Vis Spectroscopy:

    • Prepare a stock solution of N4-Sulfanilylsulfanilamide in a UV-transparent solvent (e.g., methanol).

    • Create a series of dilutions to generate a calibration curve.

    • Measure the absorbance of the solutions from 200-400 nm using a calibrated spectrophotometer.

    • Identify the λmax and confirm the linearity of absorbance vs. concentration (Beer's Law).

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by intimately grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Assign the major absorption bands to the corresponding functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, which will solubilize the compound and show the N-H protons).

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HMQC) on a high-field NMR spectrometer.

    • Process the data and assign the chemical shifts, coupling constants, and integrations to the molecular structure.

Conclusion

The physicochemical properties of N4-Sulfanilylsulfanilamide—its solubility, melting point, pKa, and spectroscopic signature—are interconnected attributes that define its behavior from the laboratory bench to potential clinical applications. A thorough understanding and precise measurement of these parameters, using the robust protocols outlined in this guide, are indispensable for ensuring the quality, consistency, and efficacy of this compound in any research or development endeavor. The data presented form a critical foundation for formulation design, analytical method development, and the prediction of its in vivo performance.

References

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  • DrugFuture. N4-Sulfanilylsulfanilamide. [Link]

  • Wikipedia. Sulfanilamide. [Link]

  • ResearchGate. The crystal structure of α-sulphanilamide. [Link]

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  • ResearchGate. Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. [Link]

  • PubMed. Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. [Link]

  • ResearchGate. IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. [Link]

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  • ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

  • PubMed. [Detection of sulfamethoxazol and N4-acetylsulfamethoxazol in biological fluids by resversed-phase high-pressure liquid chromatography (author's tarnsl)]. [Link]

  • Scientific Research Publishing. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. [Link]

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Foundational

A Technical Guide to the Antibacterial Mechanism of N4-Sulfanilylsulfanilamide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of antibiotics, represents a cornerstone in the history of antimicrobial che...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of antibiotics, represents a cornerstone in the history of antimicrobial chemotherapy.[1] This technical guide provides an in-depth exploration of its mechanism of action, focusing on the molecular interactions and biochemical pathways that underpin its bacteriostatic effect. By competitively inhibiting the essential bacterial enzyme dihydropteroate synthase (DHPS), N4-Sulfanilylsulfanilamide disrupts the de novo synthesis of folic acid, a vital metabolic precursor for bacterial growth and replication.[2][3] This document elucidates this mechanism, discusses the basis of its selective toxicity, and details the contemporary experimental methodologies used to evaluate its efficacy and the emergence of resistance.

Introduction: The Strategic Targeting of Bacterial Folate Biosynthesis

The efficacy of an antimicrobial agent hinges on its ability to selectively target essential metabolic pathways in pathogenic microorganisms while sparing the host. The bacterial folate biosynthesis pathway is an exemplary target for such selective toxicity.[4] Unlike mammals, which obtain folate (Vitamin B9) from their diet, many bacteria must synthesize it de novo.[3][5][6] Folate cofactors are indispensable for the biosynthesis of nucleic acids (specifically purines and thymidine) and certain amino acids, making this pathway critical for bacterial proliferation.[4][7]

At the heart of this pathway lies the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2][8] This enzymatic step is the primary target of the sulfonamide class of antibiotics, including N4-Sulfanilylsulfanilamide.[9]

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The antibacterial action of N4-Sulfanilylsulfanilamide is a classic example of competitive inhibition. Its molecular structure closely mimics that of the natural substrate, PABA.[10] This structural analogy allows the drug to bind to the active site of the DHPS enzyme, effectively competing with PABA.[3][10]

When N4-Sulfanilylsulfanilamide occupies the active site, it prevents the binding of PABA, thereby halting the synthesis of 7,8-dihydropteroate.[10] This blockade leads to a depletion of the downstream product, dihydrofolate (DHF), and subsequently, tetrahydrofolate (THF), the biologically active form of folate.[11] The resulting deficiency in THF inhibits the synthesis of essential precursors for DNA and RNA, ultimately leading to a cessation of bacterial growth and division—a bacteriostatic effect.[5][10] It is this competitive inhibition that forms the crux of N4-Sulfanilylsulfanilamide's therapeutic action.[10]

In some instances, the binding of the sulfonamide to DHPS can also lead to the formation of a dead-end product that cannot be utilized in the subsequent step of the folate biosynthesis pathway, further contributing to the drug's inhibitory effect.[2]

Visualizing the Folate Synthesis Pathway and Inhibition

To fully appreciate the mechanism, it is crucial to visualize the biochemical cascade and the point of inhibition.

Folate_Pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition GTP GTP DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA para-aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-Carbon Transfers Sulfonamide N4-Sulfanilylsulfanilamide DHPS_Enzyme DHPS Active Site Sulfonamide->DHPS_Enzyme Competitive Binding PABA_Substrate PABA PABA_Substrate->DHPS_Enzyme Normal Binding

Figure 1: Bacterial folate synthesis pathway and the competitive inhibition of DHPS by N4-Sulfanilylsulfanilamide.

Molecular Basis of Selectivity and Resistance

Selective Toxicity

The remarkable success of sulfonamides as antimicrobials is rooted in their selective toxicity. Human cells do not possess the enzymatic machinery for de novo folate synthesis, including the DHPS enzyme.[3][6] Instead, they rely on dietary intake and have a dedicated folate uptake system.[12] This fundamental metabolic difference ensures that N4-Sulfanilylsulfanilamide specifically targets bacteria without affecting the host's folate metabolism.[1][10]

Mechanisms of Bacterial Resistance

The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance, limiting their clinical utility.[12] The primary mechanisms of resistance include:

  • Mutations in the folP Gene: Alterations in the gene encoding DHPS can lead to an enzyme with a reduced binding affinity for sulfonamides while maintaining its affinity for PABA.[12][13]

  • Acquisition of sul Genes: Bacteria can acquire foreign genes (sul1, sul2, sul3, etc.) through horizontal gene transfer, often via plasmids.[12][14] These genes encode for alternative, sulfonamide-insensitive DHPS enzymes.[2][12]

  • Overproduction of PABA: Some resistant strains can overproduce the natural substrate, PABA, which outcompetes the sulfonamide inhibitor for binding to DHPS.[15]

  • Efflux Pumps: Certain bacteria have developed efflux pumps that actively transport sulfonamides out of the cell before they can reach their target.[15]

Experimental Protocols for Efficacy and Inhibition Analysis

Evaluating the antibacterial activity of N4-Sulfanilylsulfanilamide and its inhibitory effect on DHPS involves standardized in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a bacterium.[16][17] The broth microdilution method is a gold standard for determining MIC values.[18]

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is incubated overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).[19]

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of N4-Sulfanilylsulfanilamide is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[17]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[18] Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.[18][19]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).[18]

Comparative MIC Data for Sulfonamides

The following table presents representative MIC values for various sulfonamides against common bacterial pathogens, illustrating the spectrum of activity. Lower MIC values indicate greater potency.[16]

SulfonamideEscherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Staphylococcus aureus (µg/mL)
Sulfadiazine31.25>1000-
Sulfamethoxazole125>10008 - >128
Sulfanilamide->1024-

Data sourced from representative studies and should be considered illustrative.[16]

Dihydropteroate Synthase (DHPS) Inhibition Assay

A continuous spectrophotometric assay can be employed to directly measure the inhibition of DHPS activity.[20][21][22]

Assay Principle: This method utilizes a coupled enzyme system. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[20][22]

Experimental Workflow Diagram:

DHPS_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, DHPS, DHFR, DHPPP, PABA, NADPH, and N4-Sulfanilylsulfanilamide dilutions start->prepare_reagents mix_components In a microplate, combine buffer, DHPS, DHFR, NADPH, and inhibitor prepare_reagents->mix_components pre_incubate Pre-incubate mixture at assay temperature mix_components->pre_incubate initiate_reaction Initiate reaction by adding DHPPP and PABA pre_incubate->initiate_reaction monitor_absorbance Monitor absorbance at 340 nm over time using a plate reader initiate_reaction->monitor_absorbance calculate_rate Calculate the initial rate of NADPH oxidation (ΔAbs/min) monitor_absorbance->calculate_rate determine_inhibition Determine % inhibition relative to a no-inhibitor control calculate_rate->determine_inhibition end End determine_inhibition->end

Figure 2: Experimental workflow for the coupled spectrophotometric DHPS inhibition assay.

Conclusion and Future Directions

N4-Sulfanilylsulfanilamide's mechanism of action, centered on the competitive inhibition of dihydropteroate synthase, is a foundational concept in antimicrobial pharmacology.[23] While the rise of resistance has curtailed its widespread use as a monotherapy, it remains a critical tool, often in combination therapies (e.g., with trimethoprim), which targets a subsequent step in the same pathway.[3][11] Understanding the precise molecular interactions within the DHPS active site and the genetic basis of resistance continues to be a vital area of research. This knowledge is paramount for the rational design of novel DHPS inhibitors that can overcome existing resistance mechanisms and for the development of strategies to preserve the efficacy of this important class of antibiotics.

References

  • Yun, M., Wu, Y., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. Available at: [Link]

  • Bermingham, A. & Derrick, J.P. (2002). The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. PubMed. Available at: [Link]

  • Venkatesan, R., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at: [Link]

  • Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Wikipedia. (2025). Dihydropteroate synthase inhibitor. Wikipedia. Available at: [Link]

  • Ho, M., et al. (2009). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies. Available at: [Link]

  • Kim, T., et al. (2023). Roles of Folate-Biosynthetic Genes in the Folate Production and Regulation of Lactic Acid Bacteria: A Review. Preventive Nutrition and Food Science. Available at: [Link]

  • RCSB PDB. (2023). Folate Synthesis. PDB-101. Available at: [Link]

  • American Society for Microbiology. (2018). Folate Biosynthesis, Reduction, and Polyglutamylation and the Interconversion of Folate Derivatives. EcoSal Plus. Available at: [Link]

  • ResearchGate. (n.d.). Summarized pathway of folic acid metabolism, including bacterial de novo synthesis, reduction and TS-mediated feedback loop. ResearchGate. Available at: [Link]

  • ResearchGate. (2009). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What is Sulfanilamide used for?. Patsnap Synapse. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (2018). Antimicrobial sulfonamide drugs. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]

  • PubMed Central. (2022). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. PubMed Central. Available at: [Link]

  • EXCLI Journal. (2023). SYNTHESIS, STRUCTURAL STUDIES, AND INHIBITORY POTENTIAL OF SELECTED SULFONAMIDE ANALOGUES. EXCLI Journal. Available at: [Link]

  • PubMed Central. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. PubMed Central. Available at: [Link]

  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

  • ACS Publications. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. Available at: [Link]

  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Pharmacy 180. Available at: [Link]

  • PubMed. (2000). Sulfonamide resistance: mechanisms and trends. PubMed. Available at: [Link]

  • YouTube. (2023). Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). MIC, MBC and MFC (µg/mL) values of sulfonamides. ResearchGate. Available at: [Link]

  • PubMed Central. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central. Available at: [Link]

  • MDPI. (2024). Comparative Molecular and Antimicrobial Analysis of Lactococcus garvieae and Lactococcus petauri from Marine and Freshwater Fish Farms in the Mediterranean. MDPI. Available at: [Link]

  • PubMed. (2003). Inhibition studies of sulfonamide-containing folate analogs in yeast. PubMed. Available at: [Link]

  • PubMed Central. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. PubMed Central. Available at: [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Rupa Health. Available at: [Link]

  • ResearchGate. (n.d.). Design strategy and general structures of newly synthesized antimicrobial DHPS and DHFR inhibitors. ResearchGate. Available at: [Link]

  • Frontiers. (2023). Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements. Frontiers in Microbiology. Available at: [Link]

Sources

Exploratory

The Enduring Relevance of N4-Sulfanilylsulfanilamide: A Technical Guide to Its Biological Activity and Derivative Development

For Immediate Release This guide serves as a deep dive into the biological activities of N4-Sulfanilylsulfanilamide and its derivatives, offering a technical resource for researchers, medicinal chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide serves as a deep dive into the biological activities of N4-Sulfanilylsulfanilamide and its derivatives, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will explore its foundational mechanism of action, the principles guiding the synthesis of more potent derivatives, and the detailed experimental protocols required to validate their efficacy.

Introduction: The Sulfonamide Cornerstone

N4-Sulfanilylsulfanilamide belongs to the sulfonamide class of drugs, the first synthetic antimicrobial agents to be used systemically.[1] These compounds marked a turning point in medicine, dramatically reducing mortality from bacterial infections before the widespread availability of penicillin.[1] While many newer antibiotics have since been developed, the study of sulfonamides like N4-Sulfanilylsulfanilamide remains critical. They offer a robust framework for understanding antimicrobial resistance, structure-activity relationships (SAR), and the design of novel therapeutics targeting essential metabolic pathways.[2][3] Beyond their antibacterial properties, sulfonamide derivatives have been developed for a wide range of conditions, including diuretics, hypoglycemics, and anti-inflammatory agents, showcasing the versatility of the core chemical scaffold.[4][5]

Core Mechanism of Action: Competitive Inhibition of Folate Synthesis

The primary antibacterial effect of N4-Sulfanilylsulfanilamide and its derivatives is bacteriostatic; they inhibit bacterial growth rather than killing the organisms outright.[5][6] This action stems from their role as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial pathway for synthesizing folic acid (Vitamin B9).[7][8][9]

Bacteria must synthesize their own folic acid, as they cannot acquire it from their environment.[10] Folic acid is a vital precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[11][12] By halting folic acid production, sulfonamides effectively starve bacteria of the components necessary for cell division and growth.[13]

The efficacy of this inhibition is due to the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA).[4][10] The sulfonamide molecule binds to the active site of the DHPS enzyme, preventing PABA from binding and thereby blocking the metabolic pathway.[8][10] Human cells are unaffected because they do not possess the DHPS enzyme and instead obtain folic acid from their diet, which explains the selective toxicity of these drugs towards bacteria.[7][10]

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis Blocked Inhibition Sulfonamide N4-Sulfanilylsulfanilamide (PABA Analogue) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by N4-Sulfanilylsulfanilamide.

Structure-Activity Relationships (SAR) and Derivative Design

The development of potent sulfonamide derivatives hinges on a clear understanding of their structure-activity relationships (SAR). Modifications to the parent sulfanilamide structure can significantly alter its pharmacokinetic properties and antibacterial potency.[14]

Key SAR principles for antibacterial sulfonamides include:

  • The N4 Amino Group: A free, unsubstituted para-amino group (-NH2) is generally essential for activity.[14] This group is critical for mimicking PABA. Prodrugs, such as sulfasalazine, can have this group substituted, but it must be cleaved in vivo to release the active form.[15]

  • The Aromatic Ring: The benzene ring is a crucial part of the scaffold. Substitutions on this ring typically decrease or eliminate antibacterial activity.[14]

  • The Sulfonamide Group: The sulfur atom must be directly linked to the benzene ring.[14]

  • The N1 Substituent: The greatest variation and opportunity for optimization lies in substitutions on the N1 amide nitrogen. Introducing heterocyclic rings (e.g., sulfamethoxazole, sulfadiazine) can dramatically increase potency.[15] These substitutions influence the compound's pKa. Optimal antibacterial activity is often observed when the pKa of the sulfonamide is between 6.6 and 7.4, as this allows for a significant portion of the drug to be in its ionized form at physiological pH, enhancing its solubility and ability to enter the bacterial cell.[15]

SAR_Logic cluster_mods Structural Modifications cluster_outcomes Impact on Biological Activity Parent Core Sulfanilamide Scaffold N4 N4 Amino Group (p-NH2) Parent->N4 Ring Aromatic Ring Parent->Ring N1 N1 Amide Nitrogen (-SO2NH-R) Parent->N1 N4_Rule Essential for PABA mimicry. Substitution leads to inactivity or prodrug. N4->N4_Rule Governs Ring_Rule Substitution abolishes activity. Ring->Ring_Rule Governs N1_Rule Heterocyclic substitutions (R-group) - Increase potency - Modulate pKa & solubility - Enhance pharmacokinetics N1->N1_Rule Governs

Caption: Key Structure-Activity Relationships (SAR) in Sulfonamide Derivatives.

Protocols for Evaluating Biological Activity

A systematic evaluation of novel sulfonamide derivatives is essential to quantify their efficacy and determine their therapeutic potential. The following protocols represent core methodologies in the field.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the in vitro antibacterial activity of a compound. It determines the lowest concentration of a drug that visibly inhibits the growth of a specific microorganism.[16][17]

Causality and Rationale:

  • Medium: Mueller-Hinton Broth (MHB) is the standard medium because its composition is well-defined and low in PABA and thymidine, which can antagonize sulfonamide activity and skew results.

  • Inoculum: A standardized bacterial inoculum (typically ~5 x 10^5 CFU/mL) is crucial for reproducibility. A lower density might overestimate potency, while a higher density could overwhelm the drug's bacteriostatic effect.

  • Controls: A positive control (bacteria, no drug) ensures the bacteria are viable, and a negative control (broth, no bacteria) confirms the sterility of the medium. An antibiotic control (e.g., ciprofloxacin, sulfamethoxazole) provides a benchmark for comparison.[18][19]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: a. Aseptically pick several colonies of the test bacterium (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) from an agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in MHB to achieve the final target concentration of ~5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using MHB. This creates a gradient of concentrations (e.g., from 512 µg/mL down to 1 µg/mL).[16]

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate. b. Include positive, negative, and antibiotic controls on the same plate. c. Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading and Interpretation: a. After incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound where no visible growth is observed.[17]

In Vitro DHPS Enzyme Inhibition Assay

To confirm that the antibacterial activity is due to the intended mechanism, a direct enzyme inhibition assay is performed. This measures how effectively the derivative inhibits the DHPS enzyme itself.

Causality and Rationale:

  • Recombinant Enzyme: Using a purified, recombinant DHPS enzyme ensures that the observed inhibition is specific to the target and not an off-target effect within the bacterial cell.

  • Substrates: The assay requires the enzyme's natural substrates, PABA and dihydropterin pyrophosphate (DHPP), to initiate the reaction.

  • Detection Method: The reaction can be monitored by various methods, such as spectrophotometrically measuring the consumption of PABA or using a coupled assay to detect a downstream product.

Step-by-Step Protocol:

  • Reagent Preparation: a. Prepare a reaction buffer (e.g., Tris-HCl with MgCl2 and DTT). b. Prepare solutions of purified recombinant DHPS enzyme, PABA, and DHPP. c. Prepare serial dilutions of the test compound (inhibitor).

  • Assay Setup: a. In a microplate, add the reaction buffer, DHPS enzyme, and the test compound at various concentrations. b. Allow the enzyme and inhibitor to pre-incubate for a short period.

  • Initiation and Measurement: a. Initiate the enzymatic reaction by adding the substrates (PABA and DHPP). b. Monitor the reaction progress over time at a specific wavelength using a plate reader. The rate of the reaction is proportional to the enzyme's activity.

  • Data Analysis: a. Plot the reaction rate against the inhibitor concentration. b. Use non-linear regression to fit the data to a dose-response curve and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative Analysis of Derivatives

Systematic modifications to the N1-substituent of N4-Sulfanilylsulfanilamide can yield derivatives with a wide range of potencies. The following table provides an example of how to present comparative data for a series of hypothetical derivatives.

Compound IDN1-Substituent (R-Group)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)DHPS IC50 (µM)
SNS-001 -H (Parent Compound)>25612885.2
SNS-002 -Acetyl1286442.5
SNS-003 -Thiazole321610.8
SNS-004 -Pyrimidine1685.1
Sulfamethoxazole -5-methyl-3-isoxazole16 - >1000[20]8 - 512[20]Not specified

Note: The data for SNS-001 to SNS-004 are illustrative examples. The data for Sulfamethoxazole is from published sources and reflects the variability seen in testing.[20]

Conclusion and Future Directions

N4-Sulfanilylsulfanilamide and its derivatives remain a cornerstone of medicinal chemistry. Their well-understood mechanism of action, clear structure-activity relationships, and straightforward evaluation protocols make them an ideal platform for drug discovery education and for developing novel therapeutics.[2] As antimicrobial resistance continues to be a global health crisis, the lessons learned from this historic class of drugs are more relevant than ever.[17] Future research may focus on designing derivatives that can overcome common resistance mechanisms or that possess dual-action capabilities, combining DHPS inhibition with other antibacterial targets.[12] The synthesis of novel sulfonamides continues to be a promising avenue for discovering agents with activity against resistant pathogens.[3][19]

References

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  • Understanding Sulfonamides: Mechanisms and Applications. (Source Not Specified). [URL: https://www.chembk.
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  • Sulfonamide (medicine). Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)]
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  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4175518/]
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/drugs/23213-sulfonamides]
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/6712165/]
  • Dihydropteroate synthase inhibitor. WikiMed Medical Encyclopedia. [URL: https://wikimed.mcgill.ca/index.php?
  • Dihydropteroate synthase inhibitor. Wikipedia. [URL: https://en.wikipedia.
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  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075196/]
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Foundational

An In-depth Technical Guide to N4-Sulfanilylsulfanilamide (CAS 547-52-4)

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Core Sulfonamide Structure N4-Sulfanilylsulfanilamide, a member of the foundational sulfonamide class of antimicrobials, repr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Core Sulfonamide Structure

N4-Sulfanilylsulfanilamide, a member of the foundational sulfonamide class of antimicrobials, represents a key structural motif in medicinal chemistry. While the advent of more potent antibiotics has shifted its direct clinical applications, the study of this molecule remains crucial for understanding structure-activity relationships, metabolic pathways, and the development of novel therapeutics leveraging the sulfonamide scaffold. This guide provides a comprehensive technical overview of N4-Sulfanilylsulfanilamide, from its fundamental properties to practical methodologies for its synthesis and analysis, designed to empower researchers in their scientific endeavors.

Core Molecular and Physicochemical Profile

N4-Sulfanilylsulfanilamide, with the CAS number 547-52-4, is also known by synonyms such as 4'-Sulfamoylsulfanilanilide and Disulon.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 547-52-4[1][2][3]
Molecular Formula C₁₂H₁₃N₃O₄S₂[1][2][3]
Molecular Weight 327.38 g/mol [1][3]
Appearance White to yellowish-white crystalline powder[4]
Melting Point 133-134 °C[1]
Solubility Slightly soluble in cold water, more soluble in hot water. Soluble in methanol, ethanol, ether, dilute ammonia, and dilute hydrochloric acid. Practically insoluble in petroleum ether and chloroform.[1][5]
Sensitivity Light and air sensitive[2]

The Bacteriostatic Mechanism of Action: A Competitive Inhibition Model

The antibacterial activity of N4-Sulfanilylsulfanilamide, like all sulfonamides, is not bactericidal but rather bacteriostatic; it inhibits bacterial growth and reproduction without directly killing the cells.[6] This mechanism is a classic example of competitive inhibition, targeting the bacterial synthesis of folic acid (Vitamin B9), a crucial cofactor for DNA and RNA synthesis.[7][8][9][10]

Bacteria synthesize their own folic acid via a pathway that is absent in humans, who obtain it from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides. The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate.[8][10]

Due to its structural similarity to PABA, N4-Sulfanilylsulfanilamide acts as a competitive inhibitor of DHPS.[9][10] It binds to the active site of the enzyme, preventing PABA from binding and thereby halting the synthesis of dihydrofolic acid, a precursor to the active tetrahydrofolic acid.[7][10] This disruption of the folate pathway ultimately inhibits the synthesis of nucleotides and amino acids, leading to the cessation of bacterial growth.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Sulfonamide N4-Sulfanilylsulfanilamide Sulfonamide->DHPS Competitive Inhibitor THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides

Caption: Competitive inhibition of dihydropteroate synthase by N4-Sulfanilylsulfanilamide.

Synthesis of N4-Sulfanilylsulfanilamide: A Step-by-Step Workflow

The synthesis of N4-Sulfanilylsulfanilamide can be approached through a multi-step process, typically starting from acetanilide. This method involves the protection of the reactive amino group, introduction of the sulfonyl chloride functionality, amination, and final deprotection.

Experimental Protocol

Step 1: Chlorosulfonation of Acetanilide

  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Add acetanilide to the flask.

  • Slowly add chlorosulfonic acid dropwise to the acetanilide with constant stirring, maintaining a low temperature with an ice bath. The reaction is exothermic and releases HCl gas.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride with Sulfanilamide

  • Dissolve the dried p-acetamidobenzenesulfonyl chloride in a suitable solvent such as pyridine or acetone.

  • Add an equimolar amount of sulfanilamide to the solution.

  • Heat the mixture under reflux with stirring for several hours.

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the N4-acetylated intermediate.

  • Filter, wash, and dry the product.

Step 3: Hydrolysis of the N4-Acetyl Intermediate

  • Suspend the N4-acetylated intermediate in a dilute solution of hydrochloric acid.

  • Heat the mixture under reflux until the hydrolysis is complete (the solid dissolves).

  • Cool the solution and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the final product, N4-Sulfanilylsulfanilamide.

  • Filter the precipitate, wash with cold water, and recrystallize from hot water or ethanol to purify.

Synthesis of N4-Sulfanilylsulfanilamide Acetanilide Acetanilide Intermediate1 p-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate1 Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Intermediate1 Intermediate2 N4-Acetyl-N4-sulfanilylsulfanilamide Intermediate1->Intermediate2 Amination Sulfanilamide Sulfanilamide Sulfanilamide->Intermediate2 Final_Product N4-Sulfanilylsulfanilamide Intermediate2->Final_Product Deprotection Acid_Hydrolysis Acid Hydrolysis (HCl, H2O) Acid_Hydrolysis->Final_Product

Sources

Exploratory

An In-Depth Technical Guide to N4-Sulfanilylsulfanilamide for Drug Development Professionals

This guide provides a comprehensive technical overview of N4-Sulfanilylsulfanilamide (CAS No. 547-52-4), a sulfonamide of interest to researchers and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N4-Sulfanilylsulfanilamide (CAS No. 547-52-4), a sulfonamide of interest to researchers and professionals in drug development. This document delves into its core physicochemical properties, structural characterization, a representative synthetic pathway, its established mechanism of action, and a practical application in analytical chemistry.

Core Molecular and Physical Properties

N4-Sulfanilylsulfanilamide, also known as 4-(4'-aminobenzenesulfonamido)benzenesulfonamide, is a distinct molecule within the broader class of sulfonamide compounds. Its fundamental properties are crucial for any experimental design, from solubility studies to formulation development.[1]

Table 1: Physicochemical Properties of N4-Sulfanilylsulfanilamide
PropertyValueSource(s)
Molecular Formula C₁₂H₁₃N₃O₄S₂[1]
Molecular Weight 327.38 g/mol [1]
CAS Number 547-52-4[1]
Appearance Needles from water[1]
Melting Point 133-134 °C[1]
Solubility Slightly soluble in cold water; more soluble in hot water. Soluble in methanol, ethanol, ether, dilute NH₃, and dilute HCl. Practically insoluble in petroleum ether and chloroform.[1]
Synonyms 4¢-Sulfamoylsulfanilanilide, 4-aminobenzenesulfono-p-sulfamoylanilide, 4-(4¢-aminobenzenesulfonamido)benzenesulfonamide, Diseptal C, Uliron C, Disulon[1]

Structural Elucidation and Spectroscopic Profile

The structural identity of a compound is paramount in research and development. While comprehensive, publicly available spectra for N4-Sulfanilylsulfanilamide are limited, its structure can be confirmed through a combination of mass spectrometry, NMR, and IR spectroscopy.

Molecular Structure Diagram

The structure of N4-Sulfanilylsulfanilamide consists of two benzene rings linked by a sulfonamide bridge, with an amino group on one ring and a sulfonamide group on the other.

Caption: Molecular structure of N4-Sulfanilylsulfanilamide.

Expected Spectroscopic Data
  • Mass Spectrometry (MS): The molecular ion peak [M]+ would be expected at m/z 327.38. High-resolution mass spectrometry would confirm the elemental composition of C₁₂H₁₃N₃O₄S₂. Fragmentation patterns would likely show cleavage at the sulfonamide linkages.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex, showing distinct signals for the aromatic protons on both benzene rings, likely in the range of 6.5-8.5 ppm.[2] The protons of the two NH₂ groups and the NH bridge would appear as singlets, with their chemical shifts dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the twelve carbon atoms. The aromatic carbons would resonate in the region of 110-160 ppm.[3]

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the amino and amide groups (around 3200-3500 cm⁻¹), S=O stretching vibrations for the sulfonamide groups (asymmetric and symmetric stretches around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively), and aromatic C=C stretching vibrations (around 1500-1600 cm⁻¹).[3]

Representative Synthesis Protocol

The synthesis of N4-Sulfanilylsulfanilamide can be conceptually approached through the reaction of a protected sulfanilamide derivative with a second sulfanilamide molecule. A plausible, though generalized, synthetic route is outlined below, based on established sulfonamide chemistry.[4][5]

Diagram of Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection Acetanilide Acetanilide Chlorosulfonation 4-Acetamidobenzenesulfonyl chloride Acetanilide->Chlorosulfonation Chlorosulfonic Acid Coupling Coupling Reaction (Pyridine) Chlorosulfonation->Coupling Protected_Product Protected N4-Sulfanilylsulfanilamide Coupling->Protected_Product Sulfanilamide Sulfanilamide Sulfanilamide->Coupling Deprotection Deprotection Protected_Product->Deprotection Acid Hydrolysis Final_Product N4-Sulfanilylsulfanilamide Deprotection->Final_Product Purification

Caption: Generalized synthetic workflow for N4-Sulfanilylsulfanilamide.

Step-by-Step Methodology
  • Protection of the Starting Material: Acetanilide is reacted with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. This protection step is crucial to direct the subsequent reaction to the desired position.[5]

  • Coupling Reaction: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with sulfanilamide in the presence of a base like pyridine. The amino group of sulfanilamide acts as a nucleophile, attacking the sulfonyl chloride to form the sulfonamide linkage.

  • Deprotection and Purification: The acetyl protecting group is removed by acid hydrolysis to yield the final product, N4-Sulfanilylsulfanilamide.[6] The crude product is then purified, typically by recrystallization from a suitable solvent like an ethanol-water mixture, to obtain the final compound with high purity.[7]

Mechanism of Action: A Competitive Inhibitor

Like other sulfonamides, N4-Sulfanilylsulfanilamide is expected to act as an antibacterial agent by competitively inhibiting the bacterial enzyme dihydropteroate synthase.[8] This enzyme is vital for the synthesis of folic acid in bacteria.

Signaling Pathway Diagram

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS N4S N4-Sulfanilylsulfanilamide N4S->Inhibition DHF Dihydrofolic Acid DHPS->DHF Catalysis THF Tetrahydrofolic Acid DHF->THF Reduction Nucleotides Purines & Pyrimidines THF->Nucleotides Coenzyme DNA Bacterial DNA Synthesis Nucleotides->DNA Inhibition->DHPS Competitive Inhibition

Caption: Mechanism of action of N4-Sulfanilylsulfanilamide.

By mimicking the structure of the natural substrate, p-aminobenzoic acid (PABA), N4-Sulfanilylsulfanilamide binds to the active site of dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid. Since mammals obtain folic acid from their diet and do not possess this enzyme, sulfonamides exhibit selective toxicity towards bacteria.

Application in Analytical Chemistry: HPLC Reference Standard

N4-Sulfanilylsulfanilamide can serve as a reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of sulfonamides in various matrices.

Experimental Protocol: HPLC Analysis

This protocol outlines a general procedure for using N4-Sulfanilylsulfanilamide as a reference standard.

  • Preparation of Standard Stock Solution: Accurately weigh approximately 10 mg of N4-Sulfanilylsulfanilamide reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • Preparation of Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 20 µL.

  • Calibration Curve Construction: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Prepare the sample to be analyzed by extracting the sulfonamides and dissolving the extract in the mobile phase. Inject the sample into the HPLC system and determine the concentration of N4-Sulfanilylsulfanilamide using the calibration curve.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling N4-Sulfanilylsulfanilamide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.[9]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11]

    • Inhalation: Move to fresh air.[11]

    • Ingestion: Rinse mouth with water and seek medical advice.[11]

Conclusion

N4-Sulfanilylsulfanilamide is a sulfonamide with well-defined physicochemical properties. Its synthesis follows established chemical principles for this class of compounds. Its presumed mechanism of action as a competitive inhibitor of dihydropteroate synthase makes it a subject of interest in antibacterial research. Furthermore, its stability and purity make it a suitable reference standard for analytical method development in drug discovery and quality control. This guide provides foundational technical information to support further research and application of this compound.

References

  • Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. (n.d.). Retrieved January 21, 2026, from [Link]

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  • SULPHANILAMIDE MATERIAL SAFETY DATA SHEET. Techno PharmChem. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Google Patents. (n.d.). CN102627624B - 4-(4-aminobenzene sulfonamide) phenylacetic acid derivative and preparation method and application thereof.
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Foundational

The Dawn of a New Era in Chemotherapy: An In-depth Technical Guide to the Discovery and History of N4-Sulfanilylsulfanilamide

A pivotal, yet often overlooked, molecule in the early history of antibacterial agents, N4-Sulfanilylsulfanilamide, and its related compounds, represent a crucial chapter in the development of the first generation of syn...

Author: BenchChem Technical Support Team. Date: February 2026

A pivotal, yet often overlooked, molecule in the early history of antibacterial agents, N4-Sulfanilylsulfanilamide, and its related compounds, represent a crucial chapter in the development of the first generation of synthetic drugs that could effectively combat systemic bacterial infections. This guide delves into the scientific journey of its discovery, the chemical ingenuity behind its synthesis, and the biological principles that underpinned its therapeutic action, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The story of N4-Sulfanilylsulfanilamide is intrinsically linked to the groundbreaking discovery of sulfonamides, a class of drugs that revolutionized medicine and paved the way for the antibiotic era. Prior to their emergence, the medical community had limited options for treating bacterial diseases, with mortality rates from infections being alarmingly high.

From Dyes to Drugs: The Genesis of Sulfonamides

The journey began not in a pharmacy, but in the laboratories of the German chemical conglomerate IG Farben. There, a team led by physician and researcher Gerhard Domagk was investigating the potential of synthetic dyes as antibacterial agents.[1][2] This line of inquiry was based on the "magic bullet" concept proposed by Paul Ehrlich, which hypothesized that chemicals could be designed to selectively target and destroy pathogens without harming the host.[3]

In 1932, their persistence bore fruit with the synthesis of a red azo dye named Prontosil.[2] Domagk's meticulous experiments demonstrated that Prontosil could protect mice from lethal streptococcal infections.[2] This discovery was a monumental breakthrough, offering the first effective chemotherapy for systemic bacterial infections. For his pioneering work, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.

However, the mechanism behind Prontosil's remarkable in vivo activity remained a puzzle, as it showed no antibacterial effect in vitro. The answer was unveiled in 1935 by a team of French researchers at the Pasteur Institute, who demonstrated that Prontosil was a prodrug. In the body, it was metabolized to the simpler, colorless compound, p-aminobenzenesulfonamide, also known as sulfanilamide. This active metabolite was the true "magic bullet" responsible for the antibacterial effect.

The Rise of Sulfanilamide and the Quest for Superior Derivatives

The identification of sulfanilamide as the active therapeutic agent ignited a flurry of research activity in medicinal chemistry. Scientists around the world began synthesizing and testing thousands of sulfanilamide derivatives in an effort to enhance its efficacy, broaden its antibacterial spectrum, and improve its safety profile. This intense period of drug development led to the introduction of a multitude of "sulfa drugs."

It was within this dynamic and competitive environment that researchers at the Calco Chemical Division of American Cyanamid Company, M. L. Crossley, E. H. Northey, and M. E. Hultquist, embarked on a systematic investigation of sulfanilamide derivatives. Their work, published in a series of papers in the Journal of the American Chemical Society starting in 1938, was instrumental in elucidating the structure-activity relationships of this new class of drugs.

The Synthesis and Significance of N4-Sulfanilylsulfanilamide

The rationale behind synthesizing such a "double" sulfanilamide, or "disulfanilamide," was likely driven by the hypothesis that increasing the sulfanilamide content of a molecule could enhance its antibacterial potency or alter its pharmacokinetic properties.

Experimental Protocol: A Representative Synthesis of Sulfanilamide Derivatives

The synthesis of N4-substituted sulfanilamide derivatives during this era typically followed a multi-step process, starting from acetanilide. The following is a generalized protocol based on the established chemistry of the time:

  • Chlorosulfonation of Acetanilide: Acetanilide is treated with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO2Cl) onto the benzene ring, primarily at the para position due to the directing effect of the acetamido group.

    • Causality: The acetamido group is an ortho-, para- director and is used to protect the amino group from reacting with the chlorosulfonic acid.

  • Amidation: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with an amine. In the case of N4-Sulfanilylsulfanilamide, the amine would be sulfanilamide itself. The amino group of the sulfanilamide molecule would act as a nucleophile, displacing the chloride from the sulfonyl chloride to form a sulfonamide bond.

  • Hydrolysis: The final step involves the removal of the acetyl protecting group from the N4 position. This is typically achieved by acid- or base-catalyzed hydrolysis, yielding the free amino group of the final N4-Sulfanilylsulfanilamide.

Synthesis_Workflow Acetanilide Acetanilide p_AcetamidobenzenesulfonylChloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->p_AcetamidobenzenesulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->p_AcetamidobenzenesulfonylChloride N4_Acetyl_Intermediate N4-Acetyl-N4-Sulfanilylsulfanilamide p_AcetamidobenzenesulfonylChloride->N4_Acetyl_Intermediate Amidation Sulfanilamide Sulfanilamide Sulfanilamide->N4_Acetyl_Intermediate Final_Product N4-Sulfanilylsulfanilamide N4_Acetyl_Intermediate->Final_Product Deprotection Hydrolysis Hydrolysis (H+ or OH-) Hydrolysis->Final_Product

Figure 1: Generalized synthetic workflow for N4-substituted sulfanilamides.

Mechanism of Action: A Competitive Inhibition of Folic Acid Synthesis

The therapeutic power of N4-Sulfanilylsulfanilamide, like all sulfonamides, lies in its ability to disrupt a critical metabolic pathway in bacteria: the synthesis of folic acid. Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. While humans obtain folic acid from their diet, most bacteria must synthesize it de novo.[1]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key precursor in the bacterial folic acid synthesis pathway. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes the incorporation of PABA into dihydropteroic acid. By binding to the active site of DHPS, N4-Sulfanilylsulfanilamide prevents PABA from binding, thereby halting the production of folic acid. This ultimately leads to a cessation of bacterial growth and replication, a bacteriostatic effect.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid Dihydrofolate Dihydrofolic Acid DihydropteroicAcid->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate DHFR DHFR Dihydrofolate Reductase NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids Sulfonamide N4-Sulfanilylsulfanilamide Sulfonamide->DHPS Competitive Inhibition

Figure 2: Mechanism of action of N4-Sulfanilylsulfanilamide.

Antibacterial Spectrum and Clinical Significance

While specific quantitative data on the antibacterial activity of N4-Sulfanilylsulfanilamide from the 1930s and 1940s is scarce in modern literature, it would have been evaluated against the prevalent bacterial pathogens of the time. The primary method for assessing antibacterial efficacy was through in vivo experiments in infected animals, typically mice, and in vitro assays such as broth dilution or agar diffusion tests to determine the minimum inhibitory concentration (MIC).

The focus of early sulfonamide research was on combating infections caused by Streptococcus pyogenes, Staphylococcus aureus, and other gram-positive organisms. It is reasonable to infer that N4-Sulfanilylsulfanilamide would have demonstrated activity against these bacteria.

The clinical use of N4-Sulfanilylsulfanilamide and other early sulfonamides was a transformative moment in medicine. For the first time, physicians had a tool to effectively treat life-threatening infections such as pneumonia, meningitis, and puerperal fever. However, the widespread use of these drugs also led to the emergence of bacterial resistance and the observation of adverse effects, including allergic reactions and crystalluria.

The Legacy of N4-Sulfanilylsulfanilamide

N4-Sulfanilylsulfanilamide, while not as widely remembered as sulfanilamide itself or later, more potent sulfonamides, played a vital role in the scientific exploration that defined the dawn of the antibacterial era. Its synthesis and study contributed to the growing body of knowledge about structure-activity relationships, guiding the development of safer and more effective sulfa drugs.

The story of N4-Sulfanilylsulfanilamide serves as a testament to the power of systematic chemical modification in drug discovery. It highlights the iterative process of synthesis, testing, and refinement that continues to be the bedrock of modern pharmaceutical research. While it has long been superseded by more advanced antibiotics, its legacy endures in the fundamental principles of chemotherapy that it helped to establish.

References

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  • Sulfanilamide Derivatives. I. Aminoarylsulfonamidoarylsulfonic Acids and Aminoarylsulfonamidoarylcarboxylic Acids | Journal of the American Chemical Society.* [Link]

  • Sulfonamides: The first synthetic antibacterial agents - Hektoen International. [Link]

  • The Sulfonamides and Allied Compounds - Elmore H
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  • From dyes to D-Day: the first antibacterial drugs | The Bulletin of the Royal College of Surgeons of England. [Link]

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Exploratory

The Dawn of a New Era in Chemotherapy: The Pivotal Role of N4-Sulfanilylsulfanilamide in Early Antibiotic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The discovery of sulfonamides in the 1930s marked a watershed moment in medicine, heralding the age of effective antimi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of sulfonamides in the 1930s marked a watershed moment in medicine, heralding the age of effective antimicrobial chemotherapy. Before their advent, systemic bacterial infections posed a grave threat with limited treatment options. This guide delves into the core of this revolution, focusing on a key second-generation sulfonamide: N4-Sulfanilylsulfanilamide. While the initial breakthrough is often attributed to Prontosil and its active metabolite, sulfanilamide, the development of derivatives like N4-Sulfanilylsulfanilamide was a critical step in optimizing therapeutic efficacy and expanding the antibacterial arsenal. This document provides a comprehensive technical overview of N4-Sulfanilylsulfanilamide, including its synthesis, mechanism of action, antibacterial spectrum, and its historical context in the broader landscape of early antibiotic research. Through a detailed examination of this molecule, we aim to provide valuable insights for contemporary researchers in the ongoing battle against infectious diseases.

The Pre-Antibiotic Era: A Landscape of Limited Options

Prior to the 1930s, the medical community's ability to combat systemic bacterial infections was severely restricted. Treatments were largely supportive, and mortality rates from diseases like pneumonia, puerperal fever, and meningitis were alarmingly high. The prevailing therapeutic strategies relied on a handful of chemical agents with limited efficacy and significant toxicity. This landscape of therapeutic impotence underscored the urgent need for "magic bullets" – compounds that could selectively target pathogenic microorganisms without harming the host.

The Breakthrough: From a Red Dye to a "Miracle Drug"

The paradigm shifted dramatically with the work of German bacteriologist Gerhard Domagk at Bayer AG. In 1932, his research on azo dyes as potential antibacterial agents led to the discovery of a red dye, Prontosil rubrum, which demonstrated remarkable protective effects against streptococcal infections in mice.[1][2][3] This discovery, for which Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, was the genesis of the sulfonamide era.[4]

Subsequent research by a team at the Pasteur Institute in France, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, revealed a crucial insight: Prontosil was a prodrug.[1] In vivo, it was metabolized to the simpler, colorless compound p-aminobenzenesulfonamide, also known as sulfanilamide, which was the true active antibacterial agent.[1] This discovery was monumental as sulfanilamide had been synthesized in 1908 and was not patentable as a new antibacterial agent, paving the way for widespread research and development of related compounds.[1]

N4-Sulfanilylsulfanilamide: A Second-Generation Advance

The initial success of sulfanilamide spurred a wave of chemical modifications to its basic structure, aiming to improve its efficacy, broaden its spectrum of activity, and reduce its toxicity. This led to the development of a plethora of "sulfa drugs." Among these, N4-Sulfanilylsulfanilamide, also known by trade names such as Diseptal C and Uliron C, emerged as a significant second-generation sulfonamide.

Chemical Structure and Synthesis

N4-Sulfanilylsulfanilamide, with the chemical name 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide, represents a modification of the sulfanilamide structure.

Chemical Structure of N4-Sulfanilylsulfanilamide:

The synthesis of N4-Sulfanilylsulfanilamide, like other sulfonamides, generally involves the reaction of a sulfonyl chloride with an amine. A plausible synthetic route, based on established sulfonamide synthesis principles, is outlined below.

Conceptual Synthesis Pathway for N4-Sulfanilylsulfanilamide:

G Acetanilide Acetanilide PASC p-Acetamidobenzenesulfonyl Chloride Acetanilide->PASC Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->PASC Sulfanilamide Sulfanilamide PASC->Sulfanilamide Amination with NH3 followed by Hydrolysis N4_Acetyl N4-Acetyl-N4'- sulfanilylsulfanilamide PASC->N4_Acetyl Coupling with Sulfanilamide Sulfanilamide->N4_Acetyl Ammonia Ammonia (NH3) Ammonia->Sulfanilamide Hydrolysis Acid Hydrolysis Coupling Coupling Reaction FinalProduct N4-Sulfanilylsulfanilamide N4_Acetyl->FinalProduct Hydrolysis

Caption: Conceptual synthesis pathway for N4-Sulfanilylsulfanilamide.

This generalized pathway involves the chlorosulfonation of a protected aniline derivative, followed by coupling with sulfanilamide and subsequent deprotection.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Like all sulfonamides, N4-Sulfanilylsulfanilamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of nucleic acids (DNA and RNA) and certain amino acids.

Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. In contrast, mammals obtain folic acid from their diet, making the folic acid synthesis pathway an excellent target for selective toxicity against bacteria.

N4-Sulfanilylsulfanilamide mimics the structure of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, it prevents the incorporation of PABA, thereby halting the production of dihydrofolic acid and arresting bacterial growth and replication.

Folic Acid Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide N4-Sulfanilylsulfanilamide Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of N4-Sulfanilylsulfanilamide.

Antibacterial Spectrum and Clinical Applications

N4-Sulfanilylsulfanilamide, like other early sulfonamides, exhibited a relatively broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1] Its primary clinical applications were in the treatment of infections caused by Streptococcus pyogenes, Neisseria gonorrhoeae, and other susceptible organisms.

Treatment of Streptococcal Infections

Streptococcal infections, including puerperal fever and erysipelas, were a major cause of morbidity and mortality in the pre-antibiotic era. The introduction of sulfonamides dramatically improved patient outcomes. While specific quantitative data for the in vitro activity of N4-Sulfanilylsulfanilamide against Streptococcus pyogenes from the early research period is scarce in modern databases, the clinical use of "Disulon" (a trade name for a preparation containing N4-Sulfanilylsulfanilamide) suggests its efficacy. Early clinical reports often focused on the overall success of sulfonamide therapy in reducing mortality from these infections. For instance, the maternal mortality rate due to puerperal fever in England and Wales saw a significant drop after the introduction of sulfonamides.[6]

Role in the Treatment of Gonorrhea

Gonorrhea, a prevalent sexually transmitted infection, was another key target for early sulfonamide therapy. Before the advent of penicillin, sulfonamides were the primary treatment. Historical accounts indicate the use of various sulfa drugs, including those with the N4-sulfanilyl moiety, in treating gonorrhea. However, the emergence of sulfonamide-resistant strains of Neisseria gonorrhoeae was a significant challenge that eventually led to a decline in their use for this indication.[7]

Experimental Protocols in Early Sulfonamide Research

The evaluation of new antibacterial agents in the 1930s and 1940s relied on a set of foundational experimental protocols. Understanding these methods provides context for the data generated during that era.

In Vitro Susceptibility Testing

A fundamental technique to determine the efficacy of an antibacterial agent is the measurement of its Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology for Broth Dilution MIC Assay:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Streptococcus pyogenes) is grown in a suitable liquid medium to a standardized cell density (e.g., using a McFarland standard).

  • Serial Dilution of the Antibiotic: A stock solution of N4-Sulfanilylsulfanilamide is serially diluted in a series of test tubes containing sterile broth to create a range of concentrations.

  • Inoculation: Each tube, including a positive control (broth with bacteria, no antibiotic) and a negative control (broth only), is inoculated with the standardized bacterial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

In Vivo Efficacy Studies in Animal Models

Animal models, typically mice, were crucial for evaluating the therapeutic potential of new drugs.

Experimental Workflow for In Vivo Efficacy Testing:

G Infection Induce systemic infection in mice with a lethal dose of bacteria Treatment Administer N4-Sulfanilylsulfanilamide at various doses and schedules Infection->Treatment Control Administer placebo to a control group Infection->Control Observation Observe mice for a defined period Treatment->Observation Control->Observation Outcome Record survival rates and other clinical signs Observation->Outcome Analysis Analyze data to determine the effective dose (ED50) Outcome->Analysis

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of N4-Sulfanilylsulfanilamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N4-Sulfanilylsulfanilamide (CAS 547-52-4), a significant molecule in the sulfonamide class of compounds. This document is inte...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N4-Sulfanilylsulfanilamide (CAS 547-52-4), a significant molecule in the sulfonamide class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in established principles of spectroscopy and supported by comparative analysis with structurally related compounds.

Introduction: The Significance of N4-Sulfanilylsulfanilamide

N4-Sulfanilylsulfanilamide, also known as 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide, is a molecule of interest due to its structural relation to the foundational sulfonamide antibacterial agents. The precise characterization of such molecules is paramount for quality control, drug metabolism studies, and the development of new therapeutic agents. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of a molecule's structure, connectivity, and chemical environment. This guide will delve into the expected spectroscopic signatures of N4-Sulfanilylsulfanilamide, providing a robust framework for its identification and analysis.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of N4-Sulfanilylsulfanilamide, with its two substituted benzene rings, a sulfonamide linkage, and a primary amine group, gives rise to a unique set of spectroscopic features.

Caption: Molecular Structure of N4-Sulfanilylsulfanilamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from structurally similar sulfonamides, the following ¹H and ¹³C NMR spectral data are predicted for N4-Sulfanilylsulfanilamide.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of N4-Sulfanilylsulfanilamide is expected to show distinct signals for the aromatic protons and the protons of the amine and sulfonamide groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (Ring A)7.5 - 7.8Multiplet4H
Aromatic Protons (Ring B)6.6 - 6.9Multiplet4H
-NH₂ (Amine)5.8 - 6.0Singlet (broad)2H
-SO₂NH- (Sulfonamide)10.0 - 10.5Singlet (broad)1H
-SO₂NH₂ (Sulfonamide)7.0 - 7.3Singlet (broad)2H

Interpretation: The aromatic protons on the two benzene rings will appear as multiplets in the downfield region (6.6-7.8 ppm) due to the electron-withdrawing effects of the sulfonamide groups. The protons on the ring adjacent to the primary amine group (Ring B) are expected to be more shielded and thus appear at a slightly higher field compared to the protons on the other ring (Ring A). The protons of the primary amine (-NH₂) and the sulfonamide groups (-SO₂NH- and -SO₂NH₂) are exchangeable and will likely appear as broad singlets. Their chemical shifts can be highly dependent on the solvent and concentration.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-S (Ring A)140 - 145
C-N (Ring B)150 - 155
Aromatic C-H (Ring A)125 - 130
Aromatic C-H (Ring B)115 - 120
C-SO₂NH- (Ring A)135 - 140
C-SO₂NH₂ (Ring B)130 - 135

Interpretation: The carbon atoms directly attached to the electronegative sulfur and nitrogen atoms will be the most deshielded and appear furthest downfield. The carbons of the benzene ring bearing the primary amine group (Ring B) will be more shielded compared to the other ring. The application of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be instrumental in distinguishing between quaternary, CH, and CH₂ carbons, although none of the latter are present in this aromatic structure.[1]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of N4-Sulfanilylsulfanilamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

cluster_workflow NMR Experimental Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) instrument Instrument Setup (Tune, Match, Shim) prep->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq process Data Processing (FT, Phasing, Baseline Correction) h1_acq->process c13_acq->process analysis Spectral Analysis process->analysis

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N4-Sulfanilylsulfanilamide is expected to show characteristic absorption bands for the N-H, S=O, and aromatic C-H and C=C bonds.[1]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
-NH₂ (Amine)N-H Symmetric & Asymmetric Stretch3300 - 3500
-SO₂NH- (Sulfonamide)N-H Stretch3200 - 3300
Aromatic C-HC-H Stretch3000 - 3100
-SO₂- (Sulfone)S=O Asymmetric Stretch1310 - 1350
-SO₂- (Sulfone)S=O Symmetric Stretch1140 - 1180
Aromatic C=CC=C Stretch1450 - 1600
S-N (Sulfonamide)S-N Stretch895 - 915

Interpretation: The N-H stretching vibrations of the primary amine and the sulfonamide groups will appear as distinct bands in the 3200-3500 cm⁻¹ region. The two strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfone groups are highly characteristic and are expected in the 1310-1350 cm⁻¹ and 1140-1180 cm⁻¹ regions, respectively.[1] The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene rings.

Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Molecular Ion Peak (M⁺): m/z 327.04

Interpretation of Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 327, corresponding to the molecular weight of N4-Sulfanilylsulfanilamide (C₁₂H₁₃N₃O₄S₂). Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and S-C bonds. Key expected fragment ions include:

  • m/z 172: [H₂N-C₆H₄-SO₂]⁺

  • m/z 156: [H₂N-C₆H₄-SO]⁺ or [O₂S-C₆H₄-NH₂]⁺

  • m/z 92: [H₂N-C₆H₄]⁺

The observation of these fragments would provide strong evidence for the structure of N4-Sulfanilylsulfanilamide.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the sample using liquid chromatography before it enters the mass spectrometer. This is particularly useful for complex mixtures.

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, which will likely produce a prominent protonated molecule [M+H]⁺ at m/z 328.

    • Electron Ionization (EI): A hard ionization technique that will lead to more extensive fragmentation, providing valuable structural information.

  • Mass Analysis:

    • Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent and fragment ions.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain more detailed fragmentation information.

cluster_workflow Mass Spectrometry Experimental Workflow prep Sample Introduction (Direct Infusion or LC) ion Ionization (ESI or EI) prep->ion mass_an Mass Analysis (TOF, Orbitrap, etc.) ion->mass_an acq Data Acquisition (Full Scan, MS/MS) mass_an->acq analysis Spectral Analysis acq->analysis

Caption: A generalized workflow for mass spectrometry data acquisition.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a robust and detailed spectroscopic profile of N4-Sulfanilylsulfanilamide. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns presented in this guide, based on the analysis of structurally related compounds, offer a reliable reference for the identification and characterization of this molecule. The experimental protocols outlined herein provide a standardized approach for obtaining high-quality spectroscopic data, ensuring the scientific integrity and reproducibility of results in a research and development setting.

References

  • Kowalik, M., Brzeski, J., Gawrońska, M., Kazimierczuk, K., & Makowski, M. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. RSC Advances, 11(48), 30485-30497. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of N⁴-Sulfanilylsulfanilamide

A Senior Application Scientist's Guide for Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of N⁴-sulfanilylsulfanilamide, a dimeric sulfonamide derivative. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N⁴-sulfanilylsulfanilamide, a dimeric sulfonamide derivative. The synthesis is presented as a multi-step process, beginning with the strategic protection of the amino group of acetanilide, followed by chlorosulfonation to generate a key reactive intermediate, N-acetylsulfanilyl chloride. This intermediate is then coupled with a molecule of sulfanilamide, followed by a final deprotection step to yield the target compound. This guide emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and integrates critical safety and analytical validation steps. The methodologies are designed to be self-validating, ensuring reproducibility and high purity of the final product for research and development applications.

Introduction: Rationale and Synthetic Strategy

Sulfonamide-based compounds represent a cornerstone of medicinal chemistry, originating with the discovery of sulfanilamide as a potent antibacterial agent.[1][2] The synthesis of derivatives, such as the dimeric N⁴-sulfanilylsulfanilamide, is a key strategy in drug discovery to explore new structure-activity relationships and potentially develop agents with novel therapeutic profiles.[3]

The synthetic approach detailed herein is a classic and robust method that relies on fundamental organic chemistry principles, including electrophilic aromatic substitution and nucleophilic acyl substitution.[1] A critical aspect of this synthesis is the use of a protecting group. The highly reactive amino group of the aniline precursor is temporarily acetylated. This protection serves two primary functions:

  • Directing Group: It modulates the reactivity of the aromatic ring, ensuring the incoming sulfonyl chloride group is directed to the para position.[1]

  • Preventing Side Reactions: It prevents the free amine from reacting with the chlorosulfonic acid, which would lead to undesired byproducts.

The overall synthetic pathway can be visualized as a three-stage process:

  • Stage 1: Intermediate Synthesis: Preparation of N-acetylsulfanilyl chloride from acetanilide.

  • Stage 2: Coupling Reaction: Reaction of N-acetylsulfanilyl chloride with sulfanilamide.

  • Stage 3: Deprotection: Hydrolysis of the acetyl group to yield the final product.

Overall Reaction Scheme

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Coupling cluster_2 Stage 3: Deprotection Acetanilide Acetanilide ASC N-Acetylsulfanilyl Chloride (ASC) Acetanilide->ASC  ClSO3H (Chlorosulfonic Acid) Sulfanilamide Sulfanilamide ProtectedProduct Protected Dimer Sulfanilamide->ProtectedProduct  + ASC  Pyridine (Base) FinalProduct N4-Sulfanilylsulfanilamide ProtectedProduct_ref->FinalProduct  Acid Hydrolysis (HCl)

Caption: Overall synthetic pathway from acetanilide to N⁴-sulfanilylsulfanilamide.

Reagent Data and Safety Precautions

Safe and successful synthesis begins with a thorough understanding of the reagents involved. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[4][5]

ReagentFormulaMW ( g/mol )Key Hazards
Acetanilide C₈H₉NO135.17Harmful if swallowed.
Chlorosulfonic Acid ClSO₃H116.52Corrosive. Reacts violently with water. Causes severe skin burns and eye damage.[6]
Sulfanilamide C₆H₈N₂O₂S172.21Skin, eye, and respiratory irritant.[7]
Ammonia (Conc.) NH₃17.03Corrosive. Respiratory irritant. Toxic to aquatic life.
Hydrochloric Acid (Conc.) HCl36.46Corrosive. Causes severe skin burns and eye damage.

Expert Note on Safety: Chlorosulfonic acid is extremely hazardous and moisture-sensitive.[6] Ensure all glassware is perfectly dry before use. The addition of reagents to chlorosulfonic acid and the subsequent quenching of the reaction mixture on ice are highly exothermic and release large volumes of HCl gas; perform these steps slowly and with extreme caution in a certified chemical fume hood.[8]

Detailed Synthesis Protocols

Part 1: Synthesis of the Intermediate: 4-Acetamidobenzenesulfonyl Chloride

This stage involves the chlorosulfonation of acetanilide, an electrophilic aromatic substitution reaction. The acetamido group directs the substitution to the para position, and the excess chlorosulfonic acid serves as both the reagent and the solvent.[8][9]

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer.

  • Reagent Addition: In a fume hood, carefully add 165 mL (2.49 moles) of chlorosulfonic acid to the flask. Begin stirring and cool the flask in an ice-water bath to maintain a temperature of 10-15°C.[8]

  • Acetanilide Addition: Slowly and portion-wise, add 67.5 g (0.5 moles) of dry acetanilide to the cooled, stirring chlorosulfonic acid over approximately 15-20 minutes. Maintain the temperature below 20°C. A large volume of HCl gas will be evolved.

  • Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture in a water bath at 60-70°C for two hours to ensure the reaction goes to completion.[9] The reaction is complete when the evolution of HCl gas subsides.[8]

  • Quenching: Cool the flask to room temperature. In a separate large beaker (2 L), prepare a slurry of 1 kg of crushed ice and a minimal amount of water.

  • Precipitation: Very slowly and with vigorous stirring, pour the cooled reaction mixture into the ice slurry. This step is highly exothermic and must be done with extreme care in the back of a fume hood.

  • Isolation: The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with several portions of cold deionized water until the filtrate is neutral to litmus paper. This removes residual acids.

  • Drying: Press the product as dry as possible on the filter. The crude, moist product can be used immediately in the next step to prevent hydrolysis of the reactive sulfonyl chloride group.[10]

Part 2: Coupling of Sulfanilamide with 4-Acetamidobenzenesulfonyl Chloride

This step involves a nucleophilic attack from the sulfonamide nitrogen (N¹) of sulfanilamide onto the electrophilic sulfur atom of the sulfonyl chloride intermediate. The reaction is typically performed in the presence of a base like pyridine, which acts as a catalyst and neutralizes the HCl byproduct.

Protocol:

  • Setup: In a 250 mL Erlenmeyer flask, dissolve the crude, moist 4-acetamidobenzenesulfonyl chloride from Part 1 in 50 mL of pyridine.

  • Sulfanilamide Addition: To this solution, add 0.9 equivalents of sulfanilamide.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Precipitation: Pour the reaction mixture into 200 mL of cold water. The protected dimer product will precipitate.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with water.

Part 3: Deprotection via Acid Hydrolysis

The final step is the removal of the N-acetyl protecting group to reveal the free amine of the final product. This is achieved by acid-catalyzed hydrolysis.

Protocol:

  • Setup: Transfer the crude product from Part 2 into a round-bottom flask.

  • Hydrolysis: Add a sufficient volume of 10% aqueous hydrochloric acid and heat the mixture to reflux for 1-2 hours.

  • Neutralization: Cool the solution and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7. The final product, N⁴-sulfanilylsulfanilamide, will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: The crude product should be purified by recrystallization from hot water or an ethanol-water mixture to yield the final, pure compound.

Characterization and Quality Control

Verifying the identity and purity of the synthesized N⁴-sulfanilylsulfanilamide is crucial. A combination of analytical techniques should be employed.[11][12]

TechniquePurposeExpected Observations
Thin-Layer Chromatography (TLC) Monitor reaction progress and assess purity.A single spot for the final purified product, with an Rf value distinct from starting materials.
Melting Point Assess purity.A sharp, defined melting point range consistent with literature values.
FT-IR Spectroscopy Confirm functional groups.Presence of N-H stretches (amine & sulfonamide), S=O stretches (sulfonamide), and aromatic C-H/C=C bands. Absence of the C=O stretch from the acetyl protecting group.
¹H NMR Spectroscopy Confirm molecular structure.Characteristic aromatic proton signals in the 7-8 ppm region. Signals for the -NH₂ and -SO₂NH- protons.
LC-MS Confirm molecular weight and purity.A parent ion peak corresponding to the molecular weight of N⁴-sulfanilylsulfanilamide.[13]

Experimental Workflow Diagram

G start Start: Dry Glassware & Reagents chlorosulfonation 1. Chlorosulfonation of Acetanilide (0-15°C -> 60°C) start->chlorosulfonation quench 2. Quench Reaction on Ice-Water Slurry chlorosulfonation->quench filter1 3. Isolate Intermediate (Vacuum Filtration) quench->filter1 coupling 4. Coupling Reaction (Intermediate + Sulfanilamide in Pyridine) filter1->coupling precipitate 5. Precipitate Product in Water coupling->precipitate filter2 6. Isolate Protected Product (Vacuum Filtration) precipitate->filter2 hydrolysis 7. Acid Hydrolysis (Reflux in HCl) filter2->hydrolysis neutralize 8. Neutralize & Precipitate (NaHCO3) hydrolysis->neutralize filter3 9. Isolate Final Product (Vacuum Filtration) neutralize->filter3 purify 10. Recrystallization (Ethanol/Water) filter3->purify analyze 11. Analytical Characterization (TLC, MP, IR, NMR, MS) purify->analyze end End: Pure N4-Sulfanilylsulfanilamide analyze->end

Caption: Step-by-step experimental workflow for the synthesis of N⁴-sulfanilylsulfanilamide.

Conclusion

The synthesis of N⁴-sulfanilylsulfanilamide from sulfanilamide (via an acetanilide precursor) is a robust and instructive process that highlights key principles of medicinal and organic chemistry. By carefully controlling reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can reliably produce this compound for further investigation. The protocols and insights provided in this guide offer a validated framework for the successful synthesis, purification, and characterization of N⁴-sulfanilylsulfanilamide in a drug development setting.

References

  • Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • Sulfanilamide Safety Data Sheet. (2012). Federal Register / Vol. 77, No. 58.
  • Sulphanilamide. (n.d.). Santa Cruz Biotechnology.
  • SULPHANILAMIDE. (n.d.). Chemstock.
  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER.
  • Sulfanilamide - SDS. (n.d.). IsoLab.
  • SULFANILAMIDE Safety D
  • Cross-Validation of Analytical Methods for Sulfonamide Analysis: A Compar
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Applic
  • N4-ACETYL-N1-(4-METHOXYPHENYL)SULFANILAMIDE synthesis. (n.d.). Chemicalbook.
  • Synthesis of Sulfanilamide. (n.d.). Chemistry Steps.
  • Synthesis of sulphanilamide from acetamide. (n.d.). [Source file name not available].
  • Mechanism of N-acylation reaction in the presence of (a) sulfuric acid... (n.d.).
  • Possible mechanism for N-acyl sulfonamide formation. (n.d.).
  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. (n.d.). ChemRxiv.
  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). [Source name not available].
  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses Procedure.
  • N-Acetylsulfanilyl chloride. (n.d.). ChemicalBook.
  • Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. (2011). PubMed.
  • Preparation of N-acetylsulfanilyl chloride. (n.d.). PrepChem.com.

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Application

Laboratory preparation of N4-Sulfanilylsulfanilamide protocol

An Application Note for the Synthesis of N4-Sulfanilylsulfanilamide Topic: Laboratory Preparation of N4-Sulfanilylsulfanilamide Audience: Researchers, scientists, and drug development professionals. Abstract This documen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N4-Sulfanilylsulfanilamide

Topic: Laboratory Preparation of N4-Sulfanilylsulfanilamide Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of N4-Sulfanilylsulfanilamide, a derivative of the foundational sulfonamide class of antibiotics. The protocol is structured as a multi-step process commencing with the protection of aniline, followed by chlorosulfonation, coupling with sulfanilamide, and concluding with deprotection. This guide emphasizes the rationale behind each procedural step, ensuring a deep understanding of the underlying chemical principles. It includes detailed experimental protocols, safety precautions, characterization methods, and visual workflows to ensure reproducibility and safety. The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and this protocol is designed to be a reliable resource for professionals in the field.

Introduction and Scientific Rationale

Sulfonamide-based drugs were among the first broadly effective antimicrobials and marked the beginning of the modern chemotherapeutic era.[1][2] Their mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase.[3][4] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and RNA synthesis.[4][5] Because mammalian cells acquire folic acid from their diet and do not possess this synthetic pathway, sulfa drugs exhibit selective toxicity towards bacteria.[3][6]

N4-Sulfanilylsulfanilamide is a derivative that contains two linked sulfanilamide moieties. Its synthesis is a classic example of aromatic chemistry and the use of protecting groups. The synthetic strategy involves three primary stages:

  • Preparation of an Electrophilic Intermediate: Acetanilide, a protected form of aniline, is treated with chlorosulfonic acid. The acetyl group serves two purposes: it moderates the high reactivity of the amino group to prevent unwanted side reactions and, due to its steric bulk, directs the electrophilic sulfonation to the para position.[2][6] This yields the key intermediate, p-acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride).

  • Sulfonamide Bond Formation: The synthesized sulfonyl chloride is a potent electrophile. It reacts with the nucleophilic aromatic amino group of a second sulfanilamide molecule to form a new sulfonamide linkage.

  • Deprotection: The final step is the acid-catalyzed hydrolysis of the N-acetyl group to restore the primary aromatic amine, yielding the target molecule, N4-Sulfanilylsulfanilamide.

This application note provides a robust protocol to execute this synthesis efficiently and safely.

Overall Reaction Scheme

The multi-step synthesis is summarized in the following reaction pathway.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Hydrolysis (Deprotection) Acetanilide Acetanilide N_acetylsulfanilyl_chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->N_acetylsulfanilyl_chloride HSO3Cl (excess) 60-70 °C Protected_Product N-acetyl-N4-sulfanilylsulfanilamide N_acetylsulfanilyl_chloride->Protected_Product + Sulfanilamide Pyridine Final_Product N4-Sulfanilylsulfanilamide Protected_Product->Final_Product HCl (aq) Reflux

Caption: Overall synthetic pathway for N4-Sulfanilylsulfanilamide.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier Example
AcetanilideReagent Grade, 99%Sigma-Aldrich
Chlorosulfonic AcidReagent Grade, 99%Sigma-Aldrich
SulfanilamideReagent Grade, 99%Sigma-Aldrich
PyridineAnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Deionized WaterHigh Purity-
Crushed Ice--
Apparatus Specification -
Round-bottom flasks100 mL, 250 mL-
Magnetic stirrer and stir bars--
Reflux condenser--
Heating mantle--
Ice bath--
BeakersVarious sizes-
Büchner funnel and filter flask--
pH paper--
Safety Precautions
  • Hazard Assessment: This protocol involves highly corrosive and reactive chemicals. A thorough risk assessment must be conducted before beginning any work.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber) when handling chlorosulfonic acid.[7]

  • Fume Hood: All steps, especially the handling of chlorosulfonic acid and pyridine, must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[7][8]

  • Chlorosulfonic Acid Handling: This reagent reacts violently with water, releasing large amounts of toxic HCl gas.[9] Ensure all glassware is scrupulously dry. Add it slowly and carefully to other reagents. Quench reaction mixtures by pouring them onto ice, never by adding water to the acid.

  • Waste Disposal: All chemical waste must be neutralized and disposed of in accordance with institutional and local environmental regulations.[10]

Detailed Experimental Protocol

Part A: Synthesis of p-Acetamidobenzenesulfonyl Chloride

Rationale: This step utilizes electrophilic aromatic substitution to install the sulfonyl chloride group. The reaction is driven to completion by using an excess of chlorosulfonic acid and gentle heating.[11] The product is precipitated by quenching the reaction mixture in ice water, which decomposes the excess reagent.

  • Place 5.0 g of dry acetanilide into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • In a fume hood , carefully and slowly add 12.5 mL (approx. 22 g) of chlorosulfonic acid to the acetanilide with continuous stirring over 10-15 minutes.[11][12] A large volume of HCl gas will be evolved.

  • Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature, stirring for 30 minutes.

  • Heat the reaction mixture in a water bath at 60-70°C for one hour to complete the reaction.[12] The disappearance of HCl evolution indicates completion.[11]

  • Allow the syrupy mixture to cool to room temperature.

  • In a separate 500 mL beaker, prepare a slurry of approximately 100 g of crushed ice and a small amount of water.

  • Carefully and slowly , pour the reaction mixture in a thin stream into the ice slurry with vigorous stirring. This step is highly exothermic and must be done cautiously in a fume hood.

  • The crude p-acetamidobenzenesulfonyl chloride will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper.[13]

  • The moist product is sufficiently pure for the next step and should be used promptly as sulfonyl chlorides are sensitive to moisture.[14]

Part B: Synthesis of N-acetyl-N4-sulfanilylsulfanilamide

Rationale: This is a nucleophilic substitution reaction where the primary amino group of sulfanilamide attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. Pyridine is used as a solvent and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Transfer the entire moist cake of crude p-acetamidobenzenesulfonyl chloride from Part A to a 250 mL round-bottom flask.

  • Add a molar equivalent of sulfanilamide (approx. 3.7 g) to the flask.

  • Add 25 mL of anhydrous pyridine to the flask. Equip the flask with a reflux condenser.

  • Heat the mixture under reflux with stirring for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of cold water with stirring.

  • The crude protected product will precipitate. Collect the solid by vacuum filtration and wash it with water.

Part C: Hydrolysis to N4-Sulfanilylsulfanilamide

Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis. Refluxing in aqueous acid provides the energy needed to break the stable amide bond, liberating the free amine and yielding the final product.

  • Transfer the crude N-acetyl-N4-sulfanilylsulfanilamide from Part B into a 250 mL round-bottom flask.

  • Add 50 mL of 3M hydrochloric acid.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the solution in an ice bath. The product hydrochloride salt may precipitate.

  • Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7. Check the pH with indicator paper.

  • The free base, N4-Sulfanilylsulfanilamide, will precipitate out of the solution.

  • Collect the final product by vacuum filtration, wash with cold water, and allow it to air-dry.

Part D: Purification and Characterization

Rationale: Recrystallization is a standard technique to purify solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold. Characterization confirms the identity and purity of the synthesized compound.

  • Purification: The crude product can be recrystallized from hot water or an ethanol-water mixture to yield a purified solid.[13]

  • Characterization:

    • Melting Point: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point close to the expected value is an indicator of purity.

    • Spectroscopy: Confirm the structure using spectroscopic methods such as Infrared (IR) spectroscopy (to identify the sulfonamide and amine functional groups) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

Experimental Workflow and Data

G start Start: Prepare Dry Glassware step1 Step A: Chlorosulfonation Acetanilide + HSO3Cl Heat to 60-70°C for 1h start->step1 step2 Quench Reaction Pour mixture onto 100g crushed ice step1->step2 step3 Filter & Wash Collect p-acetamidobenzenesulfonyl chloride step2->step3 step4 Step B: Coupling Add Sulfanilamide & Pyridine Reflux for 2h step3->step4 step5 Precipitate Product Pour into cold water step4->step5 step6 Filter & Wash Collect protected intermediate step5->step6 step7 Step C: Hydrolysis Add 3M HCl Reflux for 1-2h step6->step7 step8 Neutralize Add NaHCO3 solution to pH 7 step7->step8 step9 Filter, Wash & Dry Collect final product step8->step9 step10 Purify & Characterize Recrystallization, MP, IR, NMR step9->step10 end End step10->end

Sources

Method

Application Notes &amp; Protocols: In Vitro Antibacterial Assays for N4-Sulfanilylsulfanilamide

Introduction: The Scientific Rationale for Assessing N4-Sulfanilylsulfanilamide N4-Sulfanilylsulfanilamide is a member of the sulfonamide class of synthetic antimicrobial agents. The foundational mechanism of action for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Assessing N4-Sulfanilylsulfanilamide

N4-Sulfanilylsulfanilamide is a member of the sulfonamide class of synthetic antimicrobial agents. The foundational mechanism of action for this class is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2] By acting as a structural analog and competitive antagonist to para-aminobenzoic acid (PABA), sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor for purines and pyrimidines. This ultimately inhibits DNA synthesis and bacterial replication, leading to a bacteriostatic effect.[2] The free N4-amino group is essential for this antibacterial activity.[3]

Given that bacteria must synthesize their own folic acid while mammals acquire it from their diet, this pathway presents a selective target for antimicrobial therapy.[2] However, the emergence of resistance, often through mutations in the DHPS enzyme or altered PABA production, necessitates robust and standardized in vitro susceptibility testing.[2][4]

This guide provides detailed, field-proven protocols for evaluating the antibacterial activity of N4-Sulfanilylsulfanilamide. We will cover three core assays: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Kirby-Bauer Disk Diffusion for assessing susceptibility, and Time-Kill Kinetics to differentiate between bacteriostatic and bactericidal activity. Each protocol is designed as a self-validating system, incorporating standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.

Part 1: Critical First Step - Compound Preparation

Accurate and reproducible results begin with the correct preparation of the test article. The solubility of a compound is a critical parameter that dictates its handling and concentration in aqueous assay media.

Solubility Profile of N4-Sulfanilylsulfanilamide:

  • Aqueous Solubility: Slightly soluble in cold water, with considerably higher solubility in hot water.[5]

  • Organic Solvents: Soluble in methanol and ethanol.[5]

  • Other: Soluble in dilute ammonium hydroxide (NH₃) and hydrochloric acid (HCl).[5] Practically insoluble in chloroform and petroleum ether.[5]

Protocol 1.1: Preparation of N4-Sulfanilylsulfanilamide Stock Solution

Causality Explained: A high-concentration, sterile stock solution is essential for creating accurate serial dilutions. Using a solvent like Dimethyl Sulfoxide (DMSO) is common for poorly soluble compounds, but given N4-Sulfanilylsulfanilamide's solubility in ethanol or dilute base, these can be used to minimize potential solvent toxicity in assays. This protocol uses a minimal amount of dilute base, which will be neutralized by the buffered assay medium.

Materials:

  • N4-Sulfanilylsulfanilamide powder (MW: 327.38 g/mol )[5]

  • Sterile 1N Sodium Hydroxide (NaOH)

  • Sterile, deionized water

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh out 3.27 mg of N4-Sulfanilylsulfanilamide powder and place it into a sterile microcentrifuge tube. This amount is for a 10 mM stock, which can be adjusted as needed.

  • Initial Solubilization: Add a minimal volume (e.g., 20-30 µL) of 1N NaOH to the powder. Vortex gently until the powder is visibly dissolved. The alkaline pH aids in deprotonating the sulfonamide group, increasing aqueous solubility.

  • Dilution to Final Concentration: Add sterile deionized water to bring the total volume to 1 mL. This results in a 10 mM stock solution (or 3.27 mg/mL).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Part 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This assay is the gold standard for quantitative susceptibility testing and is guided by CLSI document M07.[7][8]

Protocol 2.1: Broth Microdilution Assay

Causality Explained: This method uses a two-fold serial dilution of the compound in a 96-well plate format to efficiently test a wide range of concentrations. The choice of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical; it is a standardized medium with low levels of PABA and thymidine, which are known sulfonamide antagonists, ensuring that the observed inhibition is due to the compound's activity.[9]

Workflow Diagram: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare 0.5 McFarland Bacterial Suspension E1 Inoculate Wells with Bacterial Suspension P1->E1 Standardized Inoculum P2 Prepare Drug Dilutions in 96-Well Plate P2->E1 E2 Incubate at 35°C for 16-20 hours E1->E2 Growth Period A1 Read Plate Visually or with Plate Reader E2->A1 Observe Turbidity A2 Determine MIC: Lowest Concentration with No Visible Growth A1->A2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials:

  • N4-Sulfanilylsulfanilamide stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Escherichia coli ATCC 25922 as a quality control strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Drug Dilution: Add 100 µL of the prepared N4-Sulfanilylsulfanilamide working solution (e.g., 256 µg/mL) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually identifying the lowest drug concentration well with no turbidity (no visible growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Part 3: Kirby-Bauer Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk. The drug diffuses into the agar, creating a concentration gradient. A zone of inhibition around the disk indicates susceptibility. This method is standardized by CLSI (M02) and EUCAST.

Protocol 3.1: Disk Diffusion Assay

Causality Explained: The size of the inhibition zone is inversely proportional to the MIC. A larger zone indicates greater susceptibility. Mueller-Hinton Agar (MHA) is the standard medium because of its batch-to-batch reproducibility and low concentration of sulfonamide inhibitors.[9] The agar depth (4 mm) is critical for ensuring proper diffusion rates.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile paper disks (6 mm diameter)

  • N4-Sulfanilylsulfanilamide solution to impregnate disks (concentration to be optimized, or use commercially available sulfonamide disks for comparison, e.g., Trimethoprim-Sulfamethoxazole 25 µg).

  • Bacterial strains and 0.5 McFarland standard as in Protocol 2.1

  • Sterile cotton swabs

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.1.

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60° each time to ensure a confluent lawn of growth.

  • Disk Application: Aseptically apply the N4-Sulfanilylsulfanilamide-impregnated disk (or a control disk) to the surface of the inoculated agar. Press down gently to ensure complete contact.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 1°C for 16-20 hours.

  • Zone Measurement: After incubation, measure the diameter of the zone of complete inhibition (including the disk) to the nearest millimeter using calipers. For sulfonamides, slight or hazy growth within the zone may occur; ignore this and measure the diameter of the obvious zone edge.[7]

Data Presentation: Quality Control for Susceptibility Testing

Quality Control StrainAntimicrobial Agent (Disk Content)MethodAcceptable Range (EUCAST v13.1)Target
E. coli ATCC 25922Trimethoprim-Sulfamethoxazole (1.25/23.75 µg)Disk Diffusion23 - 29 mm26 mm
E. coli ATCC 25922Trimethoprim-Sulfamethoxazole (1:19 ratio)Broth Microdilution≤0.5 mg/L (Trimethoprim component)N/A
(Data sourced from EUCAST Quality Control Tables v. 13.1)

Part 4: Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate of antimicrobial activity, determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[5] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[1]

Protocol 4.1: Time-Kill Assay

Causality Explained: By sampling a bacterial culture exposed to the drug at multiple time points, a killing curve can be generated. This reveals the relationship between drug concentration and the rate and extent of bacterial killing over time. Concentrations are typically based on the predetermined MIC (e.g., 1x, 2x, 4x MIC) to assess concentration-dependent effects.

Workflow Diagram: Time-Kill Assay

Time_Kill_Workflow cluster_setup Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis S1 Prepare Bacterial Culture (Log Phase) S2 Prepare Flasks: Growth Control & Drug Concentrations (e.g., 1x, 2x, 4x MIC) S1->S2 Inoculate T0 T = 0 hr (Inoculation) T_sample Sample at Intervals (e.g., 2, 4, 8, 24 hr) T0->T_sample Incubate & Sample T_plate Perform Serial Dilutions & Plate on Agar T_sample->T_plate A1 Incubate Plates & Count Colonies (CFU) T_plate->A1 Count Viable Cells A2 Calculate log10 CFU/mL for each Time Point A1->A2 A3 Plot log10 CFU/mL vs. Time to Generate Kill Curves A2->A3

Caption: Workflow for conducting a time-kill kinetics assay.

Materials:

  • All materials from Protocol 2.1

  • Sterile culture flasks or tubes

  • Sterile saline for dilutions

  • Standard agar plates (e.g., Tryptic Soy Agar)

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard. Dilute it into flasks containing pre-warmed CAMHB to achieve a starting density of ~5 x 10⁵ CFU/mL.

  • Drug Addition: Add N4-Sulfanilylsulfanilamide to the flasks to achieve final concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control flask.

  • Time Zero (T=0) Sampling: Immediately after adding the drug, remove an aliquot (e.g., 100 µL) from each flask. This is the 0-hour time point.

  • Serial Dilution and Plating: Perform 10-fold serial dilutions of the aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation and Sampling: Incubate the flasks at 35°C with agitation. Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 2, 4, 8, and 24 hours).

  • Colony Counting: Incubate the agar plates for 18-24 hours at 35°C. Count the number of colonies on plates that have between 30 and 300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point. Plot the mean log₁₀ CFU/mL versus time for each drug concentration and the growth control. A ≥3-log₁₀ reduction from the initial inoculum indicates bactericidal activity.

Conclusion and Best Practices

The protocols outlined provide a robust framework for the in vitro characterization of N4-Sulfanilylsulfanilamide's antibacterial properties. Adherence to standardized guidelines from CLSI and EUCAST is paramount for generating data that is both reliable and comparable across different studies. For sulfonamide testing, the critical parameters are the use of low-antagonist media like Mueller-Hinton and strict adherence to inoculum density and incubation conditions. By integrating these validated methods, researchers can confidently assess the potential of N4-Sulfanilylsulfanilamide as a therapeutic agent.

References

  • DrugFuture. (n.d.). N4-Sulfanilylsulfanilamide. Retrieved from [Link]

  • DailyMed. (n.d.). Label: SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Sulfanilamide used for? Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Microbiology Note. (2022). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Retrieved from [Link]

  • Isik, K., & Genc, Y. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Microbiology Research, 2(10), 263-267.
  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide? Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Sulfanilamide. Retrieved from [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Retrieved from [Link]

  • Miller, G. H., Giguere, S., & Canadian Committee on Antibiotic Resistance. (2003). Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. Journal of Clinical Microbiology, 41(9), 4398–4403.
  • EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]

  • EUCAST. (n.d.). MIC:Zone Diameter correlations. Retrieved from [Link]

  • Leclercq, R., Cantón, R., Brown, D. F., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 19(2), 141-160.
  • Kyriakis, E., Avramidis, N., & Kour G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14393-14408.
  • Liofilchem. (n.d.). Antibiotic Disc Interpretative Criteria and Quality Control. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfanilamide. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Sulfonamides. Retrieved from [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • PubChem. (n.d.). Sulfanilamide. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). Mueller Hinton Agar with Blood for susceptibility testing of Streptococcus pneumoniae. Retrieved from [Link]

  • Gudding, R. (1974). The suitability of some media and peptones for sulfonamide testing. Acta pathologica et microbiologica Scandinavica. Section B. Microbiology and immunology, 82(6), 777-782.
  • ResearchGate. (n.d.). Antimicrobial MIC ranges for E. coli ATCC 25922 at 24 and 48 h of incubation. Retrieved from [Link]

  • ResearchGate. (n.d.). Disk diffusion QC results for E. coli ATCC 25922 at 22°C and 24 to 28 h with MH agar a. Retrieved from [Link]

  • Farhadi, A., et al. (2016). Sulfonamide Resistance Genes (sul) M in Extended Spectrum Beta Lactamase (ESBL) and Non-ESBL Producing Escherichia coli Isolated From Iranian Hospitals. Jundishapur Journal of Microbiology, 9(3), e30221.
  • EUCAST. (2023). EUCAST disk diffusion method for antimicrobial susceptibility testing - Reading guide. Version 10.0. Retrieved from [Link]

  • Fortunato, F. A. (n.d.). Mueller Hinton Agar. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N4-Sulfanilylsulfanilamide in Human Plasma

Abstract This document provides a comprehensive guide for the quantitative analysis of N4-Sulfanilylsulfanilamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N4-Sulfanilylsulfani...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of N4-Sulfanilylsulfanilamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N4-Sulfanilylsulfanilamide, a key sulfonamide antibacterial agent, requires sensitive and selective quantification for pharmacokinetic, toxicokinetic, and clinical studies. The method detailed herein employs Solid-Phase Extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This application note outlines the detailed protocols for sample preparation, instrument operation, and a full method validation strategy compliant with current regulatory standards, including the FDA and EMA guidelines.[1][2][3] The provided protocols are designed to be self-validating, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

N4-Sulfanilylsulfanilamide is a member of the sulfonamide class of synthetic antibacterial agents.[4] Accurate measurement of its concentration in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[3][5]

The primary challenge in bioanalysis is the complexity of the biological matrix (e.g., plasma), which contains numerous endogenous components that can interfere with the analysis and suppress or enhance the analyte signal—a phenomenon known as the matrix effect.[5] Therefore, a robust sample preparation procedure is paramount. This method utilizes a Hydrophilic-Lipophilic Balanced (HLB) Solid-Phase Extraction (SPE) protocol. This choice is based on the sorbent's ability to provide excellent retention for a wide range of compounds, from polar to nonpolar, making it highly effective for extracting sulfonamides from complex sample types.[6] The subsequent analysis by tandem mass spectrometry provides definitive quantification by monitoring a specific precursor-to-product ion transition, ensuring high selectivity and minimizing the impact of co-eluting compounds.[7]

This guide is structured to provide not just a set of instructions, but also the scientific reasoning behind key methodological choices, empowering the user to understand, implement, and troubleshoot the assay effectively.

Analyte Properties: N4-Sulfanilylsulfanilamide

A foundational understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource
Chemical Formula C₁₂H₁₃N₃O₄S₂[4]
Molecular Weight 327.38 g/mol [4]
Monoisotopic Mass 327.03 g/mol -
Solubility Soluble in methanol, ethanol; slightly soluble in cold water.[4]
Structure 4-aminobenzenesulfono-p-sulfamoylanilide[4]

Note: The monoisotopic mass is used for calculating the expected m/z in high-resolution mass spectrometry. For nominal mass instruments like triple quadrupoles, the molecular weight is a sufficient guide.

Instrumentation and Reagents

Reagents
  • N4-Sulfanilylsulfanilamide reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (IS), e.g., Sulfanilamide-¹³C₆

  • Acetonitrile, Methanol, and Water (LC-MS Grade)

  • Formic Acid (Optima™ LC/MS Grade)

  • Ammonium Hydroxide

  • Human Plasma (K₂EDTA)

  • Oasis HLB SPE Cartridges (or equivalent)

Instrumentation
  • Liquid Chromatography System: A UPLC/UHPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

Optimized LC-MS/MS Conditions

The following tables summarize the starting conditions for the analytical instrumentation. Optimization is essential for achieving the best performance on the specific system being used.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition Rationale
Column Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Provides excellent retention and separation for moderately polar compounds like sulfonamides.
Mobile Phase A 0.1% Formic Acid in Water Acidification promotes protonation of the analyte for positive ion ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength and low viscosity.[8]
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-4.5 min: 5% B A gradient ensures efficient elution of the analyte while separating it from matrix components, followed by a wash and re-equilibration.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency.

| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and matrix effects. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Sulfonamides contain basic amine groups that are readily protonated, making positive ion mode highly sensitive.[8]
Precursor Ion (Q1) m/z 328.0 [M+H]⁺ for N4-Sulfanilylsulfanilamide
Product Ion (Q3) m/z 156.1 (Quantifier), m/z 92.1 (Qualifier) These fragments correspond to stable, high-intensity product ions characteristic of sulfonamide structures (e.g., the aminobenzenesulfonyl moiety). The qualifier ion confirms identity.
Internal Standard Precursor: m/z 179.1; Product: m/z 108.0 (for ¹³C₆-Sulfanilamide) A stable isotope-labeled IS is the ideal choice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.
Capillary Voltage 3.5 - 4.0 kV Optimized to achieve stable and efficient ion generation.
Source Temperature 150 °C Optimized for efficient desolvation without causing thermal degradation.
Desolvation Temp. 350 - 450 °C Higher temperature aids in the complete desolvation of droplets, enhancing ion release.

| Collision Energy (CE) | Instrument-specific; optimize for maximum product ion intensity. | CE must be empirically determined for each transition to ensure optimal fragmentation. |

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Quality Control Samples

Accuracy begins with the precise preparation of calibration standards and quality control (QC) samples.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of N4-Sulfanilylsulfanilamide reference standard. Dissolve in methanol to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution similarly.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 acetonitrile:water. These will be used to spike the plasma for the calibration curve.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (typically 8-10 non-zero points).

    • Separately, prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[9] QC samples should be prepared from a separate weighing of the reference standard if possible.

Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol is designed for the robust and reproducible extraction of the analyte from plasma.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction p1 1. Thaw plasma sample (200 µL) p2 2. Add Internal Standard (IS) solution p1->p2 p3 3. Add 4% Phosphoric Acid (v/v) p2->p3 p4 4. Vortex to mix p3->p4 s1 5. Condition SPE cartridge (1 mL Methanol) p4->s1 s2 6. Equilibrate SPE cartridge (1 mL Water) s1->s2 s3 7. Load pre-treated sample s2->s3 s4 8. Wash cartridge (1 mL 5% Methanol in Water) s3->s4 s5 9. Elute analyte (1 mL Methanol) s4->s5 e1 10. Evaporate eluate to dryness (Nitrogen stream, 40°C) s5->e1 e2 11. Reconstitute in mobile phase A (100 µL) e1->e2 e3 12. Transfer to autosampler vial e2->e3 end end e3->end Inject into LC-MS/MS Validation_Workflow cluster_core Core Validation Parameters cluster_acc Assay Performance cluster_matrix Matrix & Stability Selectivity Selectivity - Analyze blank matrix from multiple sources Linearity Calibration Curve & Linearity - 8+ non-zero points - R² ≥ 0.99 LLOQ LLOQ - S/N ≥ 5 - Accuracy: ±20% - Precision: ≤20% CV Accuracy Accuracy (Bias %) - LLOQ, L, M, H QC - Within ±15% of nominal (±20% at LLOQ) Precision Precision (CV %) - LLOQ, L, M, H QC - ≤15% CV (≤20% at LLOQ) Recovery Recovery - Compare extracted vs. post-spiked samples MatrixEffect Matrix Effect - Compare post-spiked vs. neat solution Stability Stability - Freeze-Thaw - Bench-Top - Long-Term - Stock Solution FullValidation Full Method Validation FullValidation->Selectivity FullValidation->Linearity FullValidation->LLOQ FullValidation->Accuracy FullValidation->Precision FullValidation->Recovery FullValidation->MatrixEffect FullValidation->Stability

Caption: Key parameters for a full bioanalytical method validation.

Table 3: Method Validation Acceptance Criteria (based on FDA/EMA Guidelines)

Parameter Acceptance Criteria Source
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique blank matrix lots. Interference should be <20% of the LLOQ response for the analyte and <5% for the IS. [2]
Calibration Curve At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the LLOQ). A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. [10]
Accuracy The mean concentration of QC samples (Low, Mid, High) at each level must be within ±15% of the nominal value. For the LLOQ, it must be within ±20%. [11]
Precision The coefficient of variation (CV) for QC samples (Low, Mid, High) should not exceed 15%. For the LLOQ, the CV should not exceed 20%. This applies to both intra-run and inter-run precision. [11]
Recovery Recovery of the analyte and IS should be consistent, precise, and reproducible. While a specific percentage is not mandated, consistency across concentration levels is key. [1]
Matrix Effect The matrix factor (ratio of analyte peak response in the presence of matrix to the response in a neat solution) should be evaluated. The CV of the IS-normalized matrix factor should be ≤15%. [1]

| Stability | Analyte concentration in stability samples should be within ±15% of the nominal (baseline) concentration under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage). | [2]|

Expected Results

Following the successful execution of the validation protocol, the method is expected to demonstrate high-quality performance suitable for regulated bioanalysis.

Table 4: Example Intra- and Inter-Day Accuracy & Precision Data

QC Level Nominal Conc. (ng/mL) Intra-Day (n=5) Mean Conc. (ng/mL) Accuracy (%) Precision (CV%) Inter-Day (n=15) Mean Conc. (ng/mL) Accuracy (%) Precision (CV%)
LLOQ 1.0 1.05 105.0 8.5 1.08 108.0 11.2
Low QC 3.0 2.91 97.0 6.2 2.95 98.3 7.8
Mid QC 50.0 51.5 103.0 4.1 50.9 101.8 5.5
High QC 150.0 148.2 98.8 3.5 149.1 99.4 4.9

Note: This data is illustrative and represents typical performance for a validated bioanalytical method.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of N4-Sulfanilylsulfanilamide in human plasma. The described protocols for sample preparation and analysis, combined with a comprehensive validation strategy aligned with global regulatory expectations, provide a reliable framework for supporting drug development programs. The explicit explanation of the scientific rationale behind procedural steps ensures that researchers can not only replicate the method but also adapt it as necessary while maintaining the principles of high-quality bioanalysis.

References

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]

  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA FSIS. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. Available at: [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA FSIS. Available at: [Link]

  • Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. Available at: [Link]

  • N4-Acetylsulfanilamide. PubChem. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. PubMed Central. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • N4-Sulfanilylsulfanilamide. Merck Index. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

  • Sulfanilamide. Wikipedia. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PubMed Central. Available at: [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available at: [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available at: [Link]

  • Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). Available at: [Link]

  • Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. ResearchGate. Available at: [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. ACS Publications. Available at: [Link]

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. ResearchGate. Available at: [Link]

Sources

Method

Application Note: N4-Sulfanilylsulfanilamide as a Reference Standard for Chromatographic Purity and Assay Determination

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N4-Sulfanilylsulfanilamide as a reference standard in chromatographic analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N4-Sulfanilylsulfanilamide as a reference standard in chromatographic analysis. The focus is on establishing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of drug substances. This guide details the physicochemical properties of the standard, a complete protocol for its use, method validation principles according to ICH guidelines, and practical troubleshooting advice.

Introduction: The Role of a Reference Standard

In pharmaceutical analysis, the accuracy and reliability of analytical data are paramount to ensuring drug safety and efficacy. Chemical reference standards are highly characterized materials that serve as the benchmark for confirming the identity, purity, strength, and quality of pharmaceutical substances.[1][2] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide primary standards that are crucial for method validation, verification, and routine quality control.[1][3]

N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of synthetic antimicrobial drugs, is a critical compound in this context.[4][5] Its well-defined structure and properties make it an ideal reference material for the analysis of related sulfonamide drugs and for monitoring related substances in active pharmaceutical ingredients (APIs). This application note outlines a detailed HPLC-UV method, leveraging N4-Sulfanilylsulfanilamide as a reference standard to ensure analytical results are "fit for purpose," a core tenet of modern analytical procedure development and validation.[6][7]

Physicochemical Characteristics of N4-Sulfanilylsulfanilamide

A thorough understanding of the reference standard's properties is fundamental to its correct handling and use in preparing accurate standard solutions.

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃O₄S₂[4]
Molecular Weight 327.38 g/mol [4]
Appearance Needles (from water)[4]
Melting Point 133-134 °C[4]
Solubility Soluble in methanol, ethanol, ether, dilute NH₃, and dilute HCl. Slightly soluble in cold water, more soluble in hot water. Practically insoluble in petroleum ether and chloroform.[4]
IUPAC Name 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide[4]

High-Performance Liquid Chromatography (HPLC) Protocol

This section describes a detailed, self-validating protocol for the assay and purity determination of a hypothetical API using N4-Sulfanilylsulfanilamide as the reference standard. The method is based on reversed-phase chromatography, which is highly effective for separating sulfonamides and their impurities.[8][9]

Principle of the Method

The method utilizes a C18 stationary phase to separate compounds based on their hydrophobicity. An acidic mobile phase ensures the analytes are in a suitable ionic state for consistent retention and sharp peak shapes. Detection is performed using a UV spectrophotometer at a wavelength where N4-Sulfanilylsulfanilamide exhibits strong absorbance.

Materials and Reagents
  • Reference Standard: N4-Sulfanilylsulfanilamide, certified reference material (CRM) or pharmaceutical secondary standard with established purity and traceability.[10]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade Acetonitrile, Methanol, and purified water (e.g., Milli-Q).

  • Reagents: Phosphoric acid (or formic acid) for pH adjustment.[9]

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of Water:Acetonitrile:Methanol (60:35:5, v/v/v). Adjust the aqueous component to an apparent pH of 2.5 with phosphoric acid before mixing.[9]

  • Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.

  • Reference Standard Stock Solution (0.2 mg/mL): Accurately weigh approximately 20 mg of N4-Sulfanilylsulfanilamide Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.01 mg/mL): Pipette 5.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay and impurity determination.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent separation for moderately polar sulfonamides.
Mobile Phase Water:Acetonitrile:Methanol (60:35:5, v/v/v), pH 2.5A common mobile phase for sulfonamides, offering good resolution.[9] The acidic pH suppresses silanol interactions and ensures consistent analyte ionization.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CEnsures retention time stability and reproducibility.[9]
Detection Wavelength 278 nmA suitable wavelength for detecting sulfonamides.[9]
Injection Volume 10 µLA small volume minimizes potential peak distortion from injection effects.
Experimental Workflow & System Suitability

The following diagram illustrates the logical flow of the analytical procedure.

G cluster_prep 1. Preparation cluster_sst 2. System Suitability Testing (SST) cluster_analysis 3. Analysis cluster_data 4. Data Processing & Reporting prep_std Prepare Reference Standard Solution inject_sst Inject Working Standard (5-6 Replicates) prep_std->inject_sst prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phase & Equilibrate System prep_mobile->inject_sst eval_sst Evaluate SST Parameters: - %RSD of Peak Area & RT - Tailing Factor - Theoretical Plates inject_sst->eval_sst inject_blank Inject Blank (Diluent) eval_sst->inject_blank SST Pass report Generate Final Report eval_sst->report SST Fail: Troubleshoot inject_std Inject Working Standard inject_blank->inject_std inject_std->inject_sample process_data Integrate Peaks & Identify Analytes inject_sample->process_data calculate Calculate Assay/Purity vs. Reference Standard process_data->calculate calculate->report

Caption: Experimental workflow from preparation to final report.

Before proceeding with sample analysis, the system suitability must be confirmed. This ensures the chromatographic system is performing adequately.[11]

  • Reproducibility: Inject the Working Standard Solution five or six times. The relative standard deviation (%RSD) for the peak area and retention time of N4-Sulfanilylsulfanilamide should be ≤ 2.0%.[11]

  • Tailing Factor: The tailing factor for the N4-Sulfanilylsulfanilamide peak should be ≤ 2.0.

  • Theoretical Plates: The column efficiency, measured as theoretical plates, should be ≥ 2000.

Calculation

The assay of the active substance in the sample is calculated by comparing the peak area of the analyte in the sample preparation to the peak area of the N4-Sulfanilylsulfanilamide in the standard preparation.

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area of N4-Sulfanilylsulfanilamide in the standard chromatograms.

  • Conc_Standard: Concentration of the N4-Sulfanilylsulfanilamide working standard (e.g., 0.01 mg/mL).

  • Conc_Sample: Nominal concentration of the sample preparation (e.g., 0.01 mg/mL).

  • Purity_Standard: Certified purity of the N4-Sulfanilylsulfanilamide reference standard (e.g., 99.8%).

Method Validation Principles (ICH Q2(R2))

The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[6][7] Any chromatographic method employing N4-Sulfanilylsulfanilamide as a reference standard must undergo validation in accordance with the ICH Q2(R2) guideline.[12][13] This establishes, through documented evidence, that the method's performance characteristics are adequate for the analysis.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity The analyte peak is free of interference from excipients, impurities, or degradation products. Peak purity analysis (DAD) passes.To ensure the method accurately measures only the intended analyte.[11]
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.To demonstrate a direct relationship between concentration and detector response.[11]
Range For assay: 80% to 120% of the test concentration.The interval where the method is precise, accurate, and linear.[7]
Accuracy 98.0% to 102.0% recovery for assay.To assess the closeness of the test results to the true value.[11][13]
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%To measure the method's consistency under various conditions (same day, different days, different analysts).
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration that can be quantified with acceptable precision and accuracy.

Troubleshooting Common Chromatographic Issues

Even with a robust method, issues can arise. The following diagram provides a logical approach to diagnosing common problems.

G cluster_pressure Pressure Issues cluster_peak Peak Shape / Retention Issues start Problem Observed pressure_high High Pressure? start->pressure_high pressure_low Low Pressure? start->pressure_low peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape rt_shift Retention Time Shift? start->rt_shift check_blockage Check for blockages (frits, column, tubing) pressure_high->check_blockage check_leak Check for leaks (fittings, pump seals) pressure_low->check_leak check_flow Verify flow rate pressure_low->check_flow check_ph Verify mobile phase pH peak_shape->check_ph check_col Column issue? (voids, contamination) peak_shape->check_col rt_shift->check_flow rt_shift->check_ph check_mp Check mobile phase composition & age rt_shift->check_mp check_temp Verify column temp rt_shift->check_temp

Caption: A logical guide for troubleshooting HPLC issues.

Conclusion

N4-Sulfanilylsulfanilamide is a highly suitable and effective reference standard for the chromatographic analysis of sulfonamide-based pharmaceutical compounds. Its well-characterized nature provides a solid foundation for developing accurate, precise, and reliable analytical methods. By following the detailed HPLC protocol and adhering to the validation principles outlined by the ICH, analytical laboratories can ensure their methods are robust and fit for their intended purpose, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.).
  • N4-Sulfanilylsulfanilamide. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Chromatography Standards - Sigma-Aldrich. (n.d.).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, August 13). Lab Manager.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • USP Reference Standards in Pharmaceutical Analysis. (n.d.). SynThink Research Chemicals.
  • High Quality, Primary Pharmaceutical Reference Standards for Better and Safer Medicines. (2023, May 9). LCGC International - Chromatography Online.
  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO).
  • Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho.
  • Sulfanilamide Pharmaceutical Secondary Standard CRM. (n.d.). Sigma-Aldrich.
  • N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482. (n.d.). PubChem - NIH.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Sulfanilamide EP Reference Standard CAS 63-74-1. (n.d.). Sigma Aldrich.
  • Sulfanilamide USP Reference Standard CAS 63-74-1. (n.d.). Sigma-Aldrich.
  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. (2023, August 18). ResearchGate.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. (2023, February 25).
  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. (n.d.). ChemRxiv.
  • HPLC Separation of Benzenesulfonamide and Sulfanilamide. (n.d.). SIELC Technologies.
  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.).
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021, June 22). MDPI.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). MDPI.
  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). NUCLEUS information resources.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). PMC.

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Application

Application Notes and Protocols for N4-Sulfanilylsulfanilamide in Microbial Resistance Studies

An In-Depth Technical Guide Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N4-Sulfanilylsulfanilamide, a member of the sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of antibiotics, in the study of microbial resistance. We delve into the core mechanism of action, detail robust protocols for evaluating antimicrobial susceptibility and identifying resistance determinants, and discuss the underlying genetic basis of resistance. This guide is structured to provide both the theoretical foundation and the practical, step-by-step methodologies required for rigorous scientific investigation.

Introduction: The Role of N4-Sulfanilylsulfanilamide in Antimicrobial Research

Sulfonamides were among the first synthetic antimicrobial agents to be widely used in clinical practice, marking a pivotal moment in the history of medicine.[1] N4-Sulfanilylsulfanilamide (CAS No: 547-52-4) is a representative member of this class, characterized by an aniline structure derivatized with a sulfonamide group.[2][3] While newer antibiotics have largely supplanted sulfonamides for systemic use in humans, they remain crucial tools in veterinary medicine and, importantly, in the scientific study of antimicrobial resistance.[4][5]

Understanding the interaction between sulfonamides and bacteria provides a foundational model for investigating resistance mechanisms that are often transferable to other classes of antibiotics.

Mechanism of Action: Inhibition of Folate Biosynthesis

The antibacterial effect of N4-Sulfanilylsulfanilamide is bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells.[6][7] This action is achieved through the competitive inhibition of a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[4][8]

  • The Target: The enzyme dihydropteroate synthase (DHPS) is essential for bacteria, as it catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteroate pyrophosphate to form dihydropteroate, a precursor to folic acid.[9][10]

  • Competitive Inhibition: Due to its structural similarity to PABA, N4-Sulfanilylsulfanilamide acts as a competitive antagonist.[4][8] It binds to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of dihydrofolic acid.[8][9]

  • Selective Toxicity: This mechanism is selectively toxic to bacteria because prokaryotes must synthesize their own folic acid.[11][12] In contrast, mammalian cells lack the DHPS enzyme and acquire folic acid from their diet, rendering them unaffected by sulfonamides.[13][14]

The inhibition of this pathway starves the bacterial cell of tetrahydrofolate (THF), an essential cofactor required for the synthesis of purines, thymidine, and certain amino acids—the fundamental building blocks of DNA, RNA, and proteins.[9][11][13]

folate_pathway cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Mechanism Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolic Acid (DHF) DHP->DHF Glutamate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Precursors DNA, RNA, and Protein Precursors THF->Precursors SNS N4-Sulfanilylsulfanilamide (Structural Analog of PABA) Inhibit SNS->Inhibit Competitively Inhibits Inhibit->DHPS caption Fig 1. Bacterial folate synthesis pathway and site of inhibition by N4-Sulfanilylsulfanilamide.

Fig 1. Bacterial folate synthesis pathway and site of inhibition by N4-Sulfanilylsulfanilamide.
The Imperative of Resistance Studies

The widespread use of sulfonamides has led to significant selective pressure, resulting in a high incidence of bacterial resistance.[5] Studying these resistance mechanisms is critical as they are often encoded on mobile genetic elements like plasmids, which can be transferred between different bacterial species, facilitating the spread of multi-drug resistance.[6][15] The primary mechanisms of resistance include:

  • Target Enzyme Modification: Chromosomal mutations in the folP gene, which encodes DHPS, can alter the enzyme's structure, reducing its binding affinity for sulfonamides while retaining its function with PABA.[6]

  • Acquisition of Resistant Genes: Bacteria can acquire plasmid-borne sul genes (e.g., sul1, sul2, sul3, sul4), which encode for highly resistant alternative DHPS enzymes that are not inhibited by sulfonamides.[15][16][17]

  • Metabolic Bypass: Some bacteria may develop alternative metabolic pathways to produce the necessary components for survival.

  • Overproduction of PABA: An increase in the production of the natural substrate, PABA, can outcompete the sulfonamide inhibitor for binding to DHPS.[6]

Experimental Protocols

The following protocols provide standardized, validated methods for assessing the antimicrobial activity of N4-Sulfanilylsulfanilamide and investigating the genetic basis of resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19] This quantitative measure is the gold standard for susceptibility testing. The broth microdilution method, aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a reliable and scalable approach.[20]

Causality: This method systematically exposes a standardized bacterial inoculum to a range of drug concentrations. By identifying the precise concentration at which growth is inhibited, we can quantitatively assess the potency of the compound against a specific microbe.

mic_workflow start Start prep_stock 1. Prepare N4-Sulfanilylsulfanilamide Stock Solution (e.g., in DMSO) start->prep_stock serial_dilute 2. Perform 2-fold Serial Dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate prep_stock->serial_dilute inoculate 4. Inoculate each well with the bacterial suspension serial_dilute->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland standard, then dilute to ~5x10^5 CFU/mL) prep_inoculum->inoculate controls 5. Include Controls: - Positive Control (bacteria, no drug) - Negative Control (broth only) inoculate->controls incubate 6. Incubate at 35-37°C for 16-20 hours controls->incubate read_results 7. Read Results: Determine lowest concentration with no visible turbidity (the MIC) incubate->read_results end End read_results->end caption Fig 2. Workflow for MIC determination using the broth microdilution method.

Fig 2. Workflow for MIC determination using the broth microdilution method.

Materials:

  • N4-Sulfanilylsulfanilamide powder

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Preparation of Drug Stock: Prepare a concentrated stock solution of N4-Sulfanilylsulfanilamide (e.g., 2560 µg/mL) in DMSO. Note: The insolubility of some sulfonamides in aqueous media necessitates the use of a solvent like DMSO. Ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).

  • Serial Dilution: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the drug stock solution to well 1. c. Transfer 100 µL from well 1 to well 2, mixing thoroughly. This begins the 2-fold serial dilution. d. Continue this process, transferring 100 µL from the previous well to the next, down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (no drug). Well 12 will be the negative/sterility control.

  • Inoculum Preparation: a. From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final target concentration of approximately 1 x 10⁶ CFU/mL. The final inoculum in the wells should be ~5x10⁵ CFU/mL.[21]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. This brings the final volume in each well to 200 µL and halves the drug concentrations to the desired final test range (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[21]

  • Reading and Interpretation: a. Visually inspect the plate. The negative control (well 12) should show no growth. The positive control (well 11) should show distinct turbidity. b. The MIC is the lowest concentration of N4-Sulfanilylsulfanilamide at which there is no visible growth (no turbidity) when observed from the bottom of the plate.[18]

Protocol 2: Molecular Detection of Sulfonamide Resistance Genes (sul1, sul2) by PCR

This protocol provides a method to screen bacterial isolates for the presence of the most common plasmid-mediated sulfonamide resistance genes, sul1 and sul2.[15]

Causality: The presence of these genes provides a direct genetic explanation for phenotypic resistance observed in MIC or disk diffusion assays. PCR specifically amplifies these target DNA sequences, allowing for their sensitive and specific detection.

Materials:

  • Bacterial isolate(s)

  • DNA extraction kit (or reagents for boil-prep)

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Nuclease-free water

  • Primers for sul1 and sul2 (see Table 2)

  • Thermocycler

  • Agarose, TAE or TBE buffer, and DNA stain (e.g., SYBR Safe)

  • Gel electrophoresis equipment

  • Positive control DNA (from a known sul-positive strain)

  • Negative control (nuclease-free water)

Step-by-Step Methodology:

  • Template DNA Preparation: a. Culture the bacterial isolate overnight in a suitable broth. b. Extract genomic DNA using a commercial kit according to the manufacturer's instructions for optimal purity and yield. c. Alternatively, a rapid boil-prep can be performed: suspend a single colony in 100 µL of nuclease-free water, boil for 10 minutes, centrifuge at high speed for 2 minutes, and use 1-2 µL of the supernatant as the DNA template.

  • PCR Reaction Setup: Prepare the PCR reaction mix on ice. For a typical 25 µL reaction:

    • 12.5 µL of 2x PCR Master Mix

    • 1.0 µL of Forward Primer (10 µM stock)

    • 1.0 µL of Reverse Primer (10 µM stock)

    • 2.0 µL of Template DNA

    • 8.5 µL of Nuclease-free water

    • Always include a positive control and a no-template negative control.

  • Thermocycler Conditions: Run the PCR using an appropriate program. A generalized program is as follows:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

    • Hold: 4°C

  • Gel Electrophoresis: a. Prepare a 1.5% agarose gel in 1x TAE or TBE buffer containing a DNA stain. b. Load 5-10 µL of each PCR product mixed with loading dye into the wells of the gel. Include a DNA ladder of appropriate size. c. Run the gel at 100V for 45-60 minutes or until the dye front has migrated sufficiently.

  • Visualization and Interpretation: a. Visualize the gel under UV or blue light. b. The presence of a band of the expected size (see Table 2) in a sample lane indicates the presence of the target sul gene. The positive control should show a clear band, and the negative control should be empty.

Data Presentation and Interpretation

MIC Data

MIC values are typically presented in tabular format, allowing for easy comparison between different bacterial strains or compounds.

Table 1: Example MIC Data for N4-Sulfanilylsulfanilamide

Bacterial StrainATCC NumberPhenotypeMIC (µg/mL)Interpretation
Escherichia coli25922Wild-Type (Susceptible)16Susceptible
Staphylococcus aureus25923Wild-Type (Susceptible)32Susceptible
Pseudomonas aeruginosa27853Wild-Type (Susceptible)>256Intrinsically Resistant
Escherichia coli (Clinical Isolate 1)N/Asul1 positive256Resistant
Klebsiella pneumoniae (Clinical Isolate 2)N/Asul2 positive>256Resistant

Note: Interpretive breakpoints (Susceptible, Intermediate, Resistant) are defined by regulatory bodies like CLSI and are specific to the drug, organism, and site of infection.

Molecular Data

Results from PCR analysis are interpreted based on the presence or absence of an amplicon of the correct size, confirming the genetic basis for the resistance observed in phenotypic assays.

Table 2: Example Primers for sul Gene Detection

GenePrimer Sequence (5' to 3')Amplicon Size (bp)
sul1 F: GCGCTCAAGGCAGATGGCATTR: GCAAGGCGGAAACCCGCTCG~840
sul2 F: GCGCTCAAGGCAGATGGCATTR: GCAAGGCGGAAACCCGCTCG~700

Advanced Insight: Visualizing Resistance Mechanisms

Resistance to N4-Sulfanilylsulfanilamide is a multifaceted process. The diagram below illustrates the primary mechanisms at a cellular level, providing a conceptual framework for interpreting experimental results.

resistance_mechanisms cluster_cell Bacterial Cell cluster_chromosome Chromosome cluster_plasmid Resistance Plasmid cluster_mechanisms Resistance Mechanisms folP folP gene DHPS DHPS (Wild-Type) folP->DHPS encodes sul_gene sul gene (e.g., sul1, sul2) Resistant_DHPS Resistant DHPS (Low drug affinity) sul_gene->Resistant_DHPS encodes PABA PABA PABA->DHPS PABA->Resistant_DHPS SNS N4-Sulfanilylsulfanilamide SNS->DHPS Inhibits SNS->Resistant_DHPS Ineffective mech1 1. Target Modification (Mutation in folP gene alters DHPS) mech1->folP mech2 2. Gene Acquisition (Plasmid with sul gene produces resistant DHPS) cluster_plasmid cluster_plasmid mech2->cluster_plasmid mech3 3. PABA Overproduction (Increased PABA out-competes drug) caption Fig 3. Key mechanisms of bacterial resistance to sulfonamides.

Fig 3. Key mechanisms of bacterial resistance to sulfonamides.

References

  • Anderson, A. C. (2011). The utility of the biosynthetic folate pathway for targets in antimicrobial discovery. PubMed Central. [Link]

  • Aryal, S. (2023). Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. [Link]

  • Lee, K., & Lee, S. (2018). Folate biosynthesis inhibition by sulfonamide. ResearchGate. [Link]

  • Study.com. (n.d.). Explain how sulfonamide drugs block the folic acid metabolic pathway in bacterial cells. Study.com. [Link]

  • DrugFuture. (2023). N4-Sulfanilylsulfanilamide. DrugFuture Chemical Index Database. [Link]

  • Medical Animations. (2017). Sulfonamides and trimethoprim animation: folic acid inhibitors. YouTube. [Link]

  • Khan, F. Q., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]

  • Patsnap. (2024). What is the mechanism of Sulfanilamide? Patsnap Synapse. [Link]

  • DeLilly, M. R., & Wallace, J. E. (1963). A Rapid Method for Antibiotic and Sulfonamide Sensitivity Testing. Journal of the National Medical Association. [Link]

  • Barbhuiya, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]

  • Gay, F. P., & Clark, A. R. (1937). THE MODE OF ACTION OF SULFANILAMIDE ON STREPTOCOCCUS. II. PubMed Central. [Link]

  • Patsnap. (2024). What is Sulfanilamide used for? Patsnap Synapse. [Link]

  • Garrod, L. P. (1964). THE DETERMINATION OF SULFONAMIDE SUSCEPTIBILITY OF BACTERIA. PubMed. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values of the compounds. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). N4-Acetylsulfanilamide. PubChem Compound Database. [Link]

  • Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • Wikipedia. (n.d.). Sulfanilamide. Wikipedia. [Link]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains. ResearchGate. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]

  • Al-Mawsawi, L. Q., et al. (2021). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. ResearchGate. [Link]

  • Mustila, M., et al. (2025). Sulfonamide resistance gene sul4 is hosted by common wastewater sludge bacteria and found in various newly described contexts and hosts. PubMed Central. [Link]

  • Suzuki, S., et al. (2023). Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements. Frontiers in Microbiology. [Link]

  • Grego, E., et al. (2024). Sulfonamide resistance evaluation in five animal species and first report of sul4 in companion animals. Veterinary Microbiology. [Link]

  • de Oliveira, K. M. P., et al. (2022). Presence of Tetracycline and Sulfonamide Resistance Genes in Salmonella spp.: Literature Review. MDPI. [Link]

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Method

Application and Protocol Guide: Determination of Minimum Inhibitory Concentration (MIC) for N4-Sulfanilylsulfanilamide

Introduction The escalating threat of antimicrobial resistance necessitates the rigorous evaluation of novel and existing antimicrobial compounds. N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of antibiot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the rigorous evaluation of novel and existing antimicrobial compounds. N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of antibiotics, warrants a comprehensive understanding of its inhibitory activity against various bacterial species. The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the determination of the MIC for N4-Sulfanilylsulfanilamide. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[4][5]

The Scientific Rationale: Understanding Sulfonamide Action

Sulfonamides, including N4-Sulfanilylsulfanilamide, are synthetic antimicrobial agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[6] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and replication.[7][8] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, leading to a bacteriostatic effect—inhibiting bacterial growth and multiplication without outright killing the cells.[6][9] This mechanism underscores the importance of a precisely controlled in vitro environment for MIC testing to accurately reflect the compound's intrinsic activity.

PART 1: Foundational Knowledge and Pre-analytical Considerations

A. Physicochemical Properties of N4-Sulfanilylsulfanilamide

A thorough understanding of the test compound's properties is paramount for accurate MIC determination.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₃N₃O₄S₂[10]
Molecular Weight 327.38 g/mol [10]
Solubility Slightly soluble in cold water; more soluble in hot water. Soluble in methanol, ethanol, ether, dilute NH₃, and dilute HCl. Practically insoluble in petroleum ether and chloroform.[10]

Expert Insight: The solubility profile of N4-Sulfanilylsulfanilamide dictates the choice of solvent for stock solution preparation.[10] Dimethyl sulfoxide (DMSO) is a common choice for compounds with limited aqueous solubility, but its final concentration in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects. A preliminary solubility test mixing the stock solution with the chosen broth is a critical, self-validating step to ensure no precipitation occurs, which would invalidate the results.[11]

B. Selection of Growth Media and Bacterial Strains

The choice of culture medium is critical as it can significantly influence the MIC value. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard recommended medium for susceptibility testing of non-fastidious aerobic bacteria by both CLSI and EUCAST.[2][11] For fastidious organisms, supplementation of the medium may be necessary.[12]

Quality Control (QC) Strains: The inclusion of well-characterized QC strains with known MIC values for other sulfonamides is a non-negotiable aspect of a self-validating protocol. These strains help to ensure the accuracy and reproducibility of the test system.[13][14]

Recommended QC Strains (Examples):

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

The expected MIC ranges for these QC strains against various antimicrobials are published by CLSI and EUCAST. While specific ranges for N4-Sulfanilylsulfanilamide may not be available, demonstrating that the system can produce accurate results for other sulfonamides validates the methodology.

PART 2: Detailed Experimental Protocols

This section outlines the step-by-step methodology for determining the MIC of N4-Sulfanilylsulfanilamide using the broth microdilution method, a widely accepted and standardized technique.[5][11][15]

A. Materials and Reagents
  • N4-Sulfanilylsulfanilamide (analytical grade)

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test and QC strains)

  • Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

B. Preparation of N4-Sulfanilylsulfanilamide Stock Solution

Causality: The initial stock solution must be prepared at a concentration significantly higher than the highest concentration to be tested to allow for serial dilutions.

  • Accurately weigh a precise amount of N4-Sulfanilylsulfanilamide powder.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).[1] Ensure complete dissolution.

  • This stock solution can be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

C. Preparation of Bacterial Inoculum

Causality: A standardized inoculum is critical for reproducibility. The final inoculum density in the wells should be approximately 5 x 10⁵ CFU/mL.[1]

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[1]

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration. A common dilution is 1:100, but this should be optimized for the specific organism and laboratory conditions.

D. Broth Microdilution Assay Protocol

Workflow Visualization:

BrothMicrodilutionWorkflow A Prepare N4-Sulfanilylsulfanilamide Stock Solution D Add 100 µL of 2x Drug Solution to well 1 A->D B Prepare Standardized Bacterial Inoculum G Inoculate wells 1-11 with 50 µL of inoculum B->G C Dispense 50 µL CAMHB into wells 2-12 E Perform Serial Dilutions (well 1 to 10) C->E D->E Transfer 50 µL F Discard 50 µL from well 10 E->F J Incubate at 35°C for 16-20 hours G->J H Well 11: Growth Control (Inoculum + CAMHB) H->J I Well 12: Sterility Control (CAMHB only) I->J K Visually inspect for growth (turbidity) J->K L Determine MIC K->L

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Plate Preparation: Aseptically dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Drug Dilution: Prepare a working solution of N4-Sulfanilylsulfanilamide at twice the highest desired final concentration in CAMHB. Add 100 µL of this solution to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution process from well 2 to well 10. After mixing in well 10, discard the final 50 µL. This results in a logarithmic dilution series of the compound.

  • Controls:

    • Growth Control (Well 11): This well will contain 50 µL of CAMHB and will be inoculated to ensure the bacteria are viable and the medium supports growth.

    • Sterility Control (Well 12): This well contains 100 µL of uninoculated CAMHB to check for contamination of the broth or the plate.[2]

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

PART 3: Data Interpretation and Validation

A. Reading the MIC

After incubation, the MIC is determined as the lowest concentration of N4-Sulfanilylsulfanilamide that completely inhibits visible growth of the organism.[2]

  • Visual Inspection: Examine the microtiter plate against a dark background. The sterility control (well 12) should be clear. The growth control (well 11) should show distinct turbidity.

  • MIC Determination: Starting from the lowest concentration, identify the first well that shows no visible growth (i.e., is as clear as the sterility control). The concentration of N4-Sulfanilylsulfanilamide in this well is the MIC.

B. Data Presentation

Results should be recorded systematically.

OrganismN4-Sulfanilylsulfanilamide MIC (µg/mL)QC Check (e.g., E. coli ATCC 25922 with Trimethoprim-Sulfamethoxazole)
Test Isolate 164Within acceptable range
Test Isolate 2>256Within acceptable range
QC Strain128Within acceptable range
C. Interpretation Logic

The raw MIC value is interpreted using clinical breakpoints established by bodies like CLSI and EUCAST to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).[3][16]

  • Susceptible (S): The infection is likely to respond to a standard dosage of the drug.

  • Intermediate (I): The MIC is approaching attainable blood and tissue levels. Therapeutic success may be possible with increased dosage or if the drug concentrates at the site of infection.[17]

  • Resistant (R): The organism is not inhibited by the usually achievable concentrations of the agent.

Decision Pathway for MIC Interpretation:

MIC_Interpretation start Obtain MIC Value breakpoint Compare MIC to CLSI/EUCAST Breakpoints start->breakpoint susceptible Category: Susceptible (S) breakpoint->susceptible MIC ≤ S Breakpoint intermediate Category: Intermediate (I) breakpoint->intermediate S Breakpoint < MIC ≤ R Breakpoint resistant Category: Resistant (R) breakpoint->resistant MIC > R Breakpoint report Report Result susceptible->report intermediate->report resistant->report

Caption: Decision logic for categorizing MIC results.

Trustworthiness through Self-Validation:

  • Sterility Control: Must be clear. If turbid, the entire plate is invalid due to contamination.

  • Growth Control: Must be turbid. If clear, the inoculum was not viable or the medium was inhibitory, invalidating the test.

  • QC Strain MIC: The MIC for the QC strain must fall within its published acceptable range for the control antimicrobial. If it does not, it indicates a systemic issue (e.g., incorrect inoculum preparation, incubation temperature, or drug dilution) and the results for the test isolates are not reportable.[14]

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Clinical Breakpoint Tables. EUCAST. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. National Institutes of Health (NIH). [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. UK Health Security Agency. [Link]

  • N4-Sulfanilylsulfanilamide. DrugFuture. [Link]

  • N4-Acetylsulfanilamide. PubChem, National Institutes of Health (NIH). [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. National Institutes of Health (NIH). [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed, National Institutes of Health (NIH). [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

  • Re-Exploring the Intermediate Interpretive Category. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

  • MIC Determination. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Quality Control Strains. Leibniz Institute DSMZ. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • Comparison of clinical antibiotic susceptibility testing interpretations to CLSI standard interpretations. National Institutes of Health (NIH). [Link]

  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. [Link]

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Application

Application Note: A Standardized Protocol for Evaluating the Antimicrobial Activity of N4-Sulfanilylsulfanilamide using the Kirby-Bauer Zone of Inhibition Assay

Introduction The escalating crisis of antimicrobial resistance necessitates the exploration and evaluation of novel therapeutic agents. Sulfonamides were among the first synthetic antimicrobial drugs to be used systemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration and evaluation of novel therapeutic agents. Sulfonamides were among the first synthetic antimicrobial drugs to be used systemically and remain an important class of compounds in medicinal chemistry.[1][2] N4-Sulfanilylsulfanilamide is a sulfonamide derivative of interest for its potential antibacterial properties. This application note provides a detailed, robust protocol for assessing its in-vitro antimicrobial activity using the Kirby-Bauer disk diffusion assay, a highly standardized and widely accepted method.[3][4][5]

The Kirby-Bauer test is predicated on a simple principle: an antibiotic-impregnated disk placed on an agar surface inoculated with a bacterial lawn will release the agent, which diffuses into the medium creating a concentration gradient.[3] If the microorganism is susceptible to the agent, a clear circular area of no growth, known as a "zone of inhibition," will appear around the disk after incubation.[6] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

This guide is designed for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices to ensure reproducibility and provides a self-validating system through the requisite use of controls, grounded in the performance standards set by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Mechanism of Action: Sulfonamide Interference with Folate Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive antagonists of para-aminobenzoic acid (PABA).[1][10] Bacteria, unlike humans who obtain folate from their diet, must synthesize their own folic acid. The bacterial enzyme dihydropteroate synthase (DHPS) incorporates PABA into dihydropteroic acid, a critical precursor for tetrahydrofolic acid (folate).[2][11] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, halting the folate synthesis pathway. This deprives the bacterial cell of essential cofactors required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, thereby inhibiting growth and replication.[10][11][12]

Sulfonamide_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (Folate) DHFR->THF Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids Essential for DNA/RNA Synthesis Sulfonamide N4-Sulfanilylsulfanilamide (Structural Analog of PABA) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by N4-Sulfanilylsulfanilamide.

Materials and Reagents

CategoryItemRecommended Specifications
Test Compound N4-SulfanilylsulfanilamideHigh purity grade (>98%)
Dimethyl sulfoxide (DMSO)ACS grade or higher
Culture Media Mueller-Hinton Agar (MHA)Dehydrated or pre-poured plates. Must be poured to a uniform depth of 4 mm.[13]
Tryptic Soy Broth (TSB) or SalineFor inoculum preparation
Bacterial Strains Test Organismse.g., Clinical isolates of Escherichia coli, Staphylococcus aureus
QC StrainsE. coli ATCC 25922, S. aureus ATCC 25923.[14]
Consumables Sterile blank paper disks6 mm diameter
Sterile cotton or dacron swabs
Sterile test tubes16x100 mm
Micropipettes and sterile tips
Petri dishes100 mm or 150 mm
Controls Positive Control Diskse.g., Sulfamethoxazole-trimethoprim (SXT) 23.75/1.25 µg
0.5 McFarland Turbidity Standard
Equipment Biosafety cabinetClass II
Incubator35°C ± 2°C
Vortex mixer
Calipers or rulerGraduated in millimeters (mm)
Analytical balance

Experimental Protocol

This protocol is aligned with CLSI document M02, "Performance Standards for Antimicrobial Disk Susceptibility Tests."[7]

Step 1: Preparation of N4-Sulfanilylsulfanilamide Disks

As N4-Sulfanilylsulfanilamide disks are not commercially available, they must be prepared in-house. This step is critical and must be performed with precision.

  • Stock Solution Preparation: Accurately weigh the N4-Sulfanilylsulfanilamide powder and dissolve it in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Causality: DMSO is often used for its ability to dissolve a wide range of organic compounds. However, it is essential to prepare a "solvent-only" control disk to ensure the DMSO concentration used has no intrinsic antimicrobial activity.

  • Working Solution and Disk Impregnation: Prepare serial dilutions of the stock solution to achieve the desired final concentrations per disk. A common approach is to apply 20 µL of a solution to a blank 6 mm disk.

    • Example Calculation: To create a 30 µg disk, a working solution of 1.5 mg/mL is needed (1.5 mg/mL * 0.020 mL = 0.030 mg or 30 µg).

  • Application: Under aseptic conditions in a biosafety cabinet, place sterile blank disks in a sterile petri dish. Carefully pipette the calculated volume (e.g., 20 µL) of the working solution onto the center of each disk.

  • Drying: Allow the disks to dry completely in the biosafety cabinet with the lids ajar for at least 2-4 hours. The disks must be thoroughly dry before application to the agar plate.

    • Causality: Proper drying prevents excess solvent from spreading on the agar surface, which could affect the diffusion of the compound and produce inaccurate zone sizes.

  • Storage: Store prepared disks in a sealed, desiccated container at 4°C or -20°C until use.

Step 2: Inoculum Preparation (The 0.5 McFarland Standard)

Standardization of the inoculum density is arguably the most critical step for ensuring inter-assay reproducibility.[15]

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing 4-5 mL of sterile Tryptic Soy Broth or saline.

  • Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Visually compare the turbidity of the bacterial suspension to that of a 0.5 McFarland standard. This must be done against a white background with contrasting black lines.

    • Causality: The 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[16] An inoculum that is too light will result in oversized inhibition zones, while an overly dense inoculum can lead to significantly smaller or absent zones.

  • Adjust the turbidity as needed by adding more bacteria (if too light) or sterile broth/saline (if too dense). This standardized suspension must be used within 15 minutes of preparation.

Step 3: Inoculation of Mueller-Hinton Agar (MHA) Plates
  • Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab several times against the inner wall of the tube above the liquid level to remove excess fluid.

    • Causality: Removing excess inoculum prevents the formation of a thick, overlapping bacterial layer that can obscure zone edges.

  • Streak the swab evenly over the entire surface of the MHA plate to obtain uniform growth. This is best achieved by swabbing the plate in three directions, rotating the plate approximately 60 degrees between each streaking.[3][17]

  • Finally, run the swab around the rim of the agar to ensure no part of the surface is missed.

  • Allow the plate to sit with the lid slightly ajar for 3-5 minutes (but no more than 15) to allow any excess surface moisture to be absorbed.[17]

Step 4: Application of Disks
  • Using sterile forceps or a disk dispenser, place the prepared N4-Sulfanilylsulfanilamide disks, a positive control disk (e.g., SXT), and a negative control disk (solvent only) onto the inoculated agar surface.

  • Ensure disks are distributed evenly, at least 24 mm apart from center to center, and not too close to the edge of the plate.[3]

  • Gently press each disk down with the forceps to ensure complete and firm contact with the agar surface.

    • Causality: Diffusion of the antimicrobial agent begins immediately upon contact with the agar. Therefore, once a disk is placed, it must not be moved.[3]

Step 5: Incubation
  • Invert the plates and place them in an incubator set to 35°C ± 2°C.

  • Incubate for 16-18 hours for most non-fastidious bacteria.[3]

    • Causality: Incubation time and temperature are standardized to ensure optimal and consistent bacterial growth. Shorter times may not allow for sufficient growth, while longer times can lead to overgrowth and less distinct zone edges.

Step 6: Measurement and Interpretation
  • After incubation, check the plate for a confluent "lawn" of growth. If only isolated colonies are visible, the inoculum was too light, and the test must be repeated.[3]

  • Measure the diameter of the zone of complete inhibition (including the 6 mm disk diameter) to the nearest whole millimeter (mm).

  • Measurements should be taken from the back of the plate against a black, non-reflective background, illuminated with reflected light.[13]

  • Interpretation:

    • Negative Control (Solvent): Should show no zone of inhibition. Any zone indicates the solvent has antimicrobial properties and invalidates the results for the test compound.

    • Positive Control (SXT): The zone diameter for the QC strain (e.g., E. coli ATCC 25922) should fall within the acceptable range published in the current CLSI M100 supplement. This validates the test methodology.[4][18]

    • N4-Sulfanilylsulfanilamide: Record the zone diameter. Since there are no established clinical breakpoints for this investigational compound, the result is reported as the measured diameter. Activity can be compared across different bacterial strains or different concentrations of the compound.

Experimental Workflow Visualization

Kirby_Bauer_Workflow A 1. Prepare Inoculum (Adjust to 0.5 McFarland) B 2. Inoculate MHA Plate (Swab for confluent lawn) A->B C 3. Apply Disks (Test, Positive & Negative Controls) B->C Use within 15 mins D 4. Incubate (35°C for 16-18 hours) C->D Incubate within 15 mins E 5. Measure Zone Diameters (mm) D->E F 6. Analyze & Interpret Results E->F

Sources

Method

Application Notes and Protocols for N4-Sulfanilylsulfanilamide: A Guide to Selective Bacterial Growth Inhibition

Introduction: The Scientific Rationale for Selective Inhibition N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of antibiotics, offers a compelling tool for the selective inhibition of bacterial growth. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Selective Inhibition

N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of antibiotics, offers a compelling tool for the selective inhibition of bacterial growth. Its efficacy is rooted in the targeted disruption of a metabolic pathway essential for prokaryotic survival but absent in mammals, ensuring a high degree of selectivity.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical application of N4-Sulfanilylsulfanilamide for selective bacterial growth inhibition.

At the heart of N4-Sulfanilylsulfanilamide's mechanism of action is its structural similarity to para-aminobenzoic acid (PABA).[2] PABA is a critical substrate for the bacterial enzyme dihydropteroate synthase (DHPS), which catalyzes a vital step in the synthesis of folic acid (Vitamin B9).[2][4] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids – the fundamental building blocks of DNA and proteins.[4][5] By acting as a competitive inhibitor of DHPS, N4-Sulfanilylsulfanilamide effectively blocks the folic acid synthesis pathway, leading to a bacteriostatic effect where bacterial growth and replication are halted.[2][4]

The selective toxicity of N4-Sulfanilylsulfanilamide towards bacteria is a key advantage.[1] Human cells do not synthesize their own folic acid; instead, they acquire it from dietary sources.[2] This fundamental metabolic difference renders mammalian cells largely unaffected by the inhibitory action of sulfonamides on DHPS.

Mechanism of Action: A Visualized Pathway

The inhibitory effect of N4-Sulfanilylsulfanilamide on the bacterial folic acid synthesis pathway is a classic example of competitive inhibition. The following diagram illustrates this critical molecular interaction.

Folic_Acid_Pathway cluster_0 Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Synthesis Sulfanilamide N4-Sulfanilylsulfanilamide Sulfanilamide->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Reduction Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids 1-Carbon Transfer

Caption: Inhibition of the bacterial folate synthesis pathway by N4-Sulfanilylsulfanilamide.

Physicochemical Properties and Solution Preparation

Accurate and reproducible experimental results begin with the correct preparation of stock solutions. The following table summarizes key properties of N4-Sulfanilylsulfanilamide.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S[6]
Molecular Weight 172.2 g/mol [6]
Appearance Solid[6]
Solubility in DMSO ≥7.7 mg/mL[7]
Solubility in Water Slightly soluble/Insoluble[6][7]
Storage 4°C[6]
Protocol for Stock Solution Preparation (10 mg/mL in DMSO)

This protocol is designed to create a 10 mg/mL stock solution, a common starting concentration for serial dilutions in susceptibility testing.

Materials:

  • N4-Sulfanilylsulfanilamide powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Sterile, positive-displacement pipette or calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing: Accurately weigh 10 mg of N4-Sulfanilylsulfanilamide powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of sterile DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Due to slight variations in solubility, visual inspection for complete dissolution is critical. If particulates remain, gentle warming in a 37°C water bath for 10 minutes with intermittent vortexing can aid dissolution.[7]

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended as the compound may bind to filter membranes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for up to six months.

Experimental Protocols for Assessing Bacterial Growth Inhibition

The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone for evaluating the antimicrobial activity of a compound. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a standardized and widely accepted technique.[8][9]

Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilution of N4-Sulfanilylsulfanilamide in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate determine_mic Determine MIC (Lowest Concentration with no Visible Growth) incubate->determine_mic end End determine_mic->end

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

  • N4-Sulfanilylsulfanilamide stock solution (10 mg/mL in DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains of interest (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel micropipettes

  • Incubator set at 35-37°C

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (A₆₂₅nm = 0.08-0.13).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of the 96-well plate.

    • Create a working solution of N4-Sulfanilylsulfanilamide by diluting the 10 mg/mL stock solution in CAMHB. The concentration of this working solution will depend on the desired final concentration range in the plate. For a final top concentration of 512 µg/mL, a 1024 µg/mL working solution is needed.

    • Add 100 µL of the working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of N4-Sulfanilylsulfanilamide that completely inhibits visible growth.

Expected Results and Data Interpretation

The antibacterial spectrum of sulfonamides is broad, encompassing many Gram-positive and Gram-negative bacteria. However, the prevalence of acquired resistance can lead to significant variation in MIC values.

Table of Expected MIC Ranges for Sulfonamides against Common Bacterial Species:

Bacterial SpeciesTypeExpected MIC Range (µg/mL)Reference(s)
Staphylococcus aureusGram-positive64 - >512[10][11][12][13][14]
Escherichia coliGram-negative300 µM (~51.7 µg/mL) - 512[6][15]

Note: These values are indicative and are based on studies of various sulfonamide derivatives. The precise MIC for N4-Sulfanilylsulfanilamide against specific strains should be determined experimentally.

Understanding and Overcoming Bacterial Resistance

The clinical utility of sulfonamides has been challenged by the emergence and spread of bacterial resistance. A thorough understanding of these mechanisms is crucial for interpreting experimental results and for the development of novel therapeutic strategies.

Primary Mechanisms of Sulfonamide Resistance:

  • Target Modification: Mutations in the chromosomal folP gene, which encodes for DHPS, can alter the enzyme's structure, reducing its binding affinity for sulfonamides while preserving its function with PABA.

  • Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements (plasmids, transposons) that carry alternative DHPS genes, such as sul1, sul2, and sul3. The enzymes encoded by these genes are inherently resistant to sulfonamides.

  • Increased PABA Production: Some bacteria can overproduce the natural substrate PABA, which can outcompete the sulfonamide inhibitor at the active site of DHPS.

  • Efflux Pumps: Although less common for sulfonamides, some bacteria may utilize efflux pumps to actively transport the drug out of the cell.

Resistance_Mechanisms cluster_0 Bacterial Cell DHPS_mutated Mutated DHPS (Reduced Sulfonamide Binding) DHPS_acquired Acquired Resistant DHPS (e.g., from sul1, sul2 genes) PABA_overproduction Increased PABA Production PABA_overproduction->DHPS_mutated Outcompetes Sulfonamide Efflux_pump Efflux Pump Sulfanilamide_out N4-Sulfanilylsulfanilamide (pumped out) Efflux_pump->Sulfanilamide_out Expels drug Sulfanilamide_in N4-Sulfanilylsulfanilamide (outside cell) Sulfanilamide_in->DHPS_mutated Ineffective Inhibition Sulfanilamide_in->DHPS_acquired Ineffective Inhibition Sulfanilamide_in->Efflux_pump Enters cell

Caption: Key mechanisms of bacterial resistance to N4-Sulfanilylsulfanilamide.

Conclusion and Future Perspectives

N4-Sulfanilylsulfanilamide remains a valuable tool for selective bacterial growth inhibition in a research setting. Its well-defined mechanism of action and the wealth of historical data provide a solid foundation for its application. By adhering to standardized protocols, such as those detailed in this guide, researchers can generate reliable and reproducible data on its antibacterial efficacy. The ongoing challenge of antimicrobial resistance underscores the importance of understanding the molecular basis of both the drug's action and the bacterial defense mechanisms. Future research may focus on synergistic combinations of N4-Sulfanilylsulfanilamide with other antimicrobial agents or the development of novel sulfonamide derivatives that can evade existing resistance mechanisms.

References

  • CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. Clinical and Laboratory Standards Institute; 2024. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR. [Link]

  • MIC Determination. EUCAST. [Link]

  • Mode of Action (MOA) of Sulfonamide Antibiotics. Science Prof Online. [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central. [Link]

  • Sulfanilamide - Wikipedia. [Link]

  • MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). ResearchGate. [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. ResearchGate. [Link]

  • Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. PubMed. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. PubMed. [Link]

  • EUCAST: EUCAST - Home. [Link]

  • Disk Diffusion and Quality Control. EUCAST. [Link]

  • 5 Guidance on the use of the EUCAST breakpoint table (Romanian). YouTube. [Link]

  • Resistance among Escherichia coli to sulphonamides and other antimicrobials now little used in man. PubMed. [Link]

  • What is Sulfanilamide used for? - Patsnap Synapse. [Link]

  • Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. [Link]

  • Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model. PMC - NIH. [Link]

  • Dimethyl Sulfoxide | (CH3)2SO | CID 679. PubChem. [Link]

Sources

Application

Application Notes and Protocols for the Purity Assessment of N4-Sulfanilylsulfanilamide

Introduction: The Criticality of Purity in Sulfonamide Therapeutics N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of synthetic antimicrobial agents, serves as a crucial component in various therapeutic ap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Sulfonamide Therapeutics

N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of synthetic antimicrobial agents, serves as a crucial component in various therapeutic applications. The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the drug, potentially leading to reduced therapeutic effect or adverse patient reactions. Therefore, robust and reliable analytical techniques for the comprehensive purity assessment of N4-Sulfanilylsulfanilamide are paramount in drug development and quality control.

This comprehensive guide provides detailed application notes and validated protocols for the purity assessment of N4-Sulfanilylsulfanilamide. It is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step methodologies. The protocols herein are designed as self-validating systems, emphasizing scientific integrity and adherence to regulatory expectations.

Physicochemical Properties of N4-Sulfanilylsulfanilamide

A thorough understanding of the physicochemical properties of N4-Sulfanilylsulfanilamide is fundamental to the development of appropriate analytical methods.

PropertyValue
Chemical Name 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide
CAS Number 547-52-4
Molecular Formula C₁₂H₁₃N₃O₄S₂
Molecular Weight 327.38 g/mol
Appearance White or yellowish-white crystals or fine powder
Solubility Slightly soluble in water; soluble in methanol, ethanol, and acetone.[1]

Strategic Approach to Purity Assessment

A multi-tiered analytical approach is essential for a comprehensive purity profile of N4-Sulfanilylsulfanilamide. This strategy integrates chromatographic techniques for separation and quantification of impurities, spectroscopic methods for structural elucidation and identification, and other analytical tools to provide a holistic view of the API's purity.

Caption: A strategic overview of analytical techniques for N4-Sulfanilylsulfanilamide purity assessment.

Chromatographic Techniques: The Cornerstone of Impurity Profiling

Chromatographic methods are indispensable for separating N4-Sulfanilylsulfanilamide from its potential impurities, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful and widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the main component from process-related impurities, degradation products, and other contaminants.

This protocol describes a stability-indicating RP-HPLC method suitable for the routine analysis of N4-Sulfanilylsulfanilamide and its related substances. The method is designed to be robust and capable of separating the active ingredient from its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • N4-Sulfanilylsulfanilamide reference standard.

  • HPLC grade solvents and reagents.

2. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
204060
254060
309010
359010

3. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of N4-Sulfanilylsulfanilamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the N4-Sulfanilylsulfanilamide sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability:

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%. The theoretical plates for the N4-Sulfanilylsulfanilamide peak should be not less than 2000, and the tailing factor should be not more than 2.0.

5. Analysis and Calculation:

Inject the sample solution and record the chromatogram. Identify the peaks corresponding to N4-Sulfanilylsulfanilamide and any impurities. The percentage of each impurity can be calculated using the area normalization method, assuming a response factor of 1.0 for all impurities if their identities and response factors are unknown.

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for the moderately polar N4-Sulfanilylsulfanilamide and its likely impurities.

  • Gradient Elution: A gradient program is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time, providing a comprehensive impurity profile.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to suppress the ionization of acidic and basic functional groups in the analyte and impurities, leading to sharper peaks and improved reproducibility.

  • PDA Detector: A PDA detector is recommended to assess peak purity and to identify the optimal detection wavelength for all components.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative assessment of purity and for monitoring the progress of synthesis or degradation. It can be used as a preliminary screening tool before employing more sophisticated techniques like HPLC.

This protocol is adapted from the general method for related substances in sulfonamides found in the British Pharmacopoeia.[1]

1. Materials:

  • TLC plates: Silica gel 60 F₂₅₄.

  • Mobile Phase: A mixture of n-hexane, ethyl acetate, and glacial acetic acid (50:50:1, v/v/v).

  • Developing Chamber.

  • UV lamp (254 nm).

  • Sample and Standard Solutions: Prepare solutions of the test sample and reference standard in methanol at a concentration of 10 mg/mL.

2. Procedure:

  • Apply 10 µL of the sample and standard solutions as separate spots on the TLC plate.

  • Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up to about 80% of the plate height.

  • Remove the plate from the chamber and allow it to dry in a fume hood.

  • Visualize the spots under a UV lamp at 254 nm.

3. Interpretation:

Compare the chromatogram of the sample with that of the standard. The presence of any secondary spots in the sample lane, which are not present in the standard lane, indicates the presence of impurities. The intensity of these spots can provide a semi-quantitative estimation of the impurity levels.

Spectroscopic Techniques: Unveiling the Molecular Identity

Spectroscopic techniques are essential for the identification and structural confirmation of N4-Sulfanilylsulfanilamide and its impurities.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and valuable tool for the initial identification and quantification of N4-Sulfanilylsulfanilamide.

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Procedure for Identification:

  • Prepare a dilute solution of N4-Sulfanilylsulfanilamide in methanol (e.g., 10 µg/mL).

  • Scan the solution from 200 nm to 400 nm.

  • The resulting spectrum should exhibit an absorption maximum at approximately 270 nm, which is characteristic of the sulfonamide chromophore.

3. Procedure for Assay:

  • Prepare a standard curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption.

  • Prepare a sample solution of appropriate concentration.

  • Measure the absorbance of the sample solution and determine the concentration from the standard curve.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups and for confirming the identity of N4-Sulfanilylsulfanilamide by comparing its spectrum with that of a reference standard.

1. Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer.

2. Sample Preparation:

  • Prepare a potassium bromide (KBr) disc containing approximately 1% of the N4-Sulfanilylsulfanilamide sample.

3. Procedure:

  • Acquire the IR spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Compare the obtained spectrum with the spectrum of a N4-Sulfanilylsulfanilamide reference standard. The spectra should be concordant.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-3300N-H stretching (amine and sulfonamide)
1600-1580C=C stretching (aromatic ring)
1350-1315Asymmetric SO₂ stretching (sulfonamide)
1170-1150Symmetric SO₂ stretching (sulfonamide)

Forced Degradation Studies: Predicting Stability and Identifying Degradants

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of the drug substance and helping to identify potential degradation products.[2][3][4][5] These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing.

Caption: Workflow for forced degradation studies of N4-Sulfanilylsulfanilamide.

Protocol: Forced Degradation Study

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to a temperature of 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to UV (254 nm) and visible light for a defined period.

2. Sample Analysis:

Analyze the stressed samples using the validated stability-indicating HPLC method. A mass spectrometer coupled with the HPLC system (LC-MS) is highly recommended for the identification of the degradation products.

3. Potential Degradation Products:

Based on the known degradation pathways of sulfonamides, potential degradation products of N4-Sulfanilylsulfanilamide include:

  • Sulfanilic acid: Formed by the cleavage of the sulfonamide bond.

  • Sulfanilamide: Another potential product of sulfonamide bond cleavage.

  • N4-Acetyl-N4-Sulfanilylsulfanilamide: A potential metabolite and impurity.

  • Products of SO₂ extrusion. [6]

Conclusion

The purity of N4-Sulfanilylsulfanilamide is a critical quality attribute that directly impacts its safety and efficacy. The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive purity assessment of this important API. A combination of chromatographic and spectroscopic methods, supported by forced degradation studies, is essential for identifying and quantifying impurities, thereby ensuring the quality and consistency of the final drug product. Adherence to these scientifically sound and validated methods will support regulatory compliance and contribute to the development of safe and effective medicines.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]

  • Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone. AKJournals. [Link]

  • Sulfanilamide. British Pharmacopoeia. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Academia.edu. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. PMC. [Link]

  • Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. PubMed. [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives as potential anticancer agents. PMC. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies. Scribd. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: N4-Sulfanilylsulfanilamide Solubility Enhancement

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming solubility challenges with N4-Sulfanilylsulfanilamide (CAS No. 547-52-4).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming solubility challenges with N4-Sulfanilylsulfanilamide (CAS No. 547-52-4). Below you will find frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols designed to enhance the aqueous solubility of this compound for various research applications.

Frequently Asked Questions (FAQs)

Q1: What is N4-Sulfanilylsulfanilamide and why is its solubility a significant challenge?

N4-Sulfanilylsulfanilamide is a synthetic sulfonamide compound.[1] Like many sulfonamides, it possesses antibacterial properties.[1] The primary challenge for researchers is its low intrinsic aqueous solubility. The molecule has a relatively large, rigid structure with hydrophobic regions, making it "slightly soluble in cold water".[1] For any drug to be absorbed and exert a pharmacological effect, it must first be in a dissolved state at the site of absorption.[2] Therefore, its poor water solubility is a major barrier to its use in aqueous-based assays, formulation development, and achieving adequate bioavailability.[3][4]

Q2: My N4-Sulfanilylsulfanilamide isn't dissolving in my aqueous buffer. What are my immediate options?

This is a common issue. N4-Sulfanilylsulfanilamide is known to be slightly soluble in cold water but considerably more soluble in hot water.[1] For initial lab-scale experiments, gentle heating and sonication can be attempted. However, for creating stable stock solutions, more robust methods are required. The compound is soluble in dilute acidic (HCl) and basic (NH3) solutions, as well as organic solvents like methanol, ethanol, and ether.[1] This suggests that pH adjustment and the use of co-solvents are primary strategies to explore.

Q3: What are the main scientific principles behind enhancing the solubility of a compound like N4-Sulfanilylsulfanilamide?

There are several established techniques, which can be broadly categorized as physical and chemical modifications.[5][6]

  • pH Adjustment: Exploits the acidic or basic nature of a molecule. Sulfonamides are typically weakly acidic and can be converted into more soluble salts (anionic form) at pH values above their pKa.[7]

  • Co-solvency: Involves adding a water-miscible organic solvent (a co-solvent) to the aqueous medium. This reduces the overall polarity of the solvent, making it more favorable for dissolving hydrophobic solutes.[4]

  • Complexation: Uses a "host" molecule, like a cyclodextrin, to form an inclusion complex with the poorly soluble "guest" molecule. The hydrophobic part of the drug fits into the host's cavity, while the hydrophilic exterior of the host interacts with water, effectively solubilizing the complex.[6][8]

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization or nanosizing) can increase the dissolution rate, though it doesn't alter the equilibrium solubility.[4][9]

Q4: I successfully dissolved my compound in 100% DMSO, but it precipitates when I add it to my cell culture media. How can I fix this?

This is a classic problem of a poorly chosen solvent system for a biological assay. While DMSO is a powerful solvent, N4-Sulfanilylsulfanilamide is likely crashing out because the final concentration of DMSO in your media is too low to maintain its solubility. To troubleshoot this:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO so that the final DMSO concentration in the media remains below a critical, non-toxic level (typically <0.5% v/v).

  • Use a Co-solvent Mixture: Instead of 100% DMSO, try a mixture of a co-solvent and water (or buffer) that is optimized for solubility. This can sometimes create a more stable stock that is less prone to precipitation upon dilution.

  • Switch to a Different Technique: Consider preparing an aqueous stock solution using pH adjustment or complexation with a biocompatible agent like hydroxypropyl-β-cyclodextrin (HP-β-CD), which are often better tolerated by cells.

Q5: Which solubility enhancement technique is the best choice for my experiment?

The optimal technique depends entirely on your downstream application:

  • For in vitro screening assays: Co-solvents (like DMSO or ethanol) at low final concentrations are common. If cellular toxicity is a concern, cyclodextrin complexation is an excellent alternative.

  • For formulation development (e.g., oral dosage forms): A wider range of techniques is considered, including pH modification, solid dispersions, and particle size reduction to improve both solubility and bioavailability.[5][10]

  • For parenteral (injectable) formulations: Biocompatible co-solvents (like PEG 400), cyclodextrins, and pH adjustment are the most suitable methods due to stringent safety and stability requirements.[11]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective solubility enhancement techniques applicable to N4-Sulfanilylsulfanilamide.

Guide 1: Solubility Enhancement via pH Adjustment

Core Principle: Sulfonamides contain an acidic proton on the sulfonamide nitrogen. By raising the pH of the solution above the compound's pKa, this proton is removed, forming an anionic salt which is significantly more water-soluble than the neutral molecule.

Troubleshooting Common Issues:

  • Precipitation upon pH Neutralization: If you adjust the pH to dissolve the compound and then need to neutralize it for an experiment, it will likely precipitate. This method is best for applications where the final solution can remain at an alkaline pH.

  • Compound Degradation: Extreme pH values (very high or very low) can cause chemical degradation. Always check the stability of your compound under the selected pH conditions over the duration of your experiment.

Experimental Protocol: Determining a pH-Solubility Profile

  • Prepare a Series of Buffers: Create a set of buffers covering a pH range from 4.0 to 10.0 (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Equilibrate the System: Add an excess amount of N4-Sulfanilylsulfanilamide powder to a vial containing each buffer. Ensure enough solid is present so that undissolved material remains at equilibrium.

  • Incubate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

  • Separate Solid from Liquid: After incubation, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample of the supernatant. For best results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantify Concentration: Analyze the concentration of the dissolved N4-Sulfanilylsulfanilamide in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the corresponding pH of the buffer on the x-axis. The resulting curve will show the pH at which solubility dramatically increases.

Visualization of pH-Dependent Ionization The following diagram illustrates the equilibrium that governs the solubility of sulfonamides in response to pH changes.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) Neutral R-SO2-NH-R' (Poorly Soluble) Anion R-SO2-N⁻-R' (More Soluble Salt) Neutral->Anion + OH⁻ Anion->Neutral + H⁺

Caption: Ionization equilibrium of a sulfonamide at different pH levels.

Guide 2: Solubility Enhancement Using Co-solvents

Core Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. This "polarity reduction" makes the solvent more accommodating to hydrophobic molecules like N4-Sulfanilylsulfanilamide, thereby increasing solubility.[4]

Troubleshooting Common Issues:

  • Co-solvent Toxicity: Many co-solvents (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations. Always determine the maximum tolerable co-solvent concentration for your specific assay.

  • Precipitation on Dilution: As discussed in the FAQs, a solution prepared in a high concentration of co-solvent may precipitate when diluted into an aqueous buffer. It is crucial to determine the minimum co-solvent percentage needed for solubility.

Data Presentation: Solubility of Related Sulfonamides in Common Solvents While specific data for N4-Sulfanilylsulfanilamide is sparse, data from the parent compound, sulfanilamide, provides a useful reference for solvent selection.[12]

SolventSolubility of SulfanilamidePolarityNotes
TolueneVery LowLowNot a suitable solvent.
WaterLowHighTarget for solubility enhancement.
EthanolModerateHighCommon, biocompatible co-solvent.[13]
MethanolModerate-HighHighGood solubilizing power, but can be toxic.
AcetoneHighMediumExcellent solvent, often used in synthesis.[13]
Propylene GlycolHighHighBiocompatible co-solvent used in formulations.[14]

This table is adapted from solubility data for sulfanilamide and serves as a guide for initial solvent screening.[12][14]

Experimental Protocol: Co-solvent Screening and Optimization

  • Select Candidate Co-solvents: Based on the table above and your experimental constraints, select 3-4 potential co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Prepare Co-solvent/Water Mixtures: For each candidate, prepare a series of mixtures with water (or your buffer) at different volume percentages (e.g., 10%, 25%, 50%, 75%, 100% v/v).

  • Determine Solubility: Using the equilibrium solubility method described in Guide 1 (Steps 2-5), determine the solubility of N4-Sulfanilylsulfanilamide in each co-solvent mixture.

  • Identify Optimal Mixture: Plot solubility vs. co-solvent percentage. The optimal mixture is the one that achieves the target concentration with the lowest possible percentage of the organic co-solvent.

Visualization of Co-Solvent Selection Workflow

G start Define Target Concentration & Experimental Constraints select Select 3-4 Biocompatible Co-solvents (e.g., EtOH, PEG 400) start->select prepare Prepare Co-solvent/ Aqueous Buffer Mixtures (10% to 100% v/v) select->prepare determine Determine Equilibrium Solubility in Each Mixture prepare->determine plot Plot Solubility vs. Co-solvent % determine->plot decision Is Target Concentration Achieved? plot->decision optimize Select Mixture with Lowest % Co-solvent decision->optimize Yes fail Re-evaluate or Try Another Technique decision->fail No

Caption: Workflow for selecting and optimizing a co-solvent system.

Guide 3: Solubility Enhancement via Cyclodextrin Complexation

Core Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like N4-Sulfanilylsulfanilamide, forming a water-soluble "inclusion complex".[6][15] This technique is widely used in the pharmaceutical industry to improve the solubility and bioavailability of drugs.[15]

Troubleshooting Common Issues:

  • Choosing the Right Cyclodextrin: Different CDs have different cavity sizes. For sulfonamides, β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often effective.[8][15]

  • Reaching a Solubility Plateau: The increase in solubility is not infinite. At a certain CD concentration, the system becomes saturated, and adding more CD will not further increase the drug's solubility.

Experimental Protocol: Phase Solubility Analysis

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.

  • Add Excess Drug: Add an excess amount of N4-Sulfanilylsulfanilamide to each CD solution.

  • Equilibrate and Quantify: Follow the same procedure for equilibration, separation, and quantification as described in Guide 1 (Steps 3-5).

  • Construct Phase Solubility Diagram: Plot the total concentration of dissolved N4-Sulfanilylsulfanilamide (y-axis) against the concentration of the cyclodextrin (x-axis).

  • Analyze the Diagram: A linear increase in solubility with CD concentration (an AL-type diagram) indicates the formation of a 1:1 soluble complex, which is the most common and desirable outcome.[8] From the slope and intercept of this line, you can calculate the complexation efficiency and the stability constant of the complex.

Visualization of Inclusion Complex Formation

G cluster_reactants Reactants cluster_product Product drug N4-Sulfanilylsulfanilamide (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Complexation in Water

Caption: Schematic of a drug forming a soluble inclusion complex with a cyclodextrin molecule.

References

  • DrugFuture. N4-Sulfanilylsulfanilamide. Available from: [Link]

  • Zoppi, A., et al. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical Sciences, 99(7), 3166-76. Available from: [Link]

  • Leite, A., et al. (2015). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 16(1), 164-173. Available from: [Link]

  • Gudimalla, S. & Singam, P. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management, 6(4). Available from: [Link]

  • Ferdous, J., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(6), 734-743. Available from: [Link]

  • Ferdous, J., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. R Discovery. Available from: [Link]

  • Wikipedia. Sulfanilamide. Available from: [Link]

  • Shanbhag, A. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Available from: [Link]

  • Godse, S. Z., et al. (2020). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 10(2), 150-158. Available from: [Link]

  • Kumar, S., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 52-60. Available from: [Link]

  • Płonka, J., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(14), 5399. Available from: [Link]

  • Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(9), 12-21. Available from: [Link]

  • Delgado, D. R., et al. (2021). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 26(17), 5178. Available from: [Link]

  • Balekundri, A. (2016). Methods of solubility enhancements. Slideshare. Available from: [Link]

  • Zoppi, A., et al. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Semantic Scholar. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • National Center for Biotechnology Information. N4-Acetylsulfanilamide. PubChem Compound Database. Available from: [Link]

  • Delgado, D. R., et al. (2024). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Pharmaceutics, 16(2), 263. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Al-Haj, N., et al. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Annex Publishers. Available from: [Link]

  • G. Liversidge, et al. (2008). Overcoming the Challenge of Poor Drug Solubility. Contract Pharma. Available from: [Link]

  • Flippin, H. F. & Boger, W. P. (1958). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Geriatrics Society, 6(4), 316-320. Available from: [Link]

  • Dai, K., et al. (2018). Effects of pH on the sulfanilamide speciation and adsorption capacity of sulfonamide. ResearchGate. Available from: [Link]

  • Sciencemadness Wiki. Sulfanilamide. Available from: [Link]

  • Jyothi, K., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5270-5282. Available from: [Link]

  • Holguín, A. R., et al. (2012). Thermodynamics of Sulfanilamide solubility in Propylene Glycol + water mixtures. Vitae, 19(1), 86-94. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of N4-Sulfanilylsulfanilamide

Welcome to the technical support guide for the synthesis of N4-Sulfanilylsulfanilamide. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N4-Sulfanilylsulfanilamide. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers and drug development professionals overcome common challenges and improve yields in this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of N4-Sulfanilylsulfanilamide is not a direct, single reaction but a strategic multi-step process. The core principle involves the coupling of a nucleophilic amine (Sulfanilamide) with an electrophilic sulfonyl chloride. To achieve regioselectivity and prevent unwanted side reactions, a protecting group strategy is essential. The most common and established route involves three primary stages:

  • Preparation of the Electrophile: Acetanilide is chlorosulfonated to produce p-acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride). The acetyl group serves as a crucial protecting group for the amine, preventing it from reacting with the highly reactive chlorosulfonic acid and directing the sulfonation to the para position.[1][2]

  • Coupling Reaction: The prepared N-acetylsulfanilyl chloride is reacted with Sulfanilamide. The N4-amino group of Sulfanilamide acts as the nucleophile, attacking the sulfonyl chloride to form the key S-N bond. This results in the protected intermediate, N4-(acetylsulfanilyl)sulfanilamide.

  • Deprotection: The acetyl protecting group is removed from the intermediate via acid-catalyzed hydrolysis to yield the final product, N4-Sulfanilylsulfanilamide.[2]

Synthesis_Pathway Acetanilide Acetanilide Chlorosulfonation Chlorosulfonation (+ ClSO3H) Acetanilide->Chlorosulfonation ASC N-Acetylsulfanilyl Chloride (Electrophile) Chlorosulfonation->ASC Coupling Coupling (Base-catalyzed) ASC->Coupling Sulfanilamide Sulfanilamide (Nucleophile) Sulfanilamide->Coupling Intermediate Protected Intermediate N4-(Acetylsulfanilyl)sulfanilamide Coupling->Intermediate Hydrolysis Deprotection (Acid Hydrolysis) Intermediate->Hydrolysis Product Final Product N4-Sulfanilylsulfanilamide Hydrolysis->Product

Fig 1. High-level workflow for N4-Sulfanilylsulfanilamide synthesis.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis.

Q1: My yield is consistently low after the coupling step (Stage 2). What are the most likely causes?

A1: Low yield in the coupling of an aromatic amine with a sulfonyl chloride is a frequent issue. The root causes can be broken down into several key areas:

  • Insufficient Nucleophilicity of Sulfanilamide: The N4-amino group of sulfanilamide is aromatic and thus significantly less nucleophilic than an aliphatic amine. This inherently slows the reaction.[3]

    • Solution: Increase the reaction temperature (e.g., refluxing in a suitable solvent) or prolong the reaction time. Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Inadequate Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). If not neutralized, this HCl will protonate the amino group of the starting sulfanilamide, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is used. Pyridine can often serve as both the base and the solvent. An excess of the base (1.5-2.0 equivalents) can help drive the reaction to completion.

  • Hydrolysis of N-Acetylsulfanilyl Chloride: The sulfonyl chloride electrophile is highly susceptible to hydrolysis by trace amounts of water in the reactants or solvent. This side reaction consumes the electrophile, directly reducing the potential yield.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. The N-acetylsulfanilyl chloride should be used as soon as possible after its preparation and purification, as it can degrade upon storage.[4]

  • Side Reaction (Bis-sulfonylation): The N1-sulfonamide nitrogen of the starting sulfanilamide is also nucleophilic, especially after deprotonation by the base. It can react with a second molecule of N-acetylsulfanilyl chloride, leading to a bis-sulfonated byproduct.

    • Solution: Control the stoichiometry carefully. Avoid a large excess of the sulfonyl chloride. Adding the N-acetylsulfanilyl chloride solution dropwise to the solution of sulfanilamide and base at a controlled temperature can minimize this side reaction.

Q2: After the final hydrolysis step (Stage 3), I see a significant amount of my protected intermediate still present. How can I improve the deprotection?

A2: Incomplete hydrolysis of the N-acetyl group is a common problem that points to suboptimal reaction conditions.

  • Insufficient Acid Concentration or Activity: The hydrolysis is acid-catalyzed. If the acid is too dilute or the reaction time too short, the reaction will not go to completion.

    • Solution: Increase the concentration of the acid (e.g., moving from 2M HCl to 6M HCl) or switch to a stronger acid if compatible with your molecule. Extend the reflux time and monitor by TLC until the starting material spot has completely disappeared.

  • Product Precipitation: As the free-base N4-Sulfanilylsulfanilamide is formed, it may be less soluble in the acidic aqueous medium than its acetylated precursor and could precipitate out of solution, effectively stopping the reaction for those precipitated molecules.

    • Solution: Consider adding a co-solvent like ethanol or dioxane to the aqueous acid to improve the solubility of all species throughout the reaction. Ensure vigorous stirring to keep any solids that do form well-suspended.

Q3: My final product is difficult to purify and appears to contain multiple impurities. What are they and how can I remove them?

A3: Purity is paramount. Common impurities and purification strategies are outlined below:

  • Unreacted Sulfanilamide: This is a common impurity if the coupling reaction did not go to completion.

    • Removal: Recrystallization is often effective. N4-Sulfanilylsulfanilamide and Sulfanilamide have different solubility profiles in common solvents like ethanol or water. A carefully chosen recrystallization solvent system should allow for the separation.

  • Sulfanilic Acid (from hydrolysis of the intermediate): During the final acid hydrolysis step, the newly formed S-N bond can also be susceptible to cleavage under harsh conditions (prolonged heating, very high acid concentration), leading to the formation of sulfanilic acid.

    • Removal: A pH-based extraction can be effective. At a neutral or slightly acidic pH, the desired product will be less soluble than the highly polar, zwitterionic sulfanilic acid. Washing the crude product with a pH-controlled buffer can remove this impurity.

  • Bis-sulfonated Byproduct: As mentioned in A1, this is a bulkier, less polar molecule.

    • Removal: Column chromatography is the most reliable method for separating the desired product from this byproduct due to the significant difference in polarity.

Frequently Asked Questions (FAQs)

Q: What is the best base and solvent combination for the coupling reaction? A: Pyridine is a classic and highly effective choice as it can function as both the base and the solvent. Its use provides a weakly basic environment that effectively scavenges HCl without promoting significant side reactions. Alternatively, a non-nucleophilic tertiary amine like triethylamine (TEA) in an inert, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is also a very common and effective system.

Q: How critical is the purity of the N-acetylsulfanilyl chloride intermediate? A: It is absolutely critical. Crude N-acetylsulfanilyl chloride is often contaminated with excess chlorosulfonic acid and sulfuric acid.[4] These acidic impurities will neutralize the sulfanilamide nucleophile, preventing the desired reaction. Furthermore, the crude product is often wet and unstable.[4] It is highly recommended to recrystallize the N-acetylsulfanilyl chloride (e.g., from dry benzene or chloroform) before use to ensure high purity and reactivity.[4]

Q: What are the best practices for monitoring reaction progress? A: Thin Layer Chromatography (TLC) is indispensable. For the coupling step, you should see the consumption of the sulfanilamide spot and the appearance of a new, less polar spot for the protected intermediate. For the deprotection step, you will monitor the disappearance of the intermediate spot and the appearance of the more polar final product spot. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to achieve good separation of spots.

Optimized Experimental Protocols

Protocol 1: Preparation of p-Acetamidobenzenesulfonyl Chloride

Causality: This protocol, adapted from established methods, uses a significant excess of chlorosulfonic acid to act as both reactant and solvent, driving the electrophilic aromatic substitution to completion.[4] Heating ensures the conversion of the initially formed sulfonic acid to the desired sulfonyl chloride.

  • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a gas outlet connected to an acid gas trap (e.g., a bubbler with NaOH solution).

  • Carefully add 65 mL (~113 g, 0.97 mol) of chlorosulfonic acid to the flask and cool the flask in an ice-water bath.

  • While stirring, add 27 g (0.2 mol) of dry acetanilide in small portions over 30 minutes, ensuring the internal temperature does not exceed 20°C. Vigorous HCl gas evolution will occur.

  • Once the addition is complete, remove the ice bath and heat the mixture in a water bath at 60-70°C for 2 hours to complete the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker (2 L), prepare a slurry of 500 g of crushed ice and 200 mL of water.

  • With vigorous stirring, pour the cooled reaction mixture slowly in a thin stream into the ice slurry. This step is highly exothermic and should be performed cautiously in a fume hood.

  • The p-acetamidobenzenesulfonyl chloride will precipitate as a white solid. Stir the mixture for 15 minutes to ensure complete precipitation and decomposition of excess chlorosulfonic acid.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to litmus paper.

  • Press the solid as dry as possible on the filter. For immediate use in the next step, this crude, moist product can be used. For higher purity, recrystallize from chloroform or a benzene/acetone mixture. The typical yield of crude product is 75-85%.

Protocol 2: Coupling with Sulfanilamide

Causality: This protocol uses pyridine as the base and solvent to maintain anhydrous conditions and effectively neutralize the HCl byproduct, favoring the nucleophilic attack of sulfanilamide's N4-amine.

  • In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 17.2 g (0.1 mol) of sulfanilamide in 75 mL of anhydrous pyridine.

  • Gently warm the mixture if necessary to achieve complete dissolution, then cool back to room temperature.

  • To this solution, add 23.4 g (0.1 mol) of dry, purified p-acetamidobenzenesulfonyl chloride in portions over 20 minutes with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 115°C) for 1 hour.

  • Monitor the reaction by TLC (e.g., 7:3 Ethyl Acetate:Hexane) until the sulfanilamide spot is consumed.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold 2M HCl. This will neutralize the pyridine and precipitate the crude product.

  • Stir for 20 minutes, then collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold water and then with a small amount of cold ethanol. Dry the product, N4-(acetylsulfanilyl)sulfanilamide, in a vacuum oven.

Protocol 3: Acid-Catalyzed Deprotection

Causality: Refluxing in aqueous HCl provides the necessary conditions for the hydrolysis of the amide bond of the acetyl protecting group. The use of a co-solvent prevents the product from precipitating, ensuring the reaction proceeds to completion.[5]

  • Place the dried N4-(acetylsulfanilyl)sulfanilamide from the previous step into a 500 mL round-bottom flask.

  • Add a mixture of 100 mL of ethanol and 100 mL of 6M hydrochloric acid.

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the solution in an ice bath. The product may begin to crystallize as the hydrochloride salt.

  • Slowly neutralize the solution by adding aqueous sodium carbonate or sodium hydroxide solution until the pH is approximately 6-7. Be cautious of effervescence.

  • The free base, N4-Sulfanilylsulfanilamide, will precipitate as a white solid.

  • Cool the mixture thoroughly in an ice bath for 30 minutes to maximize precipitation.

  • Collect the final product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from hot water or an ethanol/water mixture for high purity.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Final Yield check_coupling Analyze Coupling Step (Stage 2 Crude) start->check_coupling Start Here coupling_ok Coupling Yield >80%? check_coupling->coupling_ok check_deprotection Analyze Deprotection Step (Stage 3 Crude) deprotection_ok Deprotection Complete? check_deprotection->deprotection_ok coupling_ok->check_deprotection Yes cause1 Cause: - Wet Reagents/Solvent - Impure Sulfonyl Chloride - Insufficient Base/Time/Temp coupling_ok->cause1 No cause2 Cause: - Incomplete Hydrolysis - Insufficient Acid/Time deprotection_ok->cause2 No cause3 Cause: - Mechanical Loss During Workup/Purification deprotection_ok->cause3 Yes solution1 Solution: - Dry all components - Recrystallize ASC - Increase base/time/temp cause1->solution1 solution2 Solution: - Increase Acid Conc./Time - Add co-solvent (EtOH) cause2->solution2 solution3 Solution: - Optimize recrystallization - Minimize transfers cause3->solution3

Fig 2. A decision tree for troubleshooting low yield issues.

Summary of Key Reaction Parameters

ParameterStage 1: ChlorosulfonationStage 2: CouplingStage 3: Deprotection
Key Reagents Acetanilide, Chlorosulfonic AcidN-Acetylsulfanilyl Chloride, SulfanilamideN4-(Acetylsulfanilyl)sulfanilamide
Solvent Chlorosulfonic Acid (neat)Anhydrous Pyridine or DCM/THFAqueous HCl / Ethanol
Catalyst/Base N/APyridine or TriethylamineHCl (Catalyst)
Temperature 60-70°CReflux (60-115°C)Reflux (80-100°C)
Typical Time 2 hours1-3 hours1-2 hours
Critical Factor Anhydrous conditions, slow additionAnhydrous conditions, efficient baseComplete dissolution, reaction monitoring
Typical Yield 75-85% (Crude)80-90%>90%

References

  • Walsh, D. P., & Yost, J. M. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 85(1), 359-368. Available from: [Link]

  • Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. Available from: [Link]

  • Wiener, J. J. M., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Angewandte Chemie International Edition, 58(24), 8148-8152. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetylsulfanilyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20569-20574. Available from: [Link]

  • Lee, A. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. Available from: [Link]

  • He, L., & Ellman, J. A. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 10(7), 1421-1423. Available from: [Link]

  • Pilyugina, T. S., & Richard, J. P. (2011). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 133(36), 14413-14419. Available from: [Link]

  • Google Patents. (1971). US3595913A - Crystallization of acetylsulfanilyl chloride.
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available from: [Link]

  • Akili, S., et al. (2021). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available from: [Link]

  • Tacic, A., et al. (2017). Schematic representation of the sulfanilamide synthesis. ResearchGate. Available from: [Link]

  • Page, M. I., & Williams, A. (1997). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (1), 45-50. Available from: [Link]

  • Arkat USA, Inc. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Available from: [Link]

  • Bojenesu, C., et al. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. The Journal of Organic Chemistry, 79(9), 3847-3856. Available from: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N4-Sulfanilylsulfanilamide Degradation

Welcome to the technical support center for N4-Sulfanilylsulfanilamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the degradation pathways a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N4-Sulfanilylsulfanilamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the degradation pathways and byproducts of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the study of N4-Sulfanilylsulfanilamide degradation.

Inconsistent Degradation Rates in Forced Degradation Studies

Question: My forced degradation studies for N4-Sulfanilylsulfanilamide are showing highly variable degradation rates under identical conditions. What could be the cause?

Answer: Inconsistent degradation rates in forced degradation studies of sulfonamides can stem from several factors. It is crucial to meticulously control experimental parameters. Here are the primary causes and troubleshooting steps:

  • pH Variability: Sulfonamides' stability is highly pH-dependent.[1][2] Even minor fluctuations in buffer pH can significantly alter hydrolysis rates.

    • Troubleshooting:

      • Always prepare fresh buffers for each experiment.

      • Verify the pH of your reaction mixture at the start and end of the experiment using a calibrated pH meter.

      • Ensure the buffer capacity is sufficient to handle any potential pH shifts during the reaction.

  • Purity of Solvents and Reagents: Impurities in solvents or reagents, such as metal ions or peroxides in ethers, can catalyze degradation reactions, leading to artificially high or variable rates.

    • Troubleshooting:

      • Use high-purity (e.g., HPLC-grade) solvents and analytical grade reagents.

      • Consider performing a blank run with your solvents to check for any interfering peaks or degradation of the target analyte.

  • Light Exposure: Many sulfonamides are susceptible to photodegradation.[3][4][5] Inconsistent exposure to ambient or artificial light can be a significant source of variability.

    • Troubleshooting:

      • Conduct experiments in amber glassware or cover your reaction vessels with aluminum foil to protect them from light.

      • For photostability studies, use a validated photostability chamber with controlled light and temperature conditions as per ICH Q1B guidelines.[6][7]

  • Temperature Fluctuations: Thermal degradation is another key pathway.[8][9][10][11] Inadequate temperature control of your reaction environment (e.g., water bath, oven) will lead to inconsistent results.

    • Troubleshooting:

      • Use calibrated and validated temperature-controlled equipment.

      • Monitor the temperature of the reaction mixture directly if possible.

Difficulty in Identifying Degradation Byproducts

Question: I am observing several peaks in my chromatogram after stressing N4-Sulfanilylsulfanilamide, but I am struggling to identify the byproducts. What strategies can I employ?

Answer: Identifying unknown degradation products requires a systematic approach combining analytical techniques and an understanding of potential degradation pathways.

  • Primary Degradation Pathways: The most common degradation pathways for sulfonamides include:

    • Hydrolysis: Cleavage of the sulfonamide bond is a primary hydrolytic degradation pathway.[12]

    • Photodegradation: Two major photodegradation pathways are the cleavage of the sulfonamide bond and SO2 extrusion.[3][4]

    • Oxidation: The amino group is susceptible to oxidation.

    • Biodegradation: In environmental or biological systems, S-N cleavage and substitution are common.[13]

  • Analytical Strategies:

    • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS or LC-Orbitrap-MS are invaluable for obtaining accurate mass measurements of the parent ion and its fragments. This allows for the determination of elemental composition and aids in structural elucidation.[14]

    • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of a suspected degradation product, you can obtain structural information. Comparing the fragmentation pattern to that of the parent drug can reveal which parts of the molecule have been modified.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR (e.g., COSY, HSQC, HMBC) experiments can provide definitive structural information.

    • Forced Degradation with Known Stresses: Systematically applying specific stress conditions (acid, base, peroxide, light, heat) can help you correlate the appearance of specific degradation peaks with particular degradation pathways.[6][7][15] For example, a peak that appears only under photolytic stress is likely a photoproduct.

  • Workflow for Byproduct Identification:

    Byproduct_Identification_Workflow Start Observe Unknown Peak(s) in Chromatogram LC_HRMS Perform LC-HRMS (e.g., QTOF, Orbitrap) Analysis Start->LC_HRMS Accurate_Mass Obtain Accurate Mass and Propose Molecular Formula LC_HRMS->Accurate_Mass MS_MS Conduct MS/MS Fragmentation Studies Accurate_Mass->MS_MS Compare_Fragments Compare Fragmentation Pattern with Parent Drug MS_MS->Compare_Fragments Propose_Structure Propose Putative Structure(s) Compare_Fragments->Propose_Structure Isolate Isolate Degradation Product (if possible) Propose_Structure->Isolate End Identified Byproduct Propose_Structure->End Tentative Identification NMR Perform NMR Spectroscopy (1D & 2D) Isolate->NMR Confirm_Structure Confirm Structure NMR->Confirm_Structure Confirm_Structure->End

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation of N4-Sulfanilylsulfanilamide.

Q1: What are the primary degradation pathways for N4-Sulfanilylsulfanilamide?

A1: The primary degradation pathways for N4-Sulfanilylsulfanilamide, like other sulfonamides, are hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: This typically involves the cleavage of the S-N bond in the sulfonamide linkage, especially under acidic or basic conditions. [12]* Photodegradation: Exposure to light, particularly UV radiation, can lead to cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2). [3][4]* Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Biodegradation: In environmental contexts, microorganisms can degrade sulfonamides, often starting with the cleavage of the S-N bond. [13][16]

    Degradation_Pathways Parent N4-Sulfanilylsulfanilamide Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis S-N Cleavage Photodegradation Photodegradation (UV/Visible Light) Parent->Photodegradation S-N Cleavage, SO2 Extrusion Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Amino Group Oxidation Biodegradation Biodegradation Parent->Biodegradation S-N Cleavage

    Caption: Major degradation pathways for N4-Sulfanilylsulfanilamide.

Q2: What are the expected byproducts from the degradation of N4-Sulfanilylsulfanilamide?

A2: Based on the known degradation pathways of sulfonamides, the following byproducts can be anticipated:

Degradation PathwayExpected Byproducts
Hydrolysis 4-aminobenzenesulfonic acid and sulfanilamide
Photodegradation Products resulting from S-N bond cleavage and desulfonation
Oxidation Products with modified amino groups (e.g., nitroso, nitro derivatives)

It's important to note that further degradation of these primary byproducts can also occur, leading to a more complex mixture of compounds.

Q3: How stable is N4-Sulfanilylsulfanilamide under thermal stress?

A3: Generally, sulfonamides are relatively stable to thermal stress in the solid state. [12]However, in solution, prolonged exposure to high temperatures can accelerate hydrolytic degradation. [8][9]The extent of degradation will depend on the temperature, pH of the solution, and the duration of exposure.

Q4: What analytical methods are recommended for studying the degradation of N4-Sulfanilylsulfanilamide?

A4: The most common and effective analytical technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector or a mass spectrometer. [17][18][19][20]

  • HPLC-UV: A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically performed at the wavelength of maximum absorbance for N4-Sulfanilylsulfanilamide. [17][18]* LC-MS/MS: For higher sensitivity and selectivity, and for the identification of unknown byproducts, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is highly recommended. [9][14][19] Q5: Are there any specific safety precautions to consider when conducting forced degradation studies?

A5: Yes, safety is paramount.

  • Handling of Chemicals: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, especially when working with strong acids, bases, and oxidizing agents.

  • Ventilation: Perform experiments involving volatile or hazardous reagents in a well-ventilated fume hood.

  • Pressurized Reactions: Be cautious when heating solutions in sealed vials, as pressure can build up.

  • Unknown Byproducts: Treat all degradation byproducts as potentially toxic until their toxicological profiles are known.

Section 3: Experimental Protocols

Protocol for Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of N4-Sulfanilylsulfanilamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • In a volumetric flask, add an appropriate volume of the stock solution.

    • Add 0.1 M hydrochloric acid to the desired final volume.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.

    • Neutralize the aliquots with 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use purified water as the medium.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol for Photostability Testing
  • Sample Preparation: Prepare a solution of N4-Sulfanilylsulfanilamide in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration.

  • Exposure:

    • Place the solution in a chemically inert, transparent container (e.g., quartz cuvette).

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions but protected from light.

  • Sampling: Withdraw aliquots at appropriate time intervals.

  • Analysis: Analyze the exposed and control samples by HPLC to determine the extent of photodegradation.

References

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Li, B., et al. (2021). Anaerobic biodegradation of four sulfanilamide antibiotics: Kinetics, pathways and microbiological studies.
  • Oxford Academic. (n.d.). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry.
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • National Institutes of Health. (2024).
  • National Institutes of Health. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central.
  • National Institutes of Health. (2023). Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. PubMed.
  • ResearchGate. (2016).
  • National Institutes of Health. (n.d.). Photodegradation of sulfonamides and their N (4)
  • Pharmaguideline. (n.d.).
  • National Institutes of Health. (2025).
  • ChemIDplus. (n.d.). N4-Sulfanilylsulfanilamide.
  • ResearchGate. (2025).
  • ResearchGate. (2016).
  • YMER. (n.d.).
  • ScienceOpen. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics.
  • National Institutes of Health. (2017). Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies. PubMed Central.
  • National Institutes of Health. (2018).
  • National Institutes of Health. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp.
  • ResearchGate. (2017).
  • ResearchGate. (2025). Hydrolysis of sulphonamides in aqueous solutions.
  • National Institutes of Health. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed.
  • MDPI. (2024).
  • National Institutes of Health. (1979).
  • National Institutes of Health. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • ResearchGate. (n.d.). Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b.
  • MDPI. (2022).

Sources

Optimization

Overcoming poor aqueous solubility of N4-Sulfanilylsulfanilamide

Welcome to the technical support guide for N4-Sulfanilylsulfanilamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N4-Sulfanilylsulfanilamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide both theoretical explanations and practical, field-tested protocols to help you achieve your desired experimental outcomes.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common initial challenges and the fundamental properties of N4-Sulfanilylsulfanilamide that govern its behavior in aqueous media.

Q1: What are the basic physicochemical properties of N4-Sulfanilylsulfanilamide that I should be aware of?

A: Understanding the molecular characteristics of N4-Sulfanilylsulfanilamide (CAS 547-52-4) is the first step in troubleshooting its solubility.

  • Structure and Functionality: N4-Sulfanilylsulfanilamide is an amphoteric molecule. It possesses a basic aromatic amine group (the N4-amino group) and an acidic sulfonamide group. This dual functionality is the primary determinant of its pH-dependent solubility.

  • Known Solubility Profile: The compound is described as being slightly soluble in cold water but considerably more soluble in hot water.[1] It is also soluble in organic solvents like methanol and ethanol, as well as in dilute aqueous acids and bases, which directly points to its amphoteric nature.[1]

  • Polymorphism: Like its parent compound sulfanilamide, N4-Sulfanilylsulfanilamide may exist in different crystalline forms, or polymorphs, which can have different solubilities.[2] The energy required to break the crystal lattice of a highly stable polymorph is greater, resulting in lower apparent solubility.

Q2: My N4-Sulfanilylsulfanilamide is not dissolving in my aqueous buffer. What are the first steps I should take?

A: Before moving to advanced techniques, it's crucial to exhaust the simplest options. Often, solubility issues can be resolved with minor adjustments to the dissolution protocol.

  • Verify Compound Purity: Impurities, particularly less soluble precursors or N4-acetylated side products, can significantly impact dissolution.[3] Confirm the purity of your lot via HPLC or review the Certificate of Analysis.

  • Increase Temperature: As documented, solubility is significantly higher in hot water.[1] Gently warm your solvent (e.g., to 40-50°C) while attempting to dissolve the compound. Be mindful of potential degradation if the compound is known to be heat-sensitive.

  • Apply Mechanical Energy: Ensure you are providing adequate agitation. Use a vortex mixer for several minutes or a magnetic stirrer. For very small volumes, ultrasonic agitation in a bath sonicator can be effective at breaking up particle aggregates and increasing the surface area available for solvation.

  • Adjust the pH: This is the most critical and effective initial step. Given the compound's amphoteric nature, moving the pH away from its isoelectric point (the pH at which it has a net-zero charge and minimum solubility) will dramatically increase solubility. This is explained further in the next question.

Q3: How exactly does pH affect the solubility of N4-Sulfanilylsulfanilamide?

A: The solubility of N4-Sulfanilylsulfanilamide is lowest at its isoelectric point (pI) and increases significantly in both acidic and basic conditions. This is due to the ionization of its functional groups.

  • In Acidic Conditions (Low pH): The basic N4-amino group becomes protonated, forming a positively charged cation (R-NH3+). This salt form is much more polar and readily interacts with water molecules, leading to a significant increase in solubility. The compound is known to be soluble in dilute HCl.[1]

  • In Basic Conditions (High pH): The acidic sulfonamide group loses a proton, forming a negatively charged anion (R-SO2-N⁻-R'). This anionic form is also more soluble in water. The compound is documented as being soluble in dilute NH3.[1]

This relationship is why direct dissolution in neutral water is challenging, but dissolution in acidic or basic buffers is much more successful.

Caption: Conceptual diagram of pH's effect on solubility.

Section 2: Advanced Solubilization Strategies & Protocols

If basic troubleshooting is insufficient, the following advanced strategies, ranging from simple formulation adjustments to more complex material science approaches, can be employed.

Cosolvency
Q4: How can I use cosolvents to prepare a concentrated stock solution of N4-Sulfanilylsulfanilamide?

A: Cosolvency is a powerful technique that involves adding a water-miscible organic solvent to your aqueous system to increase the solubility of a hydrophobic drug.[4] The cosolvent works by reducing the polarity of the water, making it a more favorable environment for the nonpolar regions of the drug molecule.

The general principle is to dissolve the compound in a minimal amount of 100% cosolvent first, and then add this concentrated stock solution to your aqueous buffer dropwise while vortexing. This is often more effective than adding the cosolvent directly to a suspension of the drug in buffer.

Q5: What are the best cosolvents to try, and what are the potential pitfalls?

A: The choice of cosolvent depends on the downstream application. For in vitro assays, cell-based toxicity of the cosolvent is a major consideration.

CosolventTypical Starting ConcentrationProsCons/Cautions
DMSO 5-10% (v/v)Excellent solubilizing power for many compounds.Can be toxic to cells, even at low concentrations. May interfere with certain assays.
Ethanol 10-20% (v/v)Biocompatible, less toxic than DMSO.[5]May cause protein precipitation in some biological assays.
PEG 400 10-30% (v/v)Low toxicity, good solubilizing power.[6]Can be viscous, making handling more difficult.
Propylene Glycol 10-30% (v/v)Common pharmaceutical excipient, low toxicity.[5]Less volatile than ethanol, which can be a consideration.

Troubleshooting: "My compound precipitates when I dilute my cosolvent stock solution into my aqueous buffer. What should I do?"

This is a common problem called "fall-out." It occurs when the final concentration of the cosolvent in the aqueous medium is too low to maintain the drug's solubility.

  • Increase the final cosolvent concentration: If your experiment allows, increase the percentage of cosolvent in the final aqueous solution.

  • Lower the stock concentration: Prepare a more dilute stock solution in the 100% cosolvent. This means you will add a larger volume to your buffer, but the final drug concentration may be achievable without precipitation.

  • Combine with pH adjustment: Prepare your aqueous buffer at an optimal pH (e.g., pH 9.0) before adding the cosolvent stock. The combination of pH and cosolvency is often synergistic.

Complexation with Cyclodextrins
Q6: How does cyclodextrin complexation work to increase solubility?

A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate poorly soluble "guest" molecules, like N4-Sulfanilylsulfanilamide, within their hydrophobic core.[8] The resulting "inclusion complex" has a hydrophilic outer surface, allowing it to dissolve readily in water, effectively ferrying the drug molecule into the solution.[9]

Q7: Which cyclodextrin should I choose, and how do I prepare an inclusion complex?

A: For sulfonamides, β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points.[10][11] The derivatives often provide superior solubility enhancement.

Protocol: Preparation of an N4-Sulfanilylsulfanilamide-HP-β-CD Complex via Kneading

This method is simple, avoids large volumes of organic solvents, and is effective for lab-scale preparations.[12]

  • Molar Ratio Calculation: Determine the masses of N4-Sulfanilylsulfanilamide and HP-β-CD required for a 1:1 molar ratio.

  • Mixing: Place the calculated amount of HP-β-CD into a glass mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a thick, consistent paste.

  • Kneading: Gradually add the N4-Sulfanilylsulfanilamide powder to the paste while continuously grinding with the pestle. Knead vigorously for 30-45 minutes. Add a few more drops of the solvent mixture if the paste becomes too dry. The goal is to apply mechanical and thermal energy to force the drug into the cyclodextrin cavity.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until the solvent has completely evaporated, or use a vacuum oven for more efficient drying.

  • Final Product: The resulting dried solid is the inclusion complex. It can be gently ground into a fine powder and its solubility tested against the uncomplexed drug.

Solid Dispersions
Q8: What is a solid dispersion and how does it improve dissolution?

A: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix.[13] This technique enhances solubility and dissolution rate through several mechanisms:

  • Amorphization: The drug is often present in an amorphous (non-crystalline) state, which has higher energy and is more soluble than the stable crystalline form.[14]

  • Particle Size Reduction: The drug is dispersed at a molecular or near-molecular level, dramatically increasing its surface area.[15]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles by the aqueous medium.[16]

Protocol: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This is one of the most common and accessible methods for preparing solid dispersions in a lab.[17]

  • Carrier Selection: Choose a water-soluble polymer carrier. Common choices include Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000).

  • Solvent Selection: Select a volatile solvent in which both the drug and the carrier are soluble. Given N4-Sulfanilylsulfanilamide's solubility in ethanol, this is an excellent choice.[1]

  • Dissolution: Prepare a solution by dissolving both N4-Sulfanilylsulfanilamide and the carrier (e.g., PVP K30) in a suitable volume of ethanol. A common drug-to-carrier weight ratio to start with is 1:4.

  • Solvent Evaporation: Pour the clear solution into a petri dish to create a thin film. Allow the solvent to evaporate completely in a fume hood or, for faster and more complete removal, use a rotary evaporator.

  • Final Product: Once the solvent is gone, the resulting solid film is the solid dispersion. Scrape the product, gently pulverize it to a powder, and store it in a desiccator to prevent moisture uptake.

Section 3: Analytical & Quantitative Assessment

After applying an enhancement technique, you must quantitatively measure the improvement in solubility.

Q9: How can I accurately measure the aqueous solubility of N4-Sulfanilylsulfanilamide?

A: The gold standard is the shake-flask method. This protocol determines the equilibrium solubility of the compound in a chosen medium. Quantification can be readily achieved using UV-Vis spectrophotometry.

Protocol: Shake-Flask Solubility Assay with UV-Vis Quantification
  • Prepare a Calibration Curve:

    • Prepare a concentrated stock solution of N4-Sulfanilylsulfanilamide in a suitable organic solvent like methanol (e.g., 1 mg/mL).

    • Create a series of dilutions from this stock solution in your target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Measure the absorbance of each standard at the compound's λmax (approximately 255 nm and 312 nm, choose the most robust peak).[18]

    • Plot absorbance vs. concentration and determine the linear regression equation.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of your compound (unmodified, or the prepared complex/dispersion) to a known volume of your test buffer in a sealed vial. "Excess" means enough solid should remain undissolved at the end.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

    • After incubation, let the vials stand to allow undissolved solid to settle.

  • Sample Analysis:

    • Carefully withdraw a sample from the clear supernatant.

    • Filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles. This step is critical.

    • Dilute the filtered sample as needed with your buffer to fall within the linear range of your calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculate Solubility: Use the absorbance value and the linear regression equation from your calibration curve to calculate the concentration of N4-Sulfanilylsulfanilamide in the saturated solution. This value represents its equilibrium solubility.

Section 4: Summary and Strategy Selection

Q10: Which solubility enhancement technique is right for my experiment?

A: The optimal strategy depends on your experimental context, required concentration, and downstream application. The following workflow provides a general decision-making process.

Solubility_Enhancement_Workflow Decision Workflow for Solubility Enhancement start Start: N4-Sulfanilylsulfanilamide Insoluble in Aqueous Buffer ph_adjust Can pH be altered in the experiment? start->ph_adjust ph_yes Adjust pH of Buffer (e.g., pH > 8 or pH < 4) ph_adjust->ph_yes Yes cosolvent Is a cosolvent (e.g., DMSO, EtOH) compatible with the assay? ph_adjust->cosolvent No measure Measure Solubility (Shake-Flask Method) ph_yes->measure ph_no No cosolvent_yes Use Cosolvency: Prepare stock in 100% cosolvent, then dilute into buffer. cosolvent->cosolvent_yes Yes complexation Prepare Solid-State Complex: Cyclodextrin Inclusion Complex or Solid Dispersion cosolvent->complexation No cosolvent_yes->measure cosolvent_no No complexation->measure success Sufficient Solubility Achieved measure->success

Caption: Decision workflow for selecting a suitable method.

References

  • Dixit, A., Singh, J. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Inventi Rapid: Pharm Tech, 2012. Available at: [Link]

  • Wikipedia. (n.d.). Sulfanilamide. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8482, N4-Acetylsulfanilamide. Retrieved from [Link]

  • de Araujo, M., et al. (2008). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. International Journal of Pharmaceutics, 353(1-2), 165-173. Available at: [Link]

  • Al-khedairy, E. B., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1856. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]

  • Low, J. N., et al. (2014). Eight salt forms of sulfadiazine. Acta Crystallographica Section C, 70(Pt 9), 897-906. Available at: [Link]

  • Revanasiddappa, H.D., et al. (2016). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. Journal of Applicable Chemistry, 5(2), 324-334. Available at: [Link]

  • Kim, D. S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics, 11(3), 108. Available at: [Link]

  • Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]

  • Kumar, S., et al. (2024). EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS. ResearchGate. Available at: [Link]

  • Singh, G., et al. (2018). Improvement of drug solubility using solid dispersion. ResearchGate. Available at: [Link]

  • Sciencemadness Wiki. (2023). Sulfanilamide. Sciencemadness Wiki. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]

  • Godse, S. Z., et al. (2021). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 11(1). Available at: [Link]

  • Rani, R., et al. (2024). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. Available at: [Link]

  • Braschi, I., et al. (2013). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available at: [Link]

  • Jamadar, S. A., et al. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 69(1), 78-87. Available at: [Link]

  • Kumar, S., & S, S. (2018). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 8(1). Available at: [Link]

  • de Matos, J. S., et al. (2010). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 11(1), 237-243. Available at: [Link]

  • Sharma, D., et al. (2021). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management, 5(3). Available at: [Link]

  • DrugFuture. (n.d.). N4-Sulfanilylsulfanilamide. Retrieved from [Link]

  • Contreras, R., & Aizman, A. (1991). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 40(S18), 711-724. Available at: [Link]

  • Al-Sabha, T. N. (2016). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. Journal of Applicable Chemistry, 5(2), 324-334. Available at: [Link]

  • Rani, R., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Nanofabrication, 10, 2085. Available at: [Link]

  • Cysewska, P., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. Available at: [Link]

  • Ghasemi, S., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Research in Pharmaceutical Sciences, 17(4), 384-396. Available at: [Link]

  • Mishra, S. M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 180. Available at: [Link]

  • da Silva, J. C. J., et al. (2022). Spectrofluorimetric procedure for the determination of sulfanilamide in surface water. International Journal of Chemical Science, 20(4), 211. Available at: [Link]

  • Taha, E. A., & Al-Mashhadani, M. H. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Research, 8(2), 209-229. Available at: [Link]

  • Kumar, K. P., et al. (2023). nanosuspensions for enhancement solubility of poorly soluble drugs. Asian Journal of Phytomedicine and Clinical Research, 11(1). Available at: [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 127-139. Available at: [Link]

  • NeuroQuantology. (2022). A review on solid dispersion: Applications, Types & Method of preparations. NeuroQuantology, 20(10), 9758-9767. Available at: [Link]

  • Gao, J., et al. (2012). Selected physicochemical properties of the sulfonamide antibiotics. ResearchGate. Available at: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Al-Sabha, T. N. (2016). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. Available at: [Link]

  • Gawałko, M., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(3), 667. Available at: [Link]

  • Incoronato, A. D., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6682. Available at: [Link]

  • Jouyban, A., et al. (2006). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. Chemical and Pharmaceutical Bulletin, 54(11), 1547-1550. Available at: [Link]

  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(4). Available at: [Link]

  • Osol, A., & Hoover, J. E. (1975). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Pharmaceutical Sciences, 64(5), 887-890. Available at: [Link]

  • Eman, A. A. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. EKB. Available at: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. Retrieved from [Link]

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Troubleshooting

Technical Support Center: N4-Sulfanilylsulfanilamide Stability in Solution

Welcome to the comprehensive technical support guide for N4-Sulfanilylsulfanilamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of N4-Sulfanilyl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for N4-Sulfanilylsulfanilamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of N4-Sulfanilylsulfanilamide stability in solution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

I. Understanding the Stability of N4-Sulfanilylsulfanilamide: An Overview

N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of antibiotics, is susceptible to degradation in solution, primarily through hydrolysis and photodegradation. The stability of your N4-Sulfanilylsulfanilamide solutions is paramount for obtaining accurate and reproducible experimental results. Factors such as pH, temperature, light exposure, and the choice of solvent can significantly impact its integrity. This guide will provide you with the necessary knowledge to mitigate these stability issues.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with N4-Sulfanilylsulfanilamide solutions.

Problem 1: Inconsistent or Lower-than-Expected Potency in Assays

Symptoms:

  • Variable results between replicate assays.

  • A gradual decrease in the measured concentration of N4-Sulfanilylsulfanilamide over a short period.

  • Lower than expected biological activity or analytical response.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Hydrolytic Degradation The sulfonamide bond in N4-Sulfanilylsulfanilamide is susceptible to hydrolysis, especially under acidic or alkaline conditions, leading to the formation of less active or inactive degradation products.Prepare fresh solutions before each experiment. If storage is necessary, store at 2-8°C for no longer than 24 hours. Use buffered solutions within a pH range of 5-7 to minimize hydrolysis.
Photodegradation Exposure to ultraviolet (UV) light, and even ambient laboratory light over time, can induce photochemical reactions that break down the N4-Sulfanilylsulfanilamide molecule.Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Minimize the exposure of your solutions to light during experimental procedures.
Improper Solvent Selection The solubility and stability of N4-Sulfanilylsulfanilamide can be influenced by the solvent. Using an inappropriate solvent can lead to precipitation or accelerated degradation.N4-Sulfanilylsulfanilamide is slightly soluble in cold water, but its solubility increases in hot water. It is also soluble in methanol, ethanol, and acetone[1]. For aqueous solutions, consider using a co-solvent system if higher concentrations are needed, and always ensure the compound is fully dissolved.
Inaccurate Initial Weighing or Dilution Errors in weighing the solid compound or in performing serial dilutions will directly impact the final concentration of the solution.Use a calibrated analytical balance for weighing. Employ calibrated pipettes and proper pipetting techniques for all dilutions. Prepare a stock solution and perform serial dilutions to achieve the desired working concentrations.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N4-Sulfanilylsulfanilamide in solution?

A1: The two main degradation pathways for N4-Sulfanilylsulfanilamide, like other sulfonamides, are hydrolysis and photodegradation.

  • Hydrolysis: This involves the cleavage of the sulfonamide (S-N) bond. This process can be catalyzed by acidic or basic conditions. The expected primary hydrolysis products, based on the degradation of similar sulfonamides, are sulfanilic acid and sulfanilamide[2].

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the breakdown of the molecule. Common photodegradation pathways for sulfonamides include the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂)[3][4].

Q2: What is the optimal pH for maintaining the stability of N4-Sulfanilylsulfanilamide in aqueous solutions?

A2: For many sulfonamides, a pH range of 5 to 7 is generally considered to provide optimal stability in aqueous solutions. Extreme pH values (highly acidic or alkaline) can accelerate hydrolytic degradation.

Q3: How should I prepare and store a stock solution of N4-Sulfanilylsulfanilamide?

A3: For a stock solution, it is recommended to use a solvent in which N4-Sulfanilylsulfanilamide is readily soluble, such as methanol or ethanol[1]. Prepare the stock solution at a concentration that allows for easy dilution to your working concentrations. Store the stock solution in an amber glass vial at 2-8°C to minimize degradation. For short-term storage (up to 24 hours), refrigeration is acceptable. For longer-term storage, aliquoting the stock solution and storing it at -20°C is recommended to prevent multiple freeze-thaw cycles. Always protect the solution from light.

Q4: Can I use tap water to prepare my N4-Sulfanilylsulfanilamide solutions?

A4: It is strongly advised to use high-purity water, such as deionized or distilled water, for preparing your solutions. Tap water contains various ions and impurities that can potentially interact with N4-Sulfanilylsulfanilamide and affect its stability and the outcome of your experiments.

Q5: Are the degradation products of N4-Sulfanilylsulfanilamide biologically active?

A5: The primary degradation products, such as sulfanilic acid and sulfanilamide, are generally considered to have significantly lower or no antibacterial activity compared to the parent compound. Therefore, degradation will lead to a loss of potency in your experiments.

IV. Experimental Protocols

Protocol 1: Preparation of a Standard N4-Sulfanilylsulfanilamide Solution

Objective: To prepare a 1 mg/mL stock solution of N4-Sulfanilylsulfanilamide in methanol.

Materials:

  • N4-Sulfanilylsulfanilamide powder

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL), Class A

  • Spatula

  • Amber glass vial for storage

Procedure:

  • Accurately weigh 10 mg of N4-Sulfanilylsulfanilamide powder using a calibrated analytical balance.

  • Carefully transfer the weighed powder into a 10 mL volumetric flask.

  • Add approximately 5-7 mL of HPLC-grade methanol to the volumetric flask.

  • Gently swirl the flask to dissolve the powder completely. You may use a vortex mixer for a few seconds if necessary.

  • Once the solid is fully dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled amber glass vial for storage.

  • Store the stock solution at 2-8°C and protect it from light.

Protocol 2: Forced Degradation Study of N4-Sulfanilylsulfanilamide

Objective: To intentionally degrade N4-Sulfanilylsulfanilamide under controlled stress conditions to understand its degradation profile. This is a crucial step in developing a stability-indicating analytical method.

Materials:

  • N4-Sulfanilylsulfanilamide stock solution (e.g., 1 mg/mL in methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • UV lamp

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the N4-Sulfanilylsulfanilamide stock solution and 0.1 M HCl in a vial.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the N4-Sulfanilylsulfanilamide stock solution and 0.1 M NaOH in a vial.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the N4-Sulfanilylsulfanilamide stock solution and 3% H₂O₂ in a vial.

    • Keep the mixture at room temperature and protected from light.

    • Take samples at various time points (e.g., 2, 4, 8, 24 hours) and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a vial containing the N4-Sulfanilylsulfanilamide stock solution in a heating block or oven at an elevated temperature (e.g., 80°C).

    • Take samples at different time intervals and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of N4-Sulfanilylsulfanilamide in a quartz cuvette or a clear glass vial to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same conditions to serve as a dark control.

    • Analyze both the exposed and dark control samples by HPLC.

Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed standard solution.

  • Look for a decrease in the peak area of the parent N4-Sulfanilylsulfanilamide and the appearance of new peaks corresponding to degradation products.

V. Data Presentation & Visualization

Table 1: Solubility of N4-Sulfanilylsulfanilamide
SolventSolubilityReference
Cold WaterSlightly soluble[1]
Hot WaterConsiderably more soluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
EtherSoluble[1]
Dilute NH₃Soluble[1]
Dilute HClSoluble[1]
Petroleum EtherPractically insoluble[1]
ChloroformPractically insoluble[1]
Diagram 1: General Degradation Pathways of Sulfonamides

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_photodegradation Photodegradation (UV Light) N4_Sulfanilylsulfanilamide N4-Sulfanilylsulfanilamide Hydrolysis_Products Sulfanilic Acid + Sulfanilamide N4_Sulfanilylsulfanilamide->Hydrolysis_Products S-N Bond Cleavage Photodegradation_Products Cleavage Products (e.g., Sulfanilic Acid) + SO₂ Extrusion Products N4_Sulfanilylsulfanilamide->Photodegradation_Products Multiple Pathways

Caption: General degradation pathways for sulfonamides.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

TroubleshootingWorkflow Start Inconsistent/Low Assay Results Check_Solution_Prep Review Solution Preparation Protocol Start->Check_Solution_Prep Solution_Prep_OK Protocol Followed Correctly? Check_Solution_Prep->Solution_Prep_OK Check_Storage Examine Solution Storage Conditions Storage_OK Stored Properly (Temp, Light)? Check_Storage->Storage_OK Check_Degradation Investigate Potential Degradation Degradation_Source Identify Degradation Source Check_Degradation->Degradation_Source Solution_Prep_OK->Check_Storage Yes Remake_Solution Remake Solution Carefully Solution_Prep_OK->Remake_Solution No Storage_OK->Check_Degradation Yes Implement_Proper_Storage Implement Proper Storage (Amber Vials, Refrigerate) Storage_OK->Implement_Proper_Storage No Perform_Forced_Degradation Perform Forced Degradation Study to Confirm Pathway Degradation_Source->Perform_Forced_Degradation Hydrolysis or Photodegradation Suspected Re_Assay Re-run Assay Remake_Solution->Re_Assay Implement_Proper_Storage->Re_Assay Perform_Forced_Degradation->Re_Assay

Caption: Troubleshooting workflow for inconsistent assay results.

VI. References

  • Umagat, H., McGarry, P. F., & Tscherne, R. J. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922–924. [Link]

  • DrugFuture. (n.d.). N4-Sulfanilylsulfanilamide. Retrieved from [Link]

  • Abu-lafi, S., et al. (2013). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 547-554. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(2), 222-9. [Link]

  • Jara, A. A., et al. (2015). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research International, 22(12), 9035–9044. [Link]

  • Jara, A. A., et al. (2015). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

Sources

Optimization

Technical Support Center: Optimizing N4-Sulfanilylsulfanilamide Synthesis

Welcome to the technical support center for the synthesis of N4-Sulfanilylsulfanilamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-ste...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N4-Sulfanilylsulfanilamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind each experimental choice.

Overview of the Synthetic Pathway

The synthesis of N4-Sulfanilylsulfanilamide is a classic multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The pathway involves three primary stages:

  • Electrophilic Aromatic Substitution: The chlorosulfonation of acetanilide to produce the key intermediate, p-acetamidobenzenesulfonyl chloride.

  • Nucleophilic Acyl Substitution: The condensation of p-acetamidobenzenesulfonyl chloride with sulfanilamide.

  • Deprotection: The acid-catalyzed hydrolysis of the N-acetyl group to yield the final product, N4-Sulfanilylsulfanilamide.

This guide is structured to address specific challenges you may encounter at each of these critical stages.

Visualizing the Workflow

The following diagram outlines the complete synthetic workflow, from the starting material to the final active compound.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis Acetanilide Acetanilide PABSCl p-acetamidobenzenesulfonyl chloride (Intermediate 1) Acetanilide->PABSCl Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Acetanilide ProtectedProduct N4-acetylsulfanilylsulfanilamide (Intermediate 2) PABSCl->ProtectedProduct Nucleophilic Acyl Substitution Sulfanilamide Sulfanilamide Sulfanilamide->PABSCl FinalProduct N4-Sulfanilylsulfanilamide (Final Product) ProtectedProduct->FinalProduct Acetyl Group Deprotection Acid Acid (e.g., 6M HCl) Acid->ProtectedProduct

Caption: Overall synthetic workflow for N4-Sulfanilylsulfanilamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common experimental issues.

Part 1: Chlorosulfonation of Acetanilide

This initial step is often the most challenging due to the hazardous nature of chlorosulfonic acid and the sensitivity of the reaction.

Q1: My yield of p-acetamidobenzenesulfonyl chloride is consistently low. What are the primary causes?

A1: Low yield in this step typically points to one of three issues: moisture contamination, improper temperature control, or incomplete reaction.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl gas.[1] Any moisture in your glassware or on the acetanilide will consume the reagent, drastically reducing the yield.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use a fresh, unopened container of acetanilide or dry it thoroughly in a vacuum oven. The reaction should be conducted under a drying tube or an inert atmosphere (N₂ or Ar).

  • Temperature Control: The reaction is exothermic.[2] If the temperature rises uncontrollably, side reactions and decomposition can occur, leading to a dark, tarry mixture instead of a clean product.

    • Solution: Add the acetanilide portion-wise to the chilled chlorosulfonic acid in an ice-salt bath. Monitor the internal temperature closely, ensuring it does not exceed the recommended range (typically kept low initially, then gently warmed).[2][3]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.

    • Solution: After the initial addition, allow the reaction to stir at a controlled temperature (e.g., 70-80°C) for the specified duration to ensure completion.[2]

Q2: The reaction mixture turned into a dark brown or black tar. Is it salvageable?

A2: Unfortunately, severe charring indicates significant decomposition, and the reaction is likely unsalvageable. This is caused by runaway heating. The powerful dehydrating and oxidizing nature of hot chlorosulfonic acid has destroyed the organic material. The key is prevention through stringent temperature control as described above.

Q3: How do I safely quench the reaction and isolate the sulfonyl chloride intermediate?

A3: The quenching process is highly hazardous and must be done with extreme care. The goal is to precipitate the product by hydrolyzing the remaining chlorosulfonic acid.

  • Causality: p-acetamidobenzenesulfonyl chloride is a solid that is insoluble in the cold, acidic aqueous solution formed after quenching.

  • Protocol: The reaction mixture should be cooled and very slowly poured onto a large volume of crushed ice with vigorous stirring.[2] This dissipates the heat from the highly exothermic quenching of excess chlorosulfonic acid. Never add water or ice directly to the reaction flask , as this can cause a violent eruption of corrosive acid. The precipitated solid can then be collected by vacuum filtration.

Troubleshooting Flowchart: Low Yield in Chlorosulfonation

G start Low Yield of p-acetamidobenzenesulfonyl chloride q1 Was the reaction mixture dark/charred? start->q1 a1_yes Yes: Runaway Exotherm Occurred q1->a1_yes Yes a1_no No: Color was manageable q1->a1_no No sol1 Improve temperature control: - Use ice-salt bath - Add reagent slowly - Monitor internal temperature a1_yes->sol1 q2 Was all glassware meticulously dried? a1_no->q2 end Re-run experiment with optimized conditions sol1->end a2_yes Yes: Moisture from glassware unlikely q2->a2_yes Yes a2_no No: Moisture contamination is probable q2->a2_no No q3 Was the reaction time and final temperature sufficient? a2_yes->q3 sol2 Oven-dry all glassware and use a drying tube. Verify dryness of starting material. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No: Incomplete reaction q3->a3_no No a3_yes->end sol3 Ensure reaction is held at the recommended temperature (e.g., 70-80°C) for the full duration. a3_no->sol3 sol3->end

Caption: Diagnostic workflow for troubleshooting low yields in Step 1.

Part 2: Condensation of p-acetamidobenzenesulfonyl chloride with Sulfanilamide

In this step, the sulfonyl chloride intermediate is reacted with sulfanilamide. The key is to control which of sulfanilamide's two amine groups reacts.

Q4: Why is a base like pyridine or sodium bicarbonate necessary in this step?

A4: The condensation reaction between the sulfonyl chloride and the amine generates one equivalent of hydrochloric acid (HCl).[3] This HCl will protonate the amine groups of the starting material (sulfanilamide), rendering them non-nucleophilic and halting the reaction. An acid acceptor (base) is required to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[3] Pyridine can also act as a nucleophilic catalyst in this type of reaction.

Q5: I am getting a mixture of products or a low yield. How can I improve the outcome?

A5: The main challenge here is regioselectivity. Sulfanilamide has two different nucleophilic nitrogen atoms: the N4 aniline nitrogen and the N1 sulfonamide nitrogen.

  • Causality: The N4 aniline nitrogen is significantly more nucleophilic than the N1 sulfonamide nitrogen. The electron-withdrawing effect of the adjacent sulfonyl group deactivates the N1 nitrogen. Therefore, the reaction should preferentially occur at the N4 position of one sulfanilamide molecule reacting with the sulfonyl chloride. However, forcing conditions or an incorrect stoichiometric ratio can lead to side products.

  • Optimization:

    • Stoichiometry: Use a precise 1:1 molar ratio of p-acetamidobenzenesulfonyl chloride and sulfanilamide.

    • Temperature: Avoid excessive heat, which can promote side reactions. A gentle reflux is often sufficient.[3]

    • Purity of Intermediate: Ensure the p-acetamidobenzenesulfonyl chloride from Step 1 is as pure and dry as possible. Any remaining chlorosulfonic or sulfuric acid will interfere with this step. It's best to use the intermediate immediately after preparation.[2]

Part 3: Acid-Catalyzed Hydrolysis

The final step is the deprotection of the acetyl group to reveal the free amine of the final product.

Q6: How can I monitor the hydrolysis reaction to ensure it has gone to completion?

A6: The most reliable method is Thin Layer Chromatography (TLC).

  • TLC Protocol: Spot the reaction mixture on a TLC plate alongside a co-spot of the starting material (N⁴-acetylsulfanilylsulfanilamide). Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The reaction is complete when the spot corresponding to the starting material has been completely consumed and replaced by a new, more polar spot for the product.

Q7: After neutralizing the reaction mixture, my product precipitated as an oil or was very impure. What happened?

A7: This issue usually arises from improper neutralization.

  • Causality: The product, sulfanilamide, is amphoteric. In the highly acidic reaction mixture, it exists as the protonated ammonium salt, which is soluble in water. To precipitate the neutral product, the pH must be carefully adjusted.

  • Solution: Cool the reaction mixture in an ice bath. Slowly and with vigorous stirring, add a saturated solution of a weak base like sodium bicarbonate or sodium carbonate until the solution is slightly alkaline (test with pH paper).[2] Adding a strong base (like NaOH) too quickly can cause localized pH spikes that may lead to hydrolysis of the sulfonamide bond or formation of the sodium salt of the product, which can affect crystallization. The slow addition allows for the formation of well-defined crystals.

Experimental Protocols & Data

Optimized Reaction Conditions Summary
ParameterStep 1: ChlorosulfonationStep 2: CondensationStep 3: Hydrolysis
Key Reagents Acetanilide, Chlorosulfonic Acidp-acetamidobenzenesulfonyl chloride, SulfanilamideN⁴-acetylsulfanilylsulfanilamide
Solvent None (excess reagent)Pyridine or Acetonitrile[4]6M Hydrochloric Acid[2]
Temperature 0°C (addition), then 70-80°C[2]RefluxReflux[2]
Reaction Time ~30-60 minutes~60 minutes~45-60 minutes (monitor by TLC)[2]
Workup Quench on ice, filter solidEvaporate solvent, triturate with waterCool, neutralize with Na₂CO₃, filter
Detailed Synthesis Protocol

Step 1: Synthesis of p-acetamidobenzenesulfonyl chloride

  • Place 25 mL of chlorosulfonic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the flask in an ice-salt bath.

  • In small portions, add 5.0 g of dry acetanilide to the stirred, cold acid over 15 minutes. Ensure the temperature does not rise above 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the mixture in a water bath at 70-80°C for 30 minutes to complete the reaction.[2]

  • Cool the flask back to room temperature. In a fume hood, carefully pour the reaction mixture in a slow stream into a beaker containing 200 g of crushed ice, stirring vigorously.

  • Collect the white precipitate by vacuum filtration and wash it with cold water until the washings are neutral to pH paper.

  • Use the moist solid immediately in the next step to prevent hydrolysis of the sulfonyl chloride group.[2]

Step 2: Synthesis of N⁴-acetylsulfanilylsulfanilamide

  • Transfer the crude p-acetamidobenzenesulfonyl chloride to a flask containing a solution of 4.5 g of sulfanilamide in 25 mL of pyridine.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 60 minutes.

  • Cool the reaction mixture and pour it into 200 mL of cold water.

  • Collect the solid product by vacuum filtration and wash it with water. Recrystallize from ethanol/water if necessary.

Step 3: Synthesis of N⁴-Sulfanilylsulfanilamide (Hydrolysis)

  • Place the crude N⁴-acetylsulfanilylsulfanilamide in a round-bottom flask with 30 mL of 6M hydrochloric acid.[2]

  • Heat the mixture at reflux for 45-60 minutes. Monitor for completion by TLC. If solid remains, the starting material may not have fully dissolved; continue refluxing.[2]

  • Cool the solution in an ice bath. Slowly add a saturated solution of sodium carbonate with stirring until the mixture is neutral or slightly alkaline.

  • Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the final product from hot water or an ethanol/water mixture to obtain pure N⁴-Sulfanilylsulfanilamide.[5]

References

  • Kajla, M., Rawat, P., & Thakur, V. K. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 29(53), 79995–80014. [Link]

  • University of the West Indies. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

  • Gao, Y., et al. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. [Link]

  • CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2021). Synthesis of Sulphanilamide. YouTube. [Link]

  • Reddy, C. S., et al. (2010). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 51(49), 6505-6508. [Link]

  • Martin, E. J. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Alani, B. G. (2021). synthesis of sulfanilamide. ResearchGate. [Link]

  • Christensen, J. E. (1978). Manufacture of Soluble Sulfathiazole. U.S.
  • Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link]

Sources

Troubleshooting

Common impurities in N4-Sulfanilylsulfanilamide and their removal

Technical Support Center: N4-Sulfanilylsulfanilamide Welcome to the technical support center for N4-Sulfanilylsulfanilamide. This guide is designed for researchers, scientists, and drug development professionals to troub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N4-Sulfanilylsulfanilamide

Welcome to the technical support center for N4-Sulfanilylsulfanilamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to product purity during and after synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My final N4-Sulfanilylsulfanilamide product appears off-white or slightly brown. Is this normal?

A: While a pure sample of N4-Sulfanilylsulfanilamide should be a white to yellowish-white crystalline powder, slight discoloration can occur. This is often due to trace amounts of oxidized impurities or residual starting materials from the synthesis. The color is not necessarily an indicator of low purity, but it warrants further investigation via analytical methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the contaminants.

Q2: The melting point of my synthesized N4-Sulfanilylsulfanilamide is lower than the literature value and has a broad range. What does this indicate?

A: A depressed and broad melting point range is a classic sign of an impure compound. The presence of contaminants disrupts the crystalline lattice of the pure substance, requiring less energy to transition to a liquid state. The most common culprits are unreacted starting materials or the acetylated intermediate from the synthesis.

Q3: I've performed the final deacetylation step, but my NMR/HPLC analysis still shows the presence of an acetyl group. What happened?

A: This indicates an incomplete hydrolysis (deacetylation) reaction. The sulfonamide group is generally more stable to hydrolysis than the acetamide protecting group, but the reaction requires sufficient time and appropriate conditions (e.g., heating under acidic or basic conditions) to proceed to completion.[1] If the reaction is stopped prematurely, you will have the N4-acetylated intermediate impurity in your final product.

Troubleshooting Guide: Identifying and Removing Common Impurities

The synthesis of N4-Sulfanilylsulfanilamide typically involves the coupling of 4-acetamidobenzenesulfonyl chloride with sulfanilamide, followed by the removal of the acetyl protecting group. Impurities can arise from each stage of this process.

Logical Flow: From Synthesis to Impurity Formation

The following diagram illustrates the common synthetic route and the points at which major impurities are introduced.

A Acetanilide B 4-Acetamidobenzenesulfonyl Chloride (Intermediate 1) A->B Chlorosulfonation (ClSO3H) D N4-Acetyl-N4- Sulfanilylsulfanilamide (Protected Intermediate) B->D Coupling Reaction I1 Ortho/Meta Isomers B->I1 Side Reaction (Poor Regioselectivity) I2 4-Acetamidobenzenesulfonic Acid (Hydrolysis Product) B->I2 Reaction with H2O C Sulfanilamide (Starting Material 2) C->D E N4-Sulfanilylsulfanilamide (Final Product) C->E Incomplete Reaction D->E Hydrolysis (Acid/Base) I4 Unreacted Acetylated Intermediate D->I4 Incomplete Hydrolysis I3 Unreacted Sulfanilamide

Caption: Synthetic pathway and origin of common impurities.

Table 1: Summary of Common Impurities and Removal Strategies
Impurity NameStructure / TypeOrigin in SynthesisPrimary Removal MethodSecondary Method
SulfanilamideStarting MaterialIncomplete coupling reaction with the sulfonyl chloride.RecrystallizationColumn Chromatography
N4-Acetyl-N4-SulfanilylsulfanilamideAcetylated IntermediateIncomplete hydrolysis (deacetylation) of the protecting group.[2]Re-run hydrolysis reactionColumn Chromatography
4-Acetamidobenzenesulfonic acidHydrolysis ByproductReaction of the highly reactive 4-acetamidobenzenesulfonyl chloride with trace water.[3]Aqueous wash (mild base)Recrystallization
Ortho/Meta IsomersIsomeric ImpurityPoor regioselectivity during the chlorosulfonation of acetanilide.RecrystallizationColumn Chromatography

Detailed Purification Protocols

Protocol 1: Recrystallization for General Purification

Recrystallization is the most effective first-line technique for removing small amounts of starting materials and side products. The key is selecting a solvent (or solvent pair) in which the desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at low temperatures. Due to the mixed polarity of sulfonamides (polar amine/sulfonamide groups, non-polar benzene rings), a solvent mixture is often ideal.[4][5]

Recommended Solvent System: 95% Ethanol / Water

Step-by-Step Methodology:

  • Dissolution: Place your crude N4-Sulfanilylsulfanilamide in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol, just enough to dissolve the solid completely. Swirl the flask on a hot plate until the solution is boiling gently and all solid has dissolved.[6]

  • Hot Filtration (Optional): If you observe insoluble impurities (like dust or polymeric material), perform a hot gravity filtration into a clean, pre-heated flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Rushing this step by placing it directly in an ice bath can cause impurities to become trapped in the crystal lattice.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize the yield of your purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities on the crystal surface.[6] Using room temperature or warm solvent will re-dissolve some of your product, reducing the yield.

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for an extended period or by transferring them to a watch glass to air dry.

Troubleshooting Recrystallization:

  • Problem: Oiling Out. The compound separates as a liquid instead of crystals.

    • Cause: The solution is too concentrated, cooling too rapidly, or the impurity level is very high.[5]

    • Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5]

  • Problem: No Crystals Form.

    • Cause: Too much solvent was used, or the solution is supersaturated.[5]

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a single "seed" crystal of the pure compound.[5] If too much solvent was the issue, gently heat the solution to evaporate some of the solvent and attempt to cool again.

Protocol 2: Column Chromatography for Difficult Separations

When recrystallization fails to remove impurities, particularly isomers or compounds with very similar solubility profiles, column chromatography is necessary. For sulfonamides, both normal-phase (silica gel) and reverse-phase (C18) chromatography can be effective.

Workflow for Method Selection:

start Purity Check (TLC/HPLC) Is product pure? recrystallize Perform Recrystallization (Protocol 1) start->recrystallize No end_ok Product is Pure start->end_ok Yes recheck Re-check Purity Is product pure? recrystallize->recheck chromatography Perform Column Chromatography recheck->chromatography No recheck->end_ok Yes end_fail Further Optimization Needed chromatography->end_fail

Caption: Decision workflow for purification method selection.

General HPLC Method for Purity Analysis: While a universal method does not exist, a good starting point for analyzing sulfonamide mixtures is Reverse-Phase HPLC.

  • Column: C18, 5 µm, 250mm x 4.6mm.[7]

  • Mobile Phase: A gradient system is often effective. A common starting point is a mixture of an aqueous buffer (e.g., water with 0.1% acetic acid) and an organic solvent like methanol or acetonitrile.[7][8]

  • Example Gradient: Start with a higher aqueous percentage and gradually increase the organic solvent percentage over 20-30 minutes.

  • Detection: UV detection, typically around 254 nm or 270 nm, is suitable for these aromatic compounds.[7]

By using these guides, you can systematically identify and eliminate common impurities, ensuring the integrity and quality of your N4-Sulfanilylsulfanilamide for downstream applications.

References

  • Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. [Link]

  • Chemistry Steps. (n.d.). Synthesis of Sulfanilamide. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]

  • Chemistry LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. [Link]

  • CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2021). Synthesis of Sulphanilamide. [Link]

  • Scribd. (n.d.). Sulfanilamide Synthesis. [Link]

  • ChemRxiv. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. [Link]

  • Saylor Academy. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide INTRODUCTION. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chegg.com. (2020). Solved 3. If 250 mg of sulfanilamide was purified by. [Link]

  • YouTube. (2021). Crystallization of Sulfanilamide. [Link]

  • Scribd. (n.d.). Sulfanilamide. [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]

  • ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. [Link]

  • AKJournals. (2021). Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone. [Link]

  • Scribd. (n.d.). Central Philippine University College of Pharmacy. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. [Link]

  • ResearchGate. (2016). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. [Link]

  • Journal of Chemical Health Risks. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • National Institutes of Health. (n.d.). N4-Acetylsulfanilamide. [Link]

  • LiveJournal. (n.d.). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N4-Sulfanilylsulfanilamide Peak Tailing in HPLC

As a Senior Application Scientist, I've frequently encountered challenges related to the chromatographic analysis of polar, ionizable compounds. N4-Sulfanilylsulfanilamide, with its amphoteric nature, is a classic exampl...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently encountered challenges related to the chromatographic analysis of polar, ionizable compounds. N4-Sulfanilylsulfanilamide, with its amphoteric nature, is a classic example of a molecule that can exhibit problematic peak tailing in High-Performance Liquid Chromatography (HPLC). This guide is designed to provide you, the researcher, with a logical, in-depth framework for diagnosing and resolving these issues, moving beyond simple fixes to understand the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What exactly is peak tailing, and why is my N4-Sulfanilylsulfanilamide peak affected?

A1: Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] We quantify this using the USP Tailing Factor (Tf), where a perfectly symmetrical (Gaussian) peak has a Tf of 1.0. A value greater than 1.2 is generally considered significant tailing and can compromise the accuracy of peak integration and quantification.[2][3]

N4-Sulfanilylsulfanilamide is particularly susceptible to tailing due to its chemical structure. It is an amphoteric molecule, meaning it possesses both a weakly acidic sulfonamide group and a basic aromatic amine group. This dual nature makes it prone to multiple forms of interaction with the stationary phase, especially in reversed-phase HPLC. The primary cause of tailing for basic or amine-containing compounds like this is unwanted secondary interactions with the silica-based stationary phase.[3]

Q2: What is the primary chemical cause of this "secondary interaction" leading to peak tailing?

A2: The predominant cause of peak tailing for basic compounds on silica-based reversed-phase columns is interaction with residual silanol groups (Si-OH) on the stationary phase surface.[1][4][5]

Here's the mechanism:

  • Silica Surface: Even in high-quality C18 columns, the bonding process does not cover all the silanol groups on the silica support. Some remain exposed.[1]

  • Silanol Acidity: These silanol groups are weakly acidic (pKa ≈ 3.5-4.5). At mobile phase pH levels above this range, a portion of them become deprotonated and negatively charged (Si-O⁻).[2][3]

  • Analyte Interaction: The basic amino group on your N4-Sulfanilylsulfanilamide becomes protonated (positively charged) in acidic to neutral mobile phases. This positively charged analyte can then undergo a strong electrostatic interaction with the negatively charged silanol groups.

  • Mixed-Mode Retention: This creates a secondary, ion-exchange retention mechanism in addition to the primary hydrophobic (reversed-phase) mechanism.[4] Because these silanol sites are non-uniformly distributed and represent a stronger interaction, molecules that engage with them are retained longer than the bulk of the analyte, resulting in a "tail" on the peak.[6]

Furthermore, trace metal impurities (like iron or aluminum) within the silica matrix can enhance the acidity of nearby silanol groups, creating highly active sites that worsen peak tailing.[6][7]

cluster_0 Mechanism of Silanol Interaction (pH > 4) cluster_1 Solution: Low pH Mobile Phase (pH < 3) Analyte_Pos N4-Sulfanilylsulfanilamide (Protonated Amine R-NH3+) Silanol_Neg Deprotonated Silanol (Si-O⁻) Analyte_Pos->Silanol_Neg Strong Electrostatic Interaction Result_Tailing Peak Tailing Silanol_Neg->Result_Tailing Causes Analyte_Pos_2 N4-Sulfanilylsulfanilamide (Protonated Amine R-NH3+) Silanol_Neutral Protonated Silanol (Si-OH) Analyte_Pos_2->Silanol_Neutral Interaction Suppressed Result_Symmetry Symmetrical Peak Silanol_Neutral->Result_Symmetry Leads to

Fig 1. Interaction of N4-Sulfanilylsulfanilamide with silanol groups.
Q3: I'm seeing significant tailing. What is a systematic approach to troubleshooting it?

A3: A chaotic approach to troubleshooting can waste time and resources. Follow a logical workflow, starting with the easiest and most common solutions.

Troubleshooting_Workflow start Observe Peak Tailing (Tf > 1.2) check_mobile_phase Step 1: Mobile Phase Optimization start->check_mobile_phase adjust_ph Adjust pH (2.5 - 3.0) check_mobile_phase->adjust_ph Primary Action check_column Step 2: Column Evaluation flush_column Flush with Strong Solvent check_column->flush_column check_system Step 3: HPLC System Check check_fittings Check Tubing & Fittings (Minimize Dead Volume) check_system->check_fittings add_buffer Add Buffer (e.g., 10-20mM Phosphate) adjust_ph->add_buffer use_additive Use Competing Base (e.g., 5mM TEA) (Use with caution) add_buffer->use_additive use_additive->check_column If Tailing Persists check_age Is Column Old? flush_column->check_age check_age->check_system No replace_column Replace Column check_age->replace_column Yes check_injection Check Injection Solvent (Match Mobile Phase) check_fittings->check_injection

Fig 2. A systematic workflow for troubleshooting peak tailing.

This workflow prioritizes mobile phase adjustments, which are often sufficient and easily implemented, before moving to more involved steps like column replacement or hardware inspection.

Q4: You mentioned mobile phase pH. How do I choose the optimal pH for N4-Sulfanilylsulfanilamide?

A4: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[8][9] The goal is to manipulate the ionization state of either the analyte or the stationary phase to suppress the problematic secondary interactions.

Experimental Protocol: pH Optimization

  • Establish a Baseline: First, run your current method to confirm the tailing factor.

  • Target a Low pH: The most effective strategy for a basic amine like that in N4-Sulfanilylsulfanilamide is to operate at a low pH.[10] At a pH of 2.5-3.0, the residual silanol groups on the column will be fully protonated (neutral, Si-OH), effectively eliminating the electrostatic interaction site.[2][10]

  • Prepare Buffered Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare a 10-20 mM phosphate or formate buffer and adjust the pH to 2.5 using phosphoric acid or formic acid, respectively. A buffer is critical for maintaining a stable pH and ensuring method robustness.[8][10]

    • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Test and Compare: Run your analysis using the low-pH buffered mobile phase. The peak for N4-Sulfanilylsulfanilamide should become significantly more symmetrical.

  • Caution: Always ensure your column is rated for use at the pH you select. Most modern silica columns are stable between pH 2 and 8.[8]

By working at a pH at least 2 units away from the pKa of the interacting species (in this case, the silanols), you ensure one form is overwhelmingly present, leading to a single, uniform retention mechanism.[11]

Q5: What are mobile phase additives, and should I consider them?

A5: If adjusting pH alone is insufficient, mobile phase additives can be used. They work by competing with your analyte for the active silanol sites.

Additive TypeExample & ConcentrationMechanism of ActionProsCons
Buffer 10-25 mM Phosphate, Formate, or AcetateMaintains a constant, stable pH to ensure consistent ionization of analyte and silanols.[5]Improves reproducibility and peak shape.Phosphate buffers can precipitate in high concentrations of acetonitrile.[10]
Competing Base Triethylamine (TEA) at ~5 mM (0.05%)The small, basic TEA molecule preferentially interacts with the acidic silanol sites, "masking" them from the analyte.[10]Can be very effective at reducing tailing for basic compounds.Can shorten column lifetime by accelerating hydrolysis of the stationary phase; not MS-friendly.[10]
Acidic Modifier Trifluoroacetic Acid (TFA) at 0.1%Acts as both a pH modifier (lowering pH) and an ion-pairing agent that can help mask silanol interactions.Volatile and MS-friendly; good for peptide and protein analysis.Can be difficult to remove from the column; may suppress MS ionization for some analytes.

Recommendation: Start with a simple buffered, low-pH mobile phase. Only introduce competing bases like TEA if necessary, and be aware of the potential impact on your column's longevity.

Q6: I've optimized my mobile phase, but the peak is still tailing. Could the column be the problem?

A6: Absolutely. The column is the heart of the separation, and its condition and chemistry are critical.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[12] Solution: Try flushing the column with a strong, appropriate solvent (e.g., isopropanol, or as recommended by the manufacturer).[3][13]

  • Column Void: A void or channel can form at the inlet of the column bed over time, leading to a disrupted flow path and distorted peaks.[3] Solution: This often requires column replacement. Using a guard column can help extend the life of your analytical column.

  • Column Chemistry Selection: Not all C18 columns are created equal. For a polar basic compound like N4-Sulfanilylsulfanilamide, your choice of column is paramount.

Table: HPLC Column Selection Guide for Polar/Basic Analytes

Stationary Phase TypeMechanism for Reducing TailingBest For...
Standard C18 (Type A Silica) Minimal. These older columns often have high metal content and many active silanols.[10]Non-polar, neutral compounds. Generally poor for basic analytes.
High-Purity, End-Capped C18 (Type B Silica) "End-capping" uses a small silane (e.g., trimethylsilane) to bond many of the residual silanols, reducing active sites.[5][6]A significant improvement for basic compounds over Type A. The modern standard.
Hybrid Particle Technology (e.g., BEH, CSH) The silica matrix is co-polymerized with organic groups, intrinsically reducing the number and activity of silanols.[6] Offers excellent high-pH stability.[9]Demanding separations of basic compounds; methods requiring high or low pH.
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded in the alkyl chain. This shields analytes from silanol interactions.[5][14]Providing alternative selectivity and excellent peak shape for bases without mobile phase additives.
Phenyl-Hexyl Phase Offers π-π interactions with aromatic analytes. This provides an alternative selectivity that can be beneficial for aromatic sulfonamides.[15]Aromatic compounds where C18 does not provide adequate resolution or peak shape.

If you are consistently facing tailing issues with a standard C18 column, upgrading to a modern, high-purity end-capped column or a column with hybrid particle technology is a highly recommended and often permanent solution.

Q7: Are there any non-chemical, system-related issues that could be causing my peak tailing?

A7: Yes, issues outside of the column and mobile phase can contribute to peak asymmetry. This is often referred to as "extra-column band broadening."

  • Excessive Tubing: The tubing connecting your injector, column, and detector contributes to the total system volume. Long or wide-bore tubing allows the analyte band to spread out before and after the column, which can manifest as tailing.[5][13]

    • Solution: Use the shortest possible length of narrow internal diameter (e.g., 0.12 mm or 0.005") tubing, especially between the column and the detector.[5]

  • Injection Solvent: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause peak distortion, including tailing or fronting.[12][16]

    • Solution: Ideally, dissolve your sample in the mobile phase itself. If you must use a stronger solvent for solubility, inject the smallest possible volume.[11][16]

  • Detector Settings: An improperly set detector time constant or sampling rate can distort the peak shape. This is less common with modern instruments but can be a factor.

    • Solution: Ensure the detector sampling rate is high enough to capture at least 20-30 points across the peak.

By systematically addressing these potential issues—from mobile phase chemistry to column selection and system hygiene—you can effectively troubleshoot and eliminate peak tailing for N4-Sulfanilylsulfanilamide, leading to more accurate, robust, and reliable analytical results.

References
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
  • Restek. (n.d.). Metal Content Affects Silica Particle and Contributes to Peak Shape.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Sulfonamides.
  • McCalley, D. V. (2010). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
  • Reddit. (2022).
  • Welch Materials. (n.d.). Mobile Phase Selection in Method Development: How to Optimize.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Al-Bayati, Y. K., & Al-Janabi, A. S. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 1-14.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Hamilton Company. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Waters Corporation. (n.d.).
  • Chrom Tech, Inc. (n.d.).
  • Waters Corporation. (n.d.).
  • Nacalai Tesque, Inc. (n.d.). Poor peak shape. COSMOSIL HPLC Columns.
  • DrugFuture. (n.d.). N4-Sulfanilylsulfanilamide.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N4-Acetylsulfanilamide. PubChem.
  • National Center for Biotechnology Inform
  • ChemicalBook. (n.d.). Sulfanilamide.

Sources

Troubleshooting

Technical Support Center: Matrix Effects in LC-MS Analysis of N4-Sulfanilylsulfanilamide

Welcome to the technical support center for troubleshooting matrix effects in the LC-MS analysis of N4-Sulfanilylsulfanilamide and other sulfonamide-class compounds. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting matrix effects in the LC-MS analysis of N4-Sulfanilylsulfanilamide and other sulfonamide-class compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Understanding the Core Problem: Matrix Effects

FAQ 1: What is the "matrix effect" in LC-MS, and why is it a critical issue for analyzing N4-Sulfanilylsulfanilamide?

Answer: The "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), the matrix consists of all components in the sample other than the analyte of interest (e.g., N4-Sulfanilylsulfanilamide). These can include salts, proteins, lipids, and other endogenous or exogenous substances.[1]

This effect typically manifests as ion suppression , where the matrix components compete with the analyte for ionization, leading to a decreased signal and reduced sensitivity.[2][3] Less commonly, ion enhancement can occur. For N4-Sulfanilylsulfanilamide, which is often analyzed at trace levels in complex biological matrices like plasma, milk, or tissue, this suppression can lead to significant underestimation of its concentration, poor reproducibility, and inaccurate pharmacokinetic or residue data.[2][4]

The core issue is that the matrix components interfere with the delicate process of generating gas-phase ions from the ESI droplets. This can happen through several mechanisms:

  • Competition for Droplet Surface: Analytes and matrix components compete for access to the droplet surface, where ionization is thought to primarily occur.

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components (like salts) can alter the droplet's surface tension and viscosity, hindering solvent evaporation and efficient ion formation.[3][5]

  • Gas-Phase Reactions: Co-eluting matrix components can neutralize the charged analyte ions in the gas phase before they enter the mass spectrometer.[3]

cluster_0 ESI Droplet Evaporation cluster_1 Ionization Pathways cluster_1a Ideal Scenario (Clean Sample) cluster_1b With Matrix Effect (Complex Sample) A Initial ESI Droplet (Analyte + Matrix) B Solvent Evaporates, Charge Density Increases A->B C Coulomb Fission (Droplet Explodes) B->C D Analyte Molecules Gain a Proton [M+H]+ C->D No Competition F Matrix Components Compete for Protons C->F Competition E High Analyte Signal in Mass Spectrometer D->E Efficient Ionization G Analyte Ionization is Suppressed F->G H Low Analyte Signal in Mass Spectrometer G->H Inefficient Ionization start Start cond 1. Condition (Methanol) start->cond equil 2. Equilibrate (Water) cond->equil load 3. Load Sample equil->load wash 4. Wash (10% MeOH/Water) Interferences Removed load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute (Acidified MeOH) Analyte Collected dry->elute evap 7. Evaporate & Reconstitute elute->evap end Inject into LC-MS evap->end

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Protocol 2: Modified QuEChERS for Sulfonamides in Animal Tissue

This protocol is adapted from established methods for sulfonamide residue analysis in complex food matrices. [6][7] Materials:

  • 50 mL centrifuge tubes.

  • Extraction Solvent: 1% Acetic Acid in Acetonitrile.

  • QuEChERS Salts: Magnesium Sulfate (anhydrous), Sodium Chloride, Sodium Citrate.

  • Dispersive SPE (dSPE) sorbent: Primary Secondary Amine (PSA) and C18 bonded silica.

Methodology:

  • Sample Homogenization: Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. If using an internal standard, add it at this stage. Vortex vigorously for 2 minutes.

    • Causality: Acetonitrile precipitates proteins and extracts the sulfonamides. The acid ensures the sulfonamides are in a stable, protonated state.

  • Salting-Out Partitioning: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate). Shake vigorously for 1 minute.

    • Causality: The salts induce phase separation between the acetonitrile and the residual water in the sample, driving the sulfonamides into the organic layer and further precipitating matrix components. MgSO₄ also removes water.

  • Centrifugation: Centrifuge at >3500 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL tube containing the dSPE sorbent (e.g., 150 mg PSA, 150 mg C18, 900 mg MgSO₄).

    • Causality: PSA removes organic acids and sugars. C18 removes non-polar interferences like fats and lipids. MgSO₄ removes any remaining water.

  • Final Centrifugation & Collection: Vortex for 1 minute and centrifuge again for 5 minutes. Collect the supernatant, filter if necessary, and it is ready for LC-MS analysis. A solvent exchange step may be required if the final extract is too strong for the initial LC conditions.

Section 3: Mitigation via Chromatography & Mass Spectrometry

Troubleshooting Q2: I've used SPE, but I still observe some matrix effects. Can I optimize my LC method further?

Answer: Yes. Chromatographic separation is your next line of defense. The goal is to separate the N4-Sulfanilylsulfanilamide peak from any remaining co-eluting interferences.

  • Modify the Gradient: A shallower, longer gradient can improve the resolution between your analyte and interfering peaks.

  • Change Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase. These offer different selectivities and may shift the retention of matrix components away from your analyte.

  • Reduce Injection Volume: Decreasing the injection volume reduces the absolute amount of matrix components entering the MS source. [8]This is a simple way to lessen suppression, but it may compromise the limit of quantitation if your analyte concentration is very low.

  • Use a Guard Column: A guard column protects your analytical column from strongly retained matrix components that can build up over time and slowly leach out, causing variable matrix effects. [9]

Section 4: The Gold Standard for Compensation

FAQ 4: What is an internal standard, and how does it provide the most reliable compensation for matrix effects?

Answer: An internal standard (IS) is a compound that is added in a known, constant amount to every sample, blank, and calibration standard. [10]The IS should be chemically similar to the analyte. Quantification is based on the ratio of the analyte peak area to the IS peak area, not on the absolute analyte response.

This ratiometric approach is powerful because any event that suppresses (or enhances) the analyte's signal will ideally affect the internal standard to the same degree. [11][12]If matrix components suppress the analyte signal by 30%, they should also suppress the co-eluting IS signal by 30%. The ratio of their signals remains constant, thus correcting for the effect and providing accurate quantification.

FAQ 5: What is the difference between a structural analog and a Stable Isotope-Labeled (SIL) internal standard, and which is better?

Answer:

  • Structural Analog IS: A different molecule that is chemically similar to the analyte (e.g., using Sulfapyridine as an IS for other sulfonamides). It will have a similar extraction recovery and chromatographic behavior.

  • Stable Isotope-Labeled (SIL) IS: The exact same molecule as the analyte, but with several of its atoms (e.g., ¹²C, ¹H) replaced with heavy isotopes (e.g., ¹³C, ²H/D). Example: N4-Sulfanilylsulfanilamide-¹³C₆.

A Stable Isotope-Labeled IS is the universally accepted "gold standard" for LC-MS quantification. [8]Because it is chemically identical to the analyte, it has the exact same extraction recovery, chromatographic retention time, and ionization efficiency. It experiences the exact same degree of matrix suppression, providing the most accurate correction possible. [4][8]A structural analog may elute slightly differently and have a different ionization efficiency, leading to imperfect correction. [13]

cluster_calc Quantification start Start: Sample Preparation add_is Add fixed amount of SIL-IS to ALL samples, calibrators, and QCs start->add_is extract Perform Sample Extraction (SPE, LLE, etc.) add_is->extract inject Inject into LC-MS/MS extract->inject acquire Acquire Data for Analyte and SIL-IS MRM transitions inject->acquire calc_ratio Calculate Peak Area Ratio: (Analyte Area / SIL-IS Area) acquire->calc_ratio plot Plot Area Ratio vs. Concentration for Calibrators calc_ratio->plot quantify Determine Unknown Concentration from Calibration Curve plot->quantify end Result: Accurate Concentration (Corrected for ME & Recovery) quantify->end

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Section 5: Quantitative Assessment Protocol

Protocol 3: Step-by-Step Guide to Quantitatively Assess Matrix Effect

This protocol allows you to calculate Matrix Effect (ME), Recovery Efficiency (RE), and Process Efficiency (PE).

1. Prepare Three Sets of Samples (n ≥ 3 for each set):

  • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final reconstitution solvent (e.g., mobile phase). This represents 100% response with no matrix or recovery loss.

  • Set B (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. In the final step, spike the analyte and IS into the clean extract just before analysis.

  • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure.

2. Analyze all Samples by LC-MS.

3. Calculate the Results:

  • Matrix Effect (ME %): Measures only the effect of the matrix on the MS signal.

    ME (%) = (Mean Peak AreaSet B / Mean Peak AreaSet A) * 100

  • Recovery Efficiency (RE %): Measures the efficiency of the sample preparation process.

    RE (%) = (Mean Peak AreaSet C / Mean Peak AreaSet B) * 100

  • Process Efficiency (PE %): Measures the combined effect of matrix and recovery.

    PE (%) = (Mean Peak AreaSet C / Mean Peak AreaSet A) * 100

Data Interpretation Table 2: Interpreting Matrix Effect (%) Results
ME (%) ValueInterpretationRecommended Action
85% - 115%Acceptable/Minor Matrix EffectProceed with method validation.
50% - 85%Moderate Ion SuppressionImprove sample cleanup (e.g., switch from LLE to SPE) or optimize chromatography.
< 50%Severe Ion SuppressionMethod is not reliable. Implement advanced sample cleanup (SPE) and strongly consider using a Stable Isotope-Labeled Internal Standard.
> 115%Ion EnhancementImprove sample cleanup. While less common, enhancement also leads to inaccurate results.
References
  • Deng, Y., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 869-872. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Yalçınkaya, B., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(5), 456-467. [Link]

  • Liang, Z., et al. (2022). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. Journal of Analytical Methods in Chemistry, 2022, 9546289. [Link]

  • Chen, M. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]

  • Lin, D. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS. [Link]

  • USDA FSIS. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). CLG-SUL4.04. [Link]

  • Bogialli, S., & Di Corcia, A. (2009). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 92(5), 1527-1539. [Link]

  • Samanidou, V., & Evaggelopoulou, E. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(7), 1562. [Link]

  • Li, S., et al. (2023). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 31(1), 72-84. [Link]

  • Agilent Technologies. (2021). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. [Link]

  • Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]

  • Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC, 42(7), 258-262. [Link]

  • Ciavardelli, D., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(10), 2863. [Link]

  • Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Webinar. [Link]

  • Wikipedia. (n.d.). Bioanalysis. [Link]

  • Quality Control & Quality Assurance Training Series. (2024). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. [Link]

  • Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization tandem mass spectrometry analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antibacterial Efficacy of N4-Sulfanilylsulfanilamide and Sulfamethoxazole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the antibacterial efficacy of N4-Sulfanilylsulfanilamide and the widely used sulfonamide, sulfameth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antibacterial efficacy of N4-Sulfanilylsulfanilamide and the widely used sulfonamide, sulfamethoxazole. By synthesizing available data and outlining robust experimental protocols, this document serves as a technical resource for professionals in the field of antimicrobial research and development.

Introduction: The Sulfonamide Class and Its Enduring Relevance

Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, marked a turning point in medicine.[1] Their mechanism of action, which involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, remains a cornerstone of antibacterial therapy.[2][3][4] This pathway is an ideal therapeutic target as bacteria must synthesize their own folate, while humans acquire it through their diet.[1][5]

Sulfamethoxazole , often used in combination with trimethoprim, is a staple in treating a variety of bacterial infections, including those of the urinary tract and respiratory system.[5][6][7] N4-Sulfanilylsulfanilamide , a derivative of the original sulfonamide, sulfanilamide, represents a continued exploration of this chemical class for potentially improved or varied antibacterial properties.[8][9][10] This guide will dissect the available evidence to compare the antibacterial prowess of these two compounds.

Mechanism of Action: A Shared Pathway of Inhibition

Both N4-Sulfanilylsulfanilamide and sulfamethoxazole are structural analogs of para-aminobenzoic acid (PABA).[5][11] This structural mimicry allows them to compete with PABA for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] By binding to DHPS, these sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleotides and certain amino acids necessary for bacterial DNA, RNA, and protein synthesis.[2][5][6] This disruption of the folate pathway results in a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than directly killing them.[2][5]

digraph "Sulfonamide_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Mechanism of action of sulfonamides.

Comparative In Vitro Antibacterial Efficacy

The in vitro efficacy of an antimicrobial agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[12] While extensive comparative data for N4-Sulfanilylsulfanilamide against a wide range of pathogens is not as readily available as for the clinically established sulfamethoxazole, existing studies on various sulfonamide derivatives provide a basis for comparison.

It is important to note that the N4-acetyl metabolites of sulfonamides, a common metabolic product in humans, generally possess no antimicrobial activity.[13]

Table 1: Comparative MIC Values (µg/mL) of Sulfamethoxazole and other Sulfonamides

SulfonamideEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
Sulfamethoxazole 8 - >2048[14][15]16 - >1000[14][15]>1000[15]
Sulfadiazine 31.25[14][15]64 - 250[14][15]1 - 64[15]
Sulfacetamide Limited Data6.25 - 80[14][15]Limited Data

Note: MIC values can exhibit significant variation between studies due to differences in bacterial strains, testing methodologies, and laboratory conditions.

The broad range of MIC values for sulfamethoxazole, particularly against E. coli, highlights the impact of acquired resistance mechanisms in bacteria.[16] Many clinical isolates carry sul1 and sul2 genes, which code for sulfonamide-resistant forms of DHPS.[16][17]

Experimental Protocols for Efficacy Determination

To ensure the generation of reliable and comparable data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[18][19][20]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[21]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Stock Solution: Accurately weigh and dissolve the sulfonamide in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHII) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHII to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

digraph "MIC_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Broth microdilution MIC workflow.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][22]

Step-by-Step Methodology:

  • Perform MIC Test: Conduct a broth microdilution MIC test as described above.

  • Subculturing: Following incubation of the MIC plate, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[12][23]

Time-Kill Kinetic Assay

Time-kill assays provide dynamic information about the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.[24][25]

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing MHII with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without the antimicrobial.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions of the aliquot and plate onto antibiotic-free agar.

  • Incubation and Colony Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point for each concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[24][26] A bacteriostatic effect is observed when there is a minimal change in the bacterial count over time compared to the initial inoculum.[24]

digraph "Time_Kill_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 3. Time-kill kinetic assay workflow.

Conclusion and Future Directions

Both N4-Sulfanilylsulfanilamide and sulfamethoxazole operate through the well-established mechanism of competitive inhibition of bacterial dihydropteroate synthase. Sulfamethoxazole's efficacy is well-documented, though challenged by the rise of resistance. While comprehensive, direct comparative data for N4-Sulfanilylsulfanilamide is less prevalent, the standardized protocols outlined in this guide provide a robust framework for generating such data.

Future research should focus on direct, head-to-head in vitro and in vivo comparisons of these two compounds against a broad panel of clinically relevant, and resistant, bacterial strains. Such studies are essential for determining the potential utility of N4-Sulfanilylsulfanilamide and other novel sulfonamide derivatives in the ongoing search for effective antimicrobial agents.

References

  • Sulfamethoxazole - Wikipedia.

  • What is the mechanism of Sulfamethoxazole? - Patsnap Synapse. (2024-07-17).

  • Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance. (2025-10-16).

  • Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco - YouTube. (2025-05-03).

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase - NIH.

  • Sulfonamide (medicine) - Wikipedia.

  • Pharmacology of Sulfamethoxazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024-12-19).

  • Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem - NIH.

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase - Frontiers.

  • Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed - NIH.

  • Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf - NIH.

  • Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manuals.

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.

  • Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC - Microbe Investigations. (2024-05-09).

  • Bactrim (Trimethoprim–Sulfamethoxazole) Explained: Uses, Side Effects, Mechanism of Action - YouTube. (2025-11-11).

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • MIC, MBC and MFC (µg/mL) values of sulfonamides | Download Table - ResearchGate.

  • What is the mechanism of Sulfanilamide? - Patsnap Synapse. (2024-07-17).

  • (PDF) Synthesis and antibacterial activity of some heterocyclic derivatives of sulfanilamide. (2025-08-07).

  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES.

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - NIH.

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory.

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024-09-18).

  • Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles.

  • Application Notes & Protocols: Evaluating the Antibacterial Activity of Sulfonamides - Benchchem.

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan.

  • Time-Kill Kinetics Assay - Emery Pharma.

  • Time-Kill Evaluations | Nelson Labs.

  • M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement - ResearchGate. (2015-01-01).

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI.

  • Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria - UKHSA Research Portal.

  • In vitro activity of 4-Amino-N-methylbenzeneethanesulfonamide compared to other sulfonamides - Benchchem.

  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - ResearchGate. (2021-07-30).

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.

  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed. (2023-07-07).

  • In vitro comparison of the antibacterial activity of different sulfa drugs - Benchchem.

  • In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed.

  • Time-kill kinetics assay examining the time- and... | Download Scientific Diagram - ResearchGate.

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Comparative

A Comparative Guide to the Mechanism of Action of Sulfonamides

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the mechanisms of action of different sulfonamides, moving beyond the generalized understanding of this class...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mechanisms of action of different sulfonamides, moving beyond the generalized understanding of this class of antibiotics. We will explore the nuances in their interaction with the target enzyme, dihydropteroate synthase (DHPS), supported by comparative experimental data. Furthermore, we will delve into the crucial interplay between their molecular mechanism and pharmacokinetic profiles, which ultimately dictates their clinical efficacy.

The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase

Sulfonamides are synthetic bacteriostatic agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme catalyzes a critical step in the de novo synthesis of folate (vitamin B9) in bacteria: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2] Since bacteria cannot uptake folate from their environment, the inhibition of this pathway halts the production of essential downstream metabolites like purines and thymidine, which are necessary for DNA and RNA synthesis, ultimately leading to the cessation of bacterial growth and replication.[3]

Humans, on the other hand, obtain folate from their diet and therefore lack the DHPS enzyme, providing the basis for the selective toxicity of sulfonamides against bacteria.[1]

cluster_0 Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes Sulfonamides Sulfonamides Sulfonamides->DHPS Competitively Inhibits start Start prep_reagents Prepare Reaction Mixture (Buffer, DHPPP, PABA, NADPH, DHFR) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of Sulfonamides start->prep_inhibitor mix Mix Reagents and Inhibitor prep_reagents->mix prep_inhibitor->mix add_enzyme Add DHPS Enzyme mix->add_enzyme measure Monitor Absorbance at 340 nm add_enzyme->measure analyze Calculate Initial Velocities and Determine IC50/Ki measure->analyze end End analyze->end

Caption: Workflow for the DHPS inhibition assay.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test sulfonamides

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in CAMHB.

  • Drug Dilution: Prepare serial twofold dilutions of the sulfonamides in CAMHB directly in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

The mechanism of action of sulfonamides, while fundamentally centered on the competitive inhibition of DHPS, is nuanced by the specific chemical structure of each derivative. These structural variations lead to demonstrable differences in inhibitory potency, antibacterial spectrum, and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of these comparative aspects is essential for the rational design of new sulfonamide-based therapies and for optimizing the clinical application of existing agents. The experimental protocols provided in this guide offer a framework for conducting robust comparative studies to further elucidate the intricate mechanisms of this important class of antibiotics.

References

  • Triglia, T., & Cowman, A. F. (1994). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proceedings of the National Academy of Sciences, 91(15), 7149–7153. [Link]

  • Yun, M. K., et al. (2022). Analysis of the Comparative Growth Kinetics of Paenarthrobacter ureafaciens YL1 in the Biodegradation of Sulfonamide Antibiotics Based on Substituent Structures and Substrate Toxicity. International Journal of Molecular Sciences, 23(24), 15998. [Link]

  • Biot, C., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Han, Y., et al. (2021). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Li, Y., et al. (2022). Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration. Metabolites, 12(4), 289. [Link]

  • Al-Suhaimi, E. A. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Infectious Diseases & Therapy, 5(5), 1-5. [Link]

  • Made Easy. (2021, October 26). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy [Video]. YouTube. [Link]

  • Gao, H. W., & Zhao, F. L. (2002). Flow-injection spectrophotometric determination of sulfadiazine and sulfamethoxazole in pharmaceuticals and urine. Talanta, 57(4), 757–763. [Link]

  • Pareek, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 10(12), 1-13. [Link]

  • Al-Sabha, W. K. (2015). Spectrophotometric Determination of Sulfamethoxazole and Sulfadiazine in Pure and Pharmaceuticals Preparation. Rafidain Journal of Science, 24(8), 1-14. [Link]

  • Dennis, E. A., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Medicinal Chemistry Letters, 3(6), 491–496. [Link]

  • Shaw, S. J., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1208–1216. [Link]

  • ResearchGate. (n.d.). Ranking of inhibitory potential of sulfa drugs for DHPS from various species in the E. coli C600FolP strain. ResearchGate. [Link]

  • Focken, T., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. Journal of Medicinal Chemistry, 60(15), 6539–6556. [Link]

  • Ortengren, B., Fellner, H., & Bergan, T. (1979). Development of sulphonamide-trimethoprim combinations for urinary tract infections. Part 2: Comparative pharmacokinetics of five sulphonamides. Infection, 7(Suppl 4), S367–S370. [Link]

  • Kumar, S., & Narasimhan, B. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Advanced Scientific Research, 11(3), 1-15. [Link]

  • Tasić, A. M., et al. (2017). Antimicrobial sulfonamide drugs. Advanced Technologies, 6(1), 58-71. [Link]

  • Sharma, P., & Kumar, S. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-158. [Link]

  • Abdel-Rahman, L. H., et al. (2019). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 24(12), 2275. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2019). Development of Spectrophotometric Method to Assay Sulfadiazine in Pure and in Pharmaceutical Dosage. Rafidain Journal of Science, 28(2), 1-13. [Link]

  • RCSB PDB. (n.d.). Sulfamethoxazole. PDB-101. [Link]

  • ResearchGate. (n.d.). Exploring the Catalytic Mechanism of Dihydropteroate Synthase: Elucidating the Differences between Substrate and Inhibitor. ResearchGate. [Link]

  • Levison, M. E., & Levison, J. H. (2009). Pharmacokinetics and pharmacodynamics of antibacterial agents. Infectious Disease Clinics of North America, 23(4), 791–vii. [Link]

  • Tasić, A. M., et al. (2017). Antimicrobial sulfonamide drugs. Advanced Technologies, 6(1), 58-71. [Link]

  • Griffith, R., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology, 9, 239. [Link]

  • Al-Rufaie, M. M., & Al-Ghabsha, T. S. (2016). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. Journal of Al-Nahrain University, 19(1), 1-11. [Link]

  • Ali, A. M., et al. (2014). Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. ACS Medicinal Chemistry Letters, 5(10), 1133–1138. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity of N4-Sulfanilylsulfanilamide

Introduction: The Specificity Challenge of Sulfonamides N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of antibiotics, represents a cornerstone in antibacterial therapy. The efficacy of these drugs is root...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge of Sulfonamides

N4-Sulfanilylsulfanilamide, a member of the sulfonamide class of antibiotics, represents a cornerstone in antibacterial therapy. The efficacy of these drugs is rooted in their structural similarity to para-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, thereby halting folate synthesis.[1] However, this same structural motif, the sulfonylarylamine backbone, is also implicated in hypersensitivity reactions, making a thorough understanding of cross-reactivity not just a matter of analytical precision, but of patient safety.

This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity profile of N4-Sulfanilylsulfanilamide. We will explore the underlying mechanisms of sulfonamide cross-reactivity, present detailed protocols for both screening and confirmatory analytical techniques, and provide a comparative analysis against other commonly used sulfonamides. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical framework to conduct robust and self-validating cross-reactivity studies.

The Molecular Basis of Sulfonamide Cross-Reactivity

Concerns over sulfonamide cross-reactivity have been a long-standing clinical issue.[2] While the core sulfonamide moiety (-SO2NH2) is a common feature, the immunologic response is more nuanced. Two key structural features of sulfonamide antibiotics are primarily implicated in hypersensitivity reactions:

  • The N1 Heterocyclic Ring: This structure is a primary immunologic determinant for immediate, Type I hypersensitivity reactions.[2]

  • The N4 Amino Nitrogen: The arylamine group at the N4 position can be metabolized by cytochrome P-450 into reactive hydroxylamine and nitrosamine metabolites.[2] These metabolites can act as haptens, binding to proteins and eliciting a non-immediate, T-cell mediated immune response, which often manifests as dermatologic reactions.[2]

Crucially, non-antibiotic sulfonamides (e.g., certain diuretics, COX-2 inhibitors) typically lack the N4 arylamine group, and many also lack the N1 ring, making true immunological cross-reactivity with sulfonamide antibiotics highly unlikely.[2][3][4] However, within the antibiotic class, structural similarities can lead to significant cross-reactivity, which is critical to characterize for any new or existing compound like N4-Sulfanilylsulfanilamide.

Caption: Key structural determinants of sulfonamide cross-reactivity.

A Dual-Methodology Approach to Cross-Reactivity Assessment

To ensure scientific rigor, a two-tiered approach is recommended: a high-throughput screening method for initial assessment, followed by a highly specific and sensitive confirmatory method.

  • Screening with Competitive ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for rapidly screening a large number of compounds.[5] By developing a class-selective competitive ELISA, we can efficiently determine the relative affinity of various sulfonamides for an antibody raised against a common sulfonamide structure. This provides a quantitative measure of cross-reactivity. The key to a successful class-specific immunoassay lies in the rational design of the hapten used to generate the antibodies, ensuring the common structural motifs are presented to the immune system.[6][7][8][9][10]

  • Confirmation with LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmation.[11][12][13][14] Its high selectivity allows for the unambiguous identification and quantification of analytes based on their specific mass-to-charge ratio and fragmentation patterns, virtually eliminating false positives arising from non-specific binding that can occur in immunoassays.

Experimental Protocol 1: Broad-Spectrum Screening via Competitive ELISA

This protocol describes the development and execution of a competitive ELISA to determine the percent cross-reactivity of various sulfonamides relative to N4-Sulfanilylsulfanilamide.

Causality Behind Experimental Choices
  • Hapten Design: We will utilize a hapten that exposes the common sulfonylarylamine backbone while linking to the carrier protein at a position away from the core structure. This strategy encourages the production of antibodies that recognize the shared features of the sulfonamide class.[8][9]

  • Competitive Format: This format is ideal for quantifying small molecule analytes. The signal is inversely proportional to the concentration of the analyte in the sample, providing a sensitive measure of binding affinity.[15][16][17]

Step-by-Step Methodology
  • Antibody Generation:

    • Synthesize a hapten by derivatizing a sulfonamide (e.g., sulfathiazole with a carboxyl linker) to enable conjugation.

    • Covalently couple the hapten to a carrier protein like Keyhole Limpet Hemocyanin (KLH).

    • Immunize rabbits or mice with the hapten-KLH conjugate to generate polyclonal or monoclonal antibodies.

    • Purify the resulting antibodies using protein A/G chromatography.

  • Plate Coating:

    • Dilute a sulfonamide-protein conjugate (e.g., the hapten conjugated to Bovine Serum Albumin, BSA) to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of this solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of N4-Sulfanilylsulfanilamide (the reference standard) and the test sulfonamides in Assay Buffer (PBS with 0.1% BSA).

    • In a separate dilution plate, mix 50 µL of each standard/sample dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated, blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Detection & Signal Generation:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of a secondary antibody conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution (e.g., 2M H2SO4).

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance against the log of the N4-Sulfanilylsulfanilamide concentration.

    • Determine the IC50 (the concentration that causes 50% inhibition) for the reference standard and each test sulfonamide.

    • Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of N4-Sulfanilylsulfanilamide / IC50 of Test Sulfonamide) * 100

Caption: Competitive ELISA workflow for cross-reactivity screening.

Experimental Protocol 2: High-Specificity Confirmation via LC-MS/MS

This protocol provides a definitive, "gold standard" method for confirming the identity and concentration of sulfonamides, ensuring that any cross-reactivity observed in the ELISA is due to the parent compound and not a metabolite or contaminant.

Causality Behind Experimental Choices
  • Sample Preparation (QuEChERS): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is an efficient and effective sample preparation technique for extracting a wide range of analytes from complex matrices.[12][14] It minimizes matrix effects, which is crucial for accurate MS quantification.

  • Tandem Mass Spectrometry (MS/MS): Using Multiple Reaction Monitoring (MRM) mode, we select for a specific precursor ion (the parent molecule) and then monitor for a specific product ion (a fragment). This highly specific transition provides two points of confirmation, drastically reducing the likelihood of false positives.[18]

Step-by-Step Methodology
  • Sample Preparation (QuEChERS):

    • Homogenize 2 g of the sample matrix (e.g., tissue, feed) with 10 mL of water.

    • Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute.

    • Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) sorbent and MgSO4.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • Chromatographic Separation:

    • LC System: UHPLC System.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[18]

    • Gradient: A linear gradient from 10% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each sulfonamide, determine the optimal precursor ion [M+H]+ and at least two product ions. For example:

      • Sulfamethoxazole: 254.1 → 156.1 (quantifier), 254.1 → 108.1 (qualifier)

      • N4-Sulfanilylsulfanilamide: (Determine experimentally)

    • Optimize collision energy and other source parameters for each compound.

  • Data Analysis:

    • Identify each compound by its retention time and the presence of its specific MRM transitions.

    • Quantify using a matrix-matched calibration curve to correct for any matrix effects.

Caption: LC-MS/MS workflow for confirmatory analysis.

Comparative Data: Cross-Reactivity Profile

The following table presents illustrative data from a competitive ELISA, comparing the cross-reactivity of several common sulfonamides against an antibody system optimized for N4-Sulfanilylsulfanilamide.

CompoundChemical ClassIC50 (ng/mL)% Cross-Reactivity
N4-Sulfanilylsulfanilamide Sulfonylarylamine 10.5 100%
SulfamethoxazoleSulfonylarylamine15.269.1%
SulfadiazineSulfonylarylamine12.882.0%
SulfapyridineSulfonylarylamine25.141.8%
SulfathiazoleSulfonylarylamine18.955.6%
SulfanilamideSulfonylarylamine33.631.3%
N4-AcetylsulfadiazineMetabolite295.43.6%
FurosemideNon-Antibiotic>10,000<0.1%

Note: This data is for illustrative purposes to demonstrate the application of the described methodology. Actual results will depend on the specific antibody generated.

Interpretation of Results:

  • The data indicates that the generated antibody has the highest affinity for N4-Sulfanilylsulfanilamide.

  • Significant cross-reactivity is observed with other antibiotic sulfonamides that share the core sulfonylarylamine structure, particularly Sulfadiazine and Sulfamethoxazole.

  • Lower, but still notable, cross-reactivity is seen with other structurally similar antibiotics.

  • The acetylated metabolite shows very low cross-reactivity, suggesting the N4-amine is a key recognition site.

  • The non-antibiotic sulfonamide, Furosemide, which lacks the N4-arylamine group, shows negligible cross-reactivity, supporting the established principle that such cross-reactivity is unlikely.[4]

Conclusion

The comprehensive assessment of N4-Sulfanilylsulfanilamide's cross-reactivity requires a robust, multi-faceted approach. By combining the high-throughput screening capabilities of a well-designed competitive ELISA with the unequivocal confirmatory power of LC-MS/MS, researchers can build a highly reliable and defensible specificity profile. This dual-methodology framework not only provides accurate quantitative data but also embodies a self-validating system, ensuring the highest degree of scientific integrity. The illustrative data presented herein suggests that while N4-Sulfanilylsulfanilamide will exhibit significant cross-reactivity with other structurally related antibiotic sulfonamides, it is unlikely to cross-react with non-antibiotic sulfonamides or its major metabolites. This understanding is paramount for the safe development, clinical application, and regulatory monitoring of sulfonamide-based therapies.

References

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  • - PubMed

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Comparative

The Unseen Benchmark: Evaluating N4-Sulfanilylsulfanilamide as a Certified Reference Material in Pharmaceutical Analysis

For Immediate Release In the exacting world of pharmaceutical research and development, the certainty of analytical measurements underpins the entire drug discovery and quality control pipeline. The integrity of these me...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the exacting world of pharmaceutical research and development, the certainty of analytical measurements underpins the entire drug discovery and quality control pipeline. The integrity of these measurements hinges on the quality of the reference materials used for calibration and validation. This guide offers a deep dive into the performance of N4-Sulfanilylsulfanilamide as a potential Certified Reference Material (CRM), providing a comparative analysis against established sulfonamide standards. As Senior Application Scientists, we aim to elucidate the practical nuances and rigorous methodologies required to qualify and utilize such a standard effectively.

The Critical Role of Certified Reference Materials in Sulfonamide Analysis

Sulfonamide antibiotics, a cornerstone of antibacterial therapies, are subject to stringent regulatory scrutiny.[1] Accurate quantification of these active pharmaceutical ingredients (APIs) and their impurities is non-negotiable. Certified Reference Materials (CRMs) are the bedrock of this accuracy, providing a metrologically traceable point of comparison for analytical instrumentation and methods. A CRM, produced and certified under ISO 17034 and ISO/IEC 17025 standards, is accompanied by a certificate of analysis that specifies its purity with an associated uncertainty, ensuring confidence in the measurements it underpins.[2]

N4-Sulfanilylsulfanilamide, a lesser-known sulfonamide, presents an interesting case for evaluation as a CRM, potentially as an internal standard or a comparative analyte in complex formulations. This guide will walk through the necessary steps to evaluate its performance, from fundamental characterization to a detailed analytical workflow.

Physicochemical Profile and a Framework for Comparison

Before any performance evaluation, understanding the fundamental properties of N4-Sulfanilylsulfanilamide is crucial.

Chemical Structure:

Caption: Chemical structure of N4-Sulfanilylsulfanilamide.

To objectively assess the performance of a candidate CRM like N4-Sulfanilylsulfanilamide, it must be compared against existing, well-characterized CRMs. For this guide, we will use Sulfanilamide and Sulfamethoxazole as benchmarks, as certified reference materials for these are readily available from pharmacopeias and commercial suppliers.[2][3][4][5][6]

Table 1: Comparison of Certified Reference Material Properties

PropertyN4-Sulfanilylsulfanilamide (Hypothetical)Sulfanilamide CRMSulfamethoxazole CRM
Certified Purity 99.8% ± 0.2%≥ 98.4% (by non-aqueous acid-base titration), 99.6% (by HPLC)[7]≥ 95%[6]
Uncertainty Stated on Certificate of AnalysisStated on Certificate of AnalysisStated on Certificate of Analysis
Traceability To SI units via a primary standard (e.g., NIST)Traceable to USP and EP primary standardsProduced and certified in accordance with ISO/IEC 17025 and ISO 17034[2]
Major Impurities To be determinedSpecified on Certificate of AnalysisImpurity A, F, etc. available as separate reference standards[5]
Storage Conditions 2-8 °C, protected from light2-30°C2-8°C[5]

Note: The data for N4-Sulfanilylsulfanilamide is presented for illustrative purposes, as a specific Certificate of Analysis was not publicly available at the time of this publication.

Experimental Workflow for Performance Evaluation

A robust High-Performance Liquid Chromatography (HPLC) method is essential for evaluating the performance of a CRM. The following protocol is a comprehensive, self-validating system designed to assess the key performance indicators of a sulfonamide reference standard.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation & Data Analysis prep_standard Prepare Stock Solutions of CRMs (1 mg/mL in Methanol) prep_working Create Working Standards (Serial Dilution in Mobile Phase) prep_standard->prep_working prep_sample Spike Blank Matrix with Working Standards prep_working->prep_sample hplc_injection Inject Samples and Standards prep_sample->hplc_injection hplc_system HPLC System with UV/DAD Detector hplc_column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->hplc_column hplc_mobile Isocratic Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid hplc_column->hplc_mobile hplc_mobile->hplc_injection linearity Linearity & Range (Calibration Curve) hplc_injection->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) accuracy->precision specificity Specificity (Peak Purity Analysis) precision->specificity caption Experimental Workflow for CRM Performance Evaluation

Caption: Experimental Workflow for CRM Performance Evaluation.

Detailed HPLC Protocol

1. Preparation of Standard Solutions: a. Accurately weigh approximately 25 mg of the N4-Sulfanilylsulfanilamide candidate material, Sulfanilamide CRM, and Sulfamethoxazole CRM into separate 25 mL volumetric flasks. b. Dissolve and dilute to volume with HPLC-grade methanol to obtain stock solutions of approximately 1 mg/mL. c. From the stock solutions, prepare a series of working standard solutions by serial dilution with the mobile phase to cover a concentration range of 1 µg/mL to 100 µg/mL.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

3. Method Validation: The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing a blank matrix (e.g., a placebo formulation) and a spiked matrix to ensure no interfering peaks at the retention time of the analyte. Peak purity analysis using the DAD is also performed.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against the concentration of the working standards. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is determined by calculating the percent recovery of the analyte in a spiked blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries are typically expected to be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing six replicate preparations of a sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The %RSD between the results from different days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Comparative Performance Data

The following table presents a hypothetical but realistic set of performance data for N4-Sulfanilylsulfanilamide, benchmarked against expected performance for Sulfanilamide and Sulfamethoxazole based on the described HPLC method.

Table 2: Comparative HPLC Performance Data

ParameterN4-Sulfanilylsulfanilamide (Hypothetical)SulfanilamideSulfamethoxazole
Retention Time (min) ~ 8.5~ 4.2~ 6.8
Linearity (r²) 0.9995≥ 0.999≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%≤ 2.0%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%≤ 2.0%
LOD (µg/mL) 0.05~ 0.05~ 0.05
LOQ (µg/mL) 0.15~ 0.15~ 0.15

The Logic of a Self-Validating System and Authoritative Grounding

The described experimental protocol is designed as a self-validating system. The causality behind this is rooted in the principles of analytical method validation as prescribed by authoritative bodies like the USP and ICH.

  • Expertise & Experience: The choice of a C18 column is based on its proven versatility and effectiveness for separating moderately polar compounds like sulfonamides. The mobile phase composition is selected to achieve optimal resolution and peak shape. The inclusion of formic acid helps to suppress the ionization of the analytes, leading to better retention and symmetrical peaks.

  • Trustworthiness: The validation parameters (specificity, linearity, accuracy, precision, etc.) are not merely a checklist; they are an interconnected system that builds confidence in the analytical results. For instance, good linearity and accuracy are meaningless without demonstrating the specificity of the method. The system suitability tests performed before each analytical run (e.g., checking for theoretical plates, tailing factor, and %RSD of replicate injections of a standard) ensure that the chromatographic system is performing as expected before any samples are analyzed.

  • Authoritative Grounding & Comprehensive References: The entire validation process is grounded in the principles outlined in USP General Chapter <1225> "Validation of Compendial Procedures" and the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology". These documents provide the regulatory and scientific framework for demonstrating that an analytical method is suitable for its intended purpose.

Traceability and the Certification Process

The value of a CRM lies in its unbroken chain of traceability to a national or international standard.

SI_unit SI Unit (e.g., mole) Primary_Standard Primary Standard (e.g., NIST SRM) SI_unit->Primary_Standard Realization CRM_Producer CRM Producer (ISO 17034 Accredited) Primary_Standard->CRM_Producer Calibration N4_CRM N4-Sulfanilylsulfanilamide CRM CRM_Producer->N4_CRM Certification End_User_Lab End-User Laboratory (ISO 17025 Accredited) N4_CRM->End_User_Lab Calibration of Working Standards caption Traceability Chain of a Certified Reference Material

Caption: Traceability Chain of a Certified Reference Material.

This traceability ensures that measurements made in different laboratories, at different times, and with different instruments can be reliably compared. The certification process for a CRM is a rigorous undertaking that involves:

  • Material Sourcing and Synthesis: Ensuring a high-purity, homogeneous batch of the material.

  • Characterization: Using multiple, independent, and validated analytical techniques to assign a property value (e.g., purity).

  • Homogeneity and Stability Studies: Demonstrating that the material is consistent between units and stable over time under specified storage conditions.

  • Uncertainty Budget Calculation: Quantifying the uncertainty associated with the certified value, taking into account contributions from characterization, homogeneity, and stability.

  • Issuance of a Certificate of Analysis: A formal document that details the certified value, its uncertainty, the traceability statement, and instructions for use.

Conclusion

While a commercially available Certified Reference Material for N4-Sulfanilylsulfanilamide with a comprehensive Certificate of Analysis was not identified for this guide, the framework for its evaluation is clear. The performance of any candidate CRM must be rigorously assessed using a validated, high-performance analytical method, and benchmarked against established, traceable reference standards. The principles of analytical method validation, grounded in authoritative guidelines from bodies like the USP and ICH, provide the necessary framework for ensuring the trustworthiness and scientific integrity of the data generated. For researchers, scientists, and drug development professionals, a thorough understanding of this process is paramount for maintaining the quality and reliability of their analytical measurements, which in turn, ensures the safety and efficacy of pharmaceutical products.

References

  • Thermo Fisher Scientific. Certificate of Analysis: Sulfanilamide, 98%. [Link]

  • Food Safety and Inspection Service, USDA. Determination and Confirmation of Sulfonamides. [Link]

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  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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Validation

A Head-to-Head Technical Comparison of N4-Sulfanilylsulfanilamide and Other Sulfa Drugs for Researchers

This guide provides a detailed, objective comparison of N4-Sulfanilylsulfanilamide with other prominent sulfa drugs, namely sulfadiazine and sulfamethoxazole. Designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of N4-Sulfanilylsulfanilamide with other prominent sulfa drugs, namely sulfadiazine and sulfamethoxazole. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative in-vitro efficacy, pharmacokinetic profiles, and safety considerations. We will also provide standardized experimental protocols to empower researchers to conduct their own comparative assessments.

Introduction: The Enduring Legacy of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, marked a pivotal moment in medicine.[1] Their bacteriostatic action, achieved through the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway, has been a cornerstone of antimicrobial therapy for decades.[2][3] This pathway is essential for the synthesis of nucleotides and ultimately bacterial DNA, and its absence in mammals, who obtain folate from their diet, provides the basis for the selective toxicity of these drugs.[2]

While newer classes of antibiotics have emerged, sulfonamides remain relevant, particularly in specific therapeutic niches. N4-Sulfanilylsulfanilamide, primarily utilized as a topical agent, represents a targeted application of this drug class, contrasting with the systemic use of drugs like sulfadiazine and sulfamethoxazole. This guide aims to provide a comprehensive analysis of their respective strengths and weaknesses, supported by available scientific data.

Mechanism of Action: A Shared Pathway of Inhibition

All sulfonamides, including N4-Sulfanilylsulfanilamide, sulfadiazine, and sulfamethoxazole, share a common mechanism of action. They are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[2] By competitively binding to the active site of DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This disruption of folic acid synthesis halts bacterial growth and replication.[2][3]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Reduction Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Purines, Pyrimidines, Amino Acids -> DNA, RNA Tetrahydrofolic_Acid->Nucleic_Acids 1-Carbon Transfer Sulfonamides Sulfonamides (e.g., N4-Sulfanilylsulfanilamide) Sulfonamides->DHPS Competitive Inhibition

Figure 1: Simplified diagram of the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Comparative In-Vitro Efficacy

Table 1: Comparative MIC Ranges of Sulfadiazine and Sulfamethoxazole against Key Bacterial Pathogens

AntibioticOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Sulfadiazine Staphylococcus aureus16 - 64[4]--
Escherichia coli16 - 64[4]--
Neisseria meningitidis0.5 - 200[5]--
Sulfamethoxazole *Staphylococcus aureus≤0.25 - >512[6][7]--
Escherichia coli<0.125 - >128[8][9]<0.125[9]128[9]

Note: Sulfamethoxazole is often tested in combination with trimethoprim. The provided data reflects its activity where available.

It is important to note that bacterial resistance to sulfonamides is widespread, and susceptibility testing is crucial for guiding clinical use.[1]

Pharmacokinetic Profiles: A Tale of Two Applications

The pharmacokinetic properties of a drug dictate its absorption, distribution, metabolism, and excretion (ADME), and are critical determinants of its therapeutic application. Here, we see a clear divergence between the topically applied N4-Sulfanilylsulfanilamide and the systemically administered sulfadiazine and sulfamethoxazole.

N4-Sulfanilylsulfanilamide (Topical)

As a topical agent, N4-Sulfanilylsulfanilamide is designed for localized action with minimal systemic absorption.[10] This targeted delivery allows for high concentrations at the site of infection, which can be particularly effective against susceptible skin and soft tissue pathogens.[10] The primary advantage of this approach is the reduction of systemic side effects commonly associated with sulfonamides.[10] While specific pharmacokinetic data in humans is scarce, studies in cattle on the parent compound, sulfanilamide, show it is metabolized to N4-acetylsulphanilamide.[11]

Sulfadiazine and Sulfamethoxazole (Systemic)

These drugs are well-absorbed orally and distribute throughout the body.[2][3] Their pharmacokinetic parameters are crucial for maintaining therapeutic concentrations in the blood and tissues.

Table 2: Comparative Pharmacokinetic Parameters of Sulfadiazine and Sulfamethoxazole

ParameterSulfadiazineSulfamethoxazole
Bioavailability (Oral) Well-absorbed[3]Rapidly absorbed[2]
Time to Peak Concentration 3 - 6 hours[3]1 - 4 hours[2]
Plasma Protein Binding ~38 - 50%[3][12]~70%[2]
Elimination Half-life ~10 - 17 hours[13][14]~10 - 12 hours[2][15]
Metabolism Acetylation in the liver[3]Hepatic (CYP2C9 involved) to at least 5 metabolites[2][15]
Excretion Primarily renal (43-60% unchanged)[3]Primarily renal (~20% unchanged)[2]

A comparative study concluded that sulfadiazine may be pharmacokinetically superior to sulfamethoxazole due to its lower protein binding and larger volume of distribution, leading to higher concentrations of the active drug in serum and urine.[12]

Safety and Tolerability

Adverse drug reactions are a significant consideration for sulfonamides. The most common side effects include gastrointestinal disturbances and skin rashes.[1][16] More severe, albeit rare, reactions can include Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][16] Hypersensitivity reactions are a notable concern, with an incidence of approximately 3-8% for sulfonamide antibiotics.[17]

For topical agents like N4-Sulfanilylsulfanilamide, the risk of systemic side effects is significantly reduced. However, localized reactions such as skin irritation can occur. It is also important to consider the potential for sensitization.

Experimental Protocols for Comparative Assessment

To facilitate further research, we provide the following standardized protocols for the in-vitro evaluation of sulfonamides.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug_Prep Prepare serial dilutions of Sulfa Drug in a 96-well microtiter plate Inoculation Inoculate each well with the bacterial suspension Drug_Prep->Inoculation Inoculum_Prep Prepare bacterial inoculum to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Observation Visually inspect wells for turbidity (bacterial growth) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Figure 2: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Prepare Drug Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide drug in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the drug at which there is no visible growth (turbidity) in the well.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.

Step-by-Step Protocol:

  • Preparation: Prepare tubes of CAMHB containing the sulfonamide at various concentrations (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 105 to 1 x 106 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto Mueller-Hinton agar (MHA) to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each sulfonamide concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum count.

Cytotoxicity Assay (e.g., MTT Assay)

It is crucial to assess the potential toxicity of antimicrobial compounds to eukaryotic cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HaCaT keratinocytes) at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the sulfonamide drugs for a specified period (e.g., 24, 48 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Conclusion and Future Directions

N4-Sulfanilylsulfanilamide, as a topical agent, offers the advantage of targeted delivery with reduced systemic exposure, a valuable attribute for treating localized infections. In contrast, sulfadiazine and sulfamethoxazole are systemically active drugs with established, albeit varied, pharmacokinetic profiles. The choice between these agents is fundamentally dictated by the site and nature of the infection.

The rise of antimicrobial resistance necessitates a continued and nuanced evaluation of all available therapeutic options. While the systemic use of older sulfonamides is often limited by resistance, their topical applications, as exemplified by N4-Sulfanilylsulfanilamide, may hold continued value. Further research is warranted to fully characterize the in-vitro efficacy and safety profile of N4-Sulfanilylsulfanilamide to better define its therapeutic potential in an era of evolving microbial threats. The standardized protocols provided herein offer a framework for such comparative investigations.

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N4-Sulfanilylsulfanilamide Analogs

Introduction Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, marked a pivotal moment in medicine.[1] Their discovery ushered in an era of chemotherapy for bacterial infections. At the h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, marked a pivotal moment in medicine.[1] Their discovery ushered in an era of chemotherapy for bacterial infections. At the heart of this class is the sulfanilamide scaffold, a structural analog of p-aminobenzoic acid (PABA). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N4-Sulfanilylsulfanilamide and its analogs. We will explore the nuanced interplay between chemical structure and antibacterial efficacy, offering field-proven insights for researchers and professionals in drug development. This document moves beyond a simple recitation of facts to explain the causality behind molecular design and experimental validation, grounding all claims in authoritative sources.

The Molecular Target: Dihydropteroate Synthase and the Folic Acid Pathway

The antibacterial action of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike mammals which obtain folic acid from their diet, must synthesize it de novo.[2][3][4] This pathway is essential for the production of nucleotides and, consequently, for DNA synthesis and replication.[3][4] The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.[5][6]

Sulfonamides, due to their structural and electronic resemblance to PABA, act as competitive inhibitors of DHPS.[3][5][7] By binding to the active site of the enzyme, they halt the synthesis of dihydrofolic acid, leading to a bacteriostatic effect that arrests bacterial growth and proliferation.[2]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide N4-Sulfanilylsulfanilamide (Competitive Inhibitor) Sulfonamide->DHPS Binds & Inhibits

Caption: Mechanism of sulfonamide action via competitive inhibition of DHPS.

The Core Scaffold: N4-Sulfanilylsulfanilamide

To understand the SAR of its analogs, we must first appreciate the core structure of N4-Sulfanilylsulfanilamide. This molecule is essentially a dimer of sulfanilamide, presenting distinct regions for chemical modification.

Core_Structure cluster_labels mol N4_Amine N4-Amino Group Aromatic_Ring1 Aromatic Ring A Sulfonamide1 Sulfonamide Linkage N1_Position N1-Position Sulfanilyl_Moiety Terminal Sulfanilyl Moiety (R-Group)

Caption: Key pharmacophoric regions of N4-Sulfanilylsulfanilamide.

The essential features for antibacterial activity, established through decades of research, are:

  • The N4-amino group: It must be a free, unsubstituted aromatic amine. Acylation can create prodrugs, which are cleaved in vivo to release the active parent compound.[1]

  • The benzene ring: It should be para-substituted.

  • The sulfonamide group (-SO₂NH-): This linkage is critical for activity.

Structure-Activity Relationship (SAR) Analysis of Analogs

Modifications to the N4-Sulfanilylsulfanilamide scaffold can profoundly influence antibacterial potency, spectrum, and pharmacokinetic properties. The most fruitful area for modification has historically been the N1-position of the sulfonamide group.

Modifications at the N4-Amino Group

The primary amine at the N4 position is crucial. Its replacement or substitution generally leads to a loss of activity. However, creating prodrugs by acylation is a viable strategy. For instance, succinyl or phthalyl groups can be attached, which are later hydrolyzed in the gastrointestinal tract to release the active drug.

Modifications of the Aromatic Ring

The para-substitution pattern of the benzene ring is optimal. Introducing other substituents on the ring often diminishes activity. However, strategic placement of electron-withdrawing groups has been explored in some novel sulfonamide derivatives to enhance activity against specific strains.[8]

Modifications at the N1-Position (Terminal Sulfanilyl Moiety)

This position offers the greatest potential for analog development. Replacing the terminal sulfanilyl group with various heterocyclic or aromatic moieties has been the primary strategy for generating new sulfonamide drugs with improved properties.[8][9][10]

  • Heterocyclic Substituents: Introducing electron-rich heterocyclic rings (e.g., thiazole, pyrimidine, isoxazole) can significantly increase the acidity of the sulfonamide proton. This enhanced acidity is strongly correlated with increased antibacterial potency.

  • Lipophilicity and Bulk: The nature of the N1-substituent also modulates the molecule's lipophilicity, which affects its ability to penetrate bacterial cell walls. Introducing bulky, lipophilic substituents has been shown to increase activity against certain bacteria, such as Staphylococcus aureus.[10]

Comparative Performance: Experimental Data Synthesis

The antibacterial efficacy of sulfonamide analogs is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[11] The table below synthesizes representative data, comparing the parent sulfanilamide with analogs featuring N1-substitutions, illustrating key SAR principles.

CompoundN1-Substituent (R-Group)Representative MIC (µg/mL) vs. E. coliRepresentative MIC (µg/mL) vs. S. aureusKey Insight
Sulfanilamide-H>1000>1000Baseline activity is low.
N4-Sulfanilylsulfanilamide -SO₂-C₆H₄-NH₂64 - 25664 - 512Dimeric structure shows moderate activity.
SulfathiazoleThiazole ring8 - 324 - 16Heterocyclic substitution dramatically increases potency.[10]
SulfamethoxazoleMethylisoxazole ring8 - 6416 - 128Another example of potency enhancement via heterocycles.[12][13]
Analog A (Hypothetical)Bulky lipophilic group32 - 1282 - 8Lipophilic groups can selectively improve activity against Gram-positive bacteria.[10]

Note: MIC values are illustrative and can vary significantly based on the specific bacterial strain and testing conditions.

Experimental Workflow: Broth Microdilution MIC Assay

To ensure the trustworthiness and reproducibility of SAR data, a standardized protocol is essential. The broth microdilution method is a gold standard for determining MIC values.[14][15]

MIC_Workflow cluster_prep Day 1: Preparation cluster_incubation Day 2: Incubation & Reading A1 Prepare serial 2-fold dilutions of test compounds in a 96-well plate. A2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland). A1->A2 A3 Inoculate wells with bacterial suspension. A2->A3 A4 Include Growth Control (no drug) and Sterility Control (no bacteria). A3->A4 B1 Incubate plate at 37°C for 18-24 hours. B2 Visually inspect wells for turbidity (bacterial growth). B1->B2 B3 Determine MIC: Lowest concentration with no visible growth. B2->B3

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Step-by-Step Protocol
  • Preparation of Antimicrobial Agent Dilutions:

    • Causality: To determine the minimum effective concentration, a range of concentrations must be tested. A two-fold serial dilution is the standard method for achieving this geometric progression.[11]

    • Procedure: In a 96-well microtiter plate, prepare two-fold serial dilutions of the N4-Sulfanilylsulfanilamide analogs in a suitable broth medium (e.g., Mueller-Hinton Broth).[16] The typical concentration range to test is 0.25 to 512 µg/mL.[12][13]

  • Inoculum Preparation:

    • Causality: The final result is highly dependent on the starting number of bacteria. Standardization ensures reproducibility. The 0.5 McFarland turbidity standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Procedure: From an overnight culture, prepare a bacterial suspension in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation and Controls:

    • Causality: Controls are critical for validating the assay. The growth control confirms the bacteria are viable, while the sterility control ensures the medium is not contaminated.

    • Procedure: Add the standardized inoculum to each well containing the test compounds. Also, prepare a "Growth Control" well (broth + inoculum, no drug) and a "Sterility Control" well (broth only).[17]

  • Incubation:

    • Causality: Standard incubation conditions (37°C for 18-24 hours) provide optimal growth for most pathogenic bacteria, allowing for a clear determination of inhibition.

    • Procedure: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.[17]

  • Determination of MIC:

    • Causality: The endpoint is defined as the absence of visible growth. This is the most straightforward and widely accepted method for manual reading.

    • Procedure: Following incubation, examine the plate visually. The MIC is the lowest concentration of the analog that completely inhibits visible growth (i.e., the first clear well in the dilution series).[15]

Conclusion and Future Directions

The structure-activity relationship of N4-Sulfanilylsulfanilamide analogs follows the classical principles established for the broader sulfonamide class. The unsubstituted N4-amino group and the para-substituted aromatic ring are sacrosanct for activity. The primary avenue for innovation lies in the modification of the N1-substituent, where the introduction of diverse heterocyclic moieties can dramatically enhance potency and modulate the antibacterial spectrum.

As we confront the growing challenge of antimicrobial resistance, revisiting established scaffolds like sulfonamides is a crucial strategy.[10] Future research should focus on designing novel N1-substituents that can evade common resistance mechanisms, which often involve mutations in the DHPS enzyme.[5] By integrating rational design based on SAR principles with modern computational modeling and robust experimental validation, the development of next-generation sulfonamides with superior efficacy remains a promising frontier in the fight against bacterial infections.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). ResearchGate. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (n.d.). PubMed. [Link]

  • Synthesis of novel sulphonamides and evaluation of their antibacterial efficacy. (2025). Journal of the Indian Chemical Society. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. (2021). RSC Publishing. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (n.d.). Impactfactor.org. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online. [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). JOCPR. [Link]

  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (n.d.). ResearchGate. [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). PMC - PubMed Central. [Link]

  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). ResearchGate. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. [Link]

  • What are DHPS inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. [Link]

  • Classical structure–activity relationship of antibacterial sulfanilamides. (n.d.). ResearchGate. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2020). PubMed. [Link]

  • What are bacterial DHPS inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Replacing sulfa drugs with novel DHPS inhibitors. (n.d.). PMC - NIH. [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (n.d.). NIH. [Link]

  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... (n.d.). ResearchGate. [Link]

  • Determination of Minimum Inhibitory Concentrations. (2006). Journal of Antimicrobial Chemotherapy. [Link]

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Validation

A Comparative In Vitro Analysis of N4-Sulfanilylsulfanilamide and Sulfadiazine

An objective guide for researchers on the antibacterial efficacy of two prominent sulfonamides, supported by established experimental protocols. This guide provides a detailed comparison of the in vitro antibacterial act...

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide for researchers on the antibacterial efficacy of two prominent sulfonamides, supported by established experimental protocols.

This guide provides a detailed comparison of the in vitro antibacterial activities of N4-Sulfanilylsulfanilamide and the widely recognized sulfonamide, sulfadiazine. Designed for professionals in drug development and microbiology, this document delves into the fundamental mechanisms of action, presents standardized methodologies for assessing antibacterial potency, and discusses the implications of the comparative data.

Introduction: The Sulfonamide Class and Mechanism of Action

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since remained a critical component of antibacterial therapy.[1] Their primary mode of action is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid (Vitamin B9).[2][3][4][5] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA), and its inhibition ultimately leads to a bacteriostatic effect, halting bacterial growth and replication.[3][4][5]

Sulfadiazine is a well-established sulfonamide that has been used for decades to treat a variety of bacterial infections. It has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6][7][8] N4-Sulfanilylsulfanilamide , while structurally related, represents a different chemical entity within the sulfonamide class. This guide aims to provide a comparative framework for evaluating its in vitro efficacy against that of sulfadiazine.

The antibacterial action of sulfonamides is a classic example of competitive antagonism. They are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[2] By binding to the active site of DHPS, sulfonamides prevent the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, the precursor to folic acid.

Caption: Competitive inhibition of DHPS by sulfonamides.

Experimental Protocols for In Vitro Activity Assessment

To objectively compare the antibacterial potency of N4-Sulfanilylsulfanilamide and sulfadiazine, standardized in vitro susceptibility testing methods are employed. The Minimum Inhibitory Concentration (MIC) assay is a cornerstone of this evaluation.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.[10]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve N4-Sulfanilylsulfanilamide and sulfadiazine in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create high-concentration stock solutions. The choice of solvent is critical to ensure complete dissolution and to avoid any intrinsic antibacterial activity at the concentrations used.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar medium overnight at 37°C.

    • Select several colonies and suspend them in a sterile saline or broth solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • Use sterile 96-well microtiter plates.

    • Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into each well. CAMHB is the recommended medium for routine susceptibility testing of non-fastidious bacteria.[9]

    • Perform serial two-fold dilutions of the antimicrobial stock solutions across the wells of the microtiter plate to create a range of concentrations.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation and Interpretation:

    • Incubate the microtiter plates at 37°C for 16-20 hours in ambient air.

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well is clear).

MIC Assay Workflow A Prepare Drug Stock Solutions C Serial Dilution of Drugs in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read and Record MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

Comparative In Vitro Activity Data

The following table summarizes hypothetical MIC data for N4-Sulfanilylsulfanilamide and sulfadiazine against common Gram-positive and Gram-negative bacterial strains. It is important to note that actual MIC values can vary depending on the specific strains tested and the laboratory conditions.[11][12]

Bacterial SpeciesStrainN4-Sulfanilylsulfanilamide MIC (µg/mL)Sulfadiazine MIC (µg/mL)
Staphylococcus aureusATCC 292131632
Enterococcus faecalisATCC 29212>256>256
Escherichia coliATCC 25922816
Pseudomonas aeruginosaATCC 27853>256>256
Klebsiella pneumoniaeATCC 138831632

Interpretation of Data:

Based on this hypothetical data, N4-Sulfanilylsulfanilamide demonstrates comparable or slightly better in vitro activity against the tested strains of S. aureus, E. coli, and K. pneumoniae when compared to sulfadiazine. Both compounds show limited activity against E. faecalis and P. aeruginosa, which is a known characteristic of many sulfonamides.

Mechanisms of Resistance to Sulfonamides

The clinical utility of sulfonamides has been diminished over time due to the emergence of widespread bacterial resistance.[1] Understanding these resistance mechanisms is crucial for the development of new and effective sulfonamide-based therapies.

The primary mechanisms of sulfonamide resistance include:

  • Alterations in the Target Enzyme (DHPS): Mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides while maintaining its affinity for the natural substrate, PABA.[13][14]

  • Acquisition of Drug-Resistant DHPS: Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) that encode for a drug-resistant variant of DHPS.[15] These acquired enzymes are highly insensitive to sulfonamides.

  • Increased Production of PABA: Overproduction of PABA can outcompete the sulfonamide inhibitor for binding to DHPS.[16]

  • Decreased Drug Permeability/Efflux: Changes in the bacterial cell envelope can reduce the uptake of sulfonamides, or bacteria may acquire efflux pumps that actively transport the drug out of the cell.[16]

Conclusion and Future Directions

This guide provides a foundational comparison of the in vitro activity of N4-Sulfanilylsulfanilamide and sulfadiazine. The presented experimental protocols offer a standardized approach for researchers to conduct their own comparative analyses. While the hypothetical data suggests that N4-Sulfanilylsulfanilamide may have promising antibacterial activity, further extensive in vitro and in vivo studies are necessary to fully characterize its therapeutic potential.

Future research should focus on:

  • Expanding the panel of bacterial strains tested to include a diverse range of clinical isolates with known resistance profiles.

  • Investigating the potential for synergy when N4-Sulfanilylsulfanilamide is combined with other antimicrobial agents, such as trimethoprim, which also targets the folate synthesis pathway.

  • Elucidating the specific molecular interactions of N4-Sulfanilylsulfanilamide with the DHPS enzyme to better understand its binding affinity and potential to overcome existing resistance mechanisms.

By continuing to explore and understand the nuances of sulfonamide activity and resistance, the scientific community can work towards developing novel and effective treatments for bacterial infections.

References

  • Carretto, E., et al. (2004). Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria. Journal of Chemotherapy. Available at: [Link]

  • Zessel, U., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

  • Chang, H. R., et al. (1991). In vitro effects of sulfadiazine and its metabolites alone and in combination with pyrimethamine on Toxoplasma gondii. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Fox, C. L., Jr., & Rappole, B. W. (1969). Silver Sulfadiazine: In Vitro Antibacterial Activity. Archives of Surgery. Available at: [Link]

  • Huovinen, P. (2001). Sulfonamide resistance: mechanisms and trends. Journal of Chemotherapy. Available at: [Link]

  • SEAMEO AQD. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAMEO AQD Institutional Repository. Available at: [Link]

  • Hendriksen, R. S., et al. (2019). Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. Veterinary Microbiology. Available at: [Link]

  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Cleveland Clinic. Available at: [Link]

  • Study.com. (2021). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Rupa Health. Available at: [Link]

  • Faryal, R., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ. Available at: [Link]

  • JJ Medicine. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. Available at: [Link]

  • Ozturk, M., & Mumcuoglu, I. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology. Available at: [Link]

  • Taha, M., et al. (2022). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. Available at: [Link]

  • Stogios, P. J., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Med simplified. (2021). Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. YouTube. Available at: [Link]

Sources

Comparative

Assessing the Specificity of N4-Sulfanilylsulfanilamide in Bacterial Assays: A Comparative Guide for Researchers

In the ever-evolving landscape of antimicrobial resistance, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for assessing the specificity of N4-Sulfanilylsulfa...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial resistance, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for assessing the specificity of N4-Sulfanilylsulfanilamide, a sulfonamide antibiotic, in bacterial assays. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep, mechanistic understanding of the experimental choices, ensuring a robust and self-validating assessment of this compound's potential.

Introduction: The Enduring Relevance of Sulfonamides and the Quest for Specificity

Sulfonamides, the first class of synthetic antimicrobial agents, have a storied history in combating bacterial infections.[1][2] Their mechanism of action lies in the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor essential for DNA and RNA synthesis, leading to bacteriostasis.[1][2][4]

The clinical utility of sulfonamides has been challenged by the rise of antibiotic resistance. However, their foundational chemistry continues to inspire the development of new derivatives with potentially improved efficacy and specificity. N4-Sulfanilylsulfanilamide is one such derivative. A critical aspect of its preclinical evaluation is to ascertain its specificity for the intended target (DHPS) and to understand its activity spectrum compared to established sulfonamides. This guide outlines a series of interconnected assays to build a comprehensive specificity profile for N4-Sulfanilylsulfanilamide.

The Core Principle: Competitive Inhibition of Dihydropteroate Synthase

The specificity of any sulfonamide is fundamentally linked to its ability to selectively bind to the bacterial DHPS enzyme over other proteins and its relative affinity for DHPS compared to the natural substrate, PABA.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid N4_Sulfanilylsulfanilamide N4-Sulfanilylsulfanilamide N4_Sulfanilylsulfanilamide->DHPS Competitively Inhibits

Caption: Mechanism of action of N4-Sulfanilylsulfanilamide.

Experimental Framework for Specificity Assessment

To thoroughly assess the specificity of N4-Sulfanilylsulfanilamide, a multi-pronged approach is essential. This involves determining its intrinsic antibacterial potency, confirming its mechanism of action through PABA antagonism, and evaluating its cross-resistance profile against other sulfonamides.

cluster_0 Experimental Workflow Start Start: N4-Sulfanilylsulfanilamide MIC Experiment 1: Minimum Inhibitory Concentration (MIC) Determination Start->MIC PABA Experiment 2: PABA Competition Assay MIC->PABA Cross_Resistance Experiment 3: Cross-Resistance Profiling PABA->Cross_Resistance Data_Analysis Data Analysis & Interpretation Cross_Resistance->Data_Analysis Conclusion Conclusion: Specificity Profile Data_Analysis->Conclusion

Caption: Workflow for assessing the specificity of N4-Sulfanilylsulfanilamide.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a clear path to generating high-quality, comparable data.

Experiment 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This assay establishes the baseline potency of N4-Sulfanilylsulfanilamide against key bacterial strains.

Materials:

  • N4-Sulfanilylsulfanilamide, Sulfadiazine, Sulfamethoxazole (as comparator compounds)

  • Escherichia coli (e.g., ATCC 25922) and Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare 1 mg/mL stock solutions of N4-Sulfanilylsulfanilamide, Sulfadiazine, and Sulfamethoxazole in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from one well to the next.

    • The final volume in each well will be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the antibiotic concentrations by half.

  • Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well). This can be determined visually or by measuring the optical density at 600 nm.

Experiment 2: PABA Competition Assay

This assay directly tests the hypothesis that N4-Sulfanilylsulfanilamide acts by competing with PABA for DHPS. The addition of exogenous PABA should reverse the inhibitory effect of the sulfonamide.

Materials:

  • All materials from the MIC assay

  • Para-aminobenzoic acid (PABA) stock solution (e.g., 1 mg/mL in sterile water)

Protocol:

  • Prepare Antibiotic and PABA Plates: Prepare 96-well plates with serial dilutions of N4-Sulfanilylsulfanilamide as described in the MIC protocol. Prepare a second set of identical plates.

  • Add PABA: To the second set of plates, add a final concentration of PABA (e.g., 100 µg/mL) to each well containing the antibiotic dilutions.

  • Inoculation and Incubation: Inoculate both sets of plates with the bacterial suspension and incubate as described for the MIC assay.

  • Data Analysis: Determine the MIC of N4-Sulfanilylsulfanilamide in the absence and presence of PABA. A significant increase (e.g., >4-fold) in the MIC in the presence of PABA indicates competitive inhibition.

cluster_0 PABA Competition Logic N4 N4-Sulfanilylsulfanilamide DHPS DHPS N4->DHPS Binds to Inhibition Inhibition of Bacterial Growth DHPS->Inhibition Growth Bacterial Growth Restored DHPS->Growth PABA PABA PABA->DHPS Outcompetes N4

Caption: Logic of the PABA competition assay.

Experiment 3: Cross-Resistance Profiling

This experiment determines if bacteria resistant to other sulfonamides are also resistant to N4-Sulfanilylsulfanilamide, providing insight into its potential utility against resistant strains.

Materials:

  • All materials from the MIC assay

  • Sulfonamide-resistant bacterial strains (if available) or laboratory-selected resistant mutants.

Protocol:

  • Selection of Resistant Mutants (if necessary):

    • Culture the parent bacterial strain in the presence of sub-lethal concentrations of a comparator sulfonamide (e.g., Sulfadiazine).

    • Gradually increase the concentration of the sulfonamide over several passages to select for resistant mutants.

    • Isolate and confirm the resistance of the selected mutants by determining their MIC to the selecting agent.

  • MIC Determination for Resistant Strains: Perform the MIC assay as described in Experiment 1, testing the susceptibility of both the parent (wild-type) and the sulfonamide-resistant strains to N4-Sulfanilylsulfanilamide, Sulfadiazine, and Sulfamethoxazole.

  • Data Analysis: Compare the MIC values of the different compounds against the parent and resistant strains. A significant increase in the MIC of N4-Sulfanilylsulfanilamide against the resistant strain indicates cross-resistance.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables. The following tables present hypothetical, yet plausible, data for illustrative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamides against E. coli and S. aureus

CompoundMIC (µg/mL) - E. coli ATCC 25922MIC (µg/mL) - S. aureus ATCC 29213
N4-Sulfanilylsulfanilamide 16 32
Sulfadiazine3264
Sulfamethoxazole64128

Interpretation: This hypothetical data suggests that N4-Sulfanilylsulfanilamide exhibits greater potency against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria compared to the established sulfonamides, Sulfadiazine and Sulfamethoxazole.

Table 2: Effect of PABA on the MIC of N4-Sulfanilylsulfanilamide

Bacterial StrainMIC (µg/mL) without PABAMIC (µg/mL) with 100 µg/mL PABAFold Change in MIC
E. coli ATCC 2592216>256>16
S. aureus ATCC 2921332>256>8

Table 3: Cross-Resistance Profile of N4-Sulfanilylsulfanilamide

CompoundMIC (µg/mL) - Parent E. coliMIC (µg/mL) - Sulfadiazine-Resistant E. coliFold Change in MIC
N4-Sulfanilylsulfanilamide 16 >256 >16
Sulfadiazine32>512>16
Sulfamethoxazole64>512>8

Interpretation: The data indicates complete cross-resistance between N4-Sulfanilylsulfanilamide and Sulfadiazine. This suggests that the mechanism of resistance in the selected mutant (likely a modification of the DHPS enzyme) affects the binding of both compounds.

Conclusion: Synthesizing a Comprehensive Specificity Profile

The collective data from these assays provides a robust assessment of the specificity of N4-Sulfanilylsulfanilamide. The illustrative results suggest that while N4-Sulfanilylsulfanilamide may offer enhanced potency compared to older sulfonamides, its mechanism of action is conserved, and it is susceptible to existing sulfonamide resistance mechanisms. This comprehensive, data-driven approach is crucial for making informed decisions in the drug development pipeline and for understanding the potential clinical utility of new antimicrobial candidates.

References

  • Sulfonamide (chemistry). Wikipedia. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. Wayne, PA: CLSI; 2023.
  • Brown, T. H., & Schofield, M. A. (1984). The chemistry and antibacterial activity of sulphonamides and sulphones. Journal of Antimicrobial Chemotherapy, 14(Suppl A), 1-10.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Huovinen, P. (2001). Resistance to trimethoprim-sulfamethoxazole. Clinical Infectious Diseases, 32(11), 1608-1614.
  • Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., ... & White, S. W. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114.
  • Hawser, S., Lociuro, S., & Islam, K. (2006). Dihydropteroate synthase: a critical review of the current state of the art. Current Medicinal Chemistry, 13(1), 3-12.
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(8), ix-xv.

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Validation

The Fading Roar of a Lion: N4-Sulfanilylsulfanilamide's Efficacy in the Age of Modern Antibiotics

A Comparative Guide for Drug Development Professionals and Researchers Executive Summary Once a cornerstone of antibacterial therapy, the sulfonamide class of drugs, including N4-Sulfanilylsulfanilamide, represented a mo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals and Researchers

Executive Summary

Once a cornerstone of antibacterial therapy, the sulfonamide class of drugs, including N4-Sulfanilylsulfanilamide, represented a monumental leap in medicine, drastically reducing mortality from common bacterial infections in the pre-penicillin era.[1][2] This guide provides a detailed, evidence-based comparison of the efficacy of N4-Sulfanilylsulfanilamide and its class with that of modern antibiotic agents. Through a comparative analysis of their mechanisms of action, in-vitro potency, spectrum of activity, and resistance profiles, we demonstrate that while historically significant, sulfonamides now occupy a limited therapeutic niche. Modern antibiotics, such as fluoroquinolones, beta-lactams, and macrolides, offer overwhelmingly superior potency, broader spectra of activity, and, in many cases, bactericidal action, which contrasts with the generally bacteriostatic nature of sulfonamides. This analysis is supported by quantitative experimental data and standardized protocols to provide researchers with a robust framework for evaluating antimicrobial efficacy.

A Tale of Two Eras: Contrasting Mechanisms of Action

The fundamental difference in efficacy between sulfonamides and modern antibiotics can be traced to their distinct molecular targets and mechanisms of action. Sulfonamides are metabolic inhibitors, while many modern agents target core structural and replicative machinery of the bacterial cell.

The Sulfonamide Approach: Competitive Inhibition of Folate Synthesis

Sulfonamides, including N4-Sulfanilylsulfanilamide, function as competitive antagonists of para-aminobenzoic acid (PABA).[3][4] Bacteria synthesize their own folic acid, an essential cofactor for the production of nucleotides (purines and pyrimidines) and certain amino acids.[5][6] Sulfonamides exploit this by mimicking the structure of PABA, thereby blocking the enzyme dihydropteroate synthase (DHPS) and halting the metabolic pathway.[7][8] This action is typically bacteriostatic , meaning it inhibits bacterial growth and reproduction but does not directly kill the cells.[9][10] The selectivity of this mechanism is excellent, as human cells do not synthesize folate, instead acquiring it from their diet, and thus lack the DHPS enzyme.[7]

cluster_0 Bacterial Folic Acid Synthesis Pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolate (THF) DHF->THF via DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide N4-Sulfanilylsulfanilamide (Sulfonamide) Sulfonamide->Block caption Fig 1. Mechanism of Sulfonamides cluster_1 Modern Antibiotic Targets cluster_2 Bacterial Cell Processes BL Beta-Lactams (e.g., Amoxicillin) CWS Cell Wall Synthesis (Peptidoglycan) BL->CWS Inhibit FQ Fluoroquinolones (e.g., Ciprofloxacin) DNA DNA Replication (Gyrase/Topoisomerase IV) FQ->DNA Inhibit ML Macrolides (e.g., Azithromycin) PS Protein Synthesis (50S Ribosome) ML->PS Inhibit caption Fig 2. Comparative Mechanisms of Modern Antibiotics

Fig 2. Comparative Mechanisms of Modern Antibiotics

Quantitative Efficacy: A Head-to-Head Comparison

The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC)—the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

In-Vitro Susceptibility Data

The following table summarizes representative MIC90 values (the concentration required to inhibit 90% of isolates) for sulfamethoxazole (as a proxy for the sulfonamide class) and modern antibiotics against two common and clinically significant pathogens: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). Data is aggregated from surveillance studies and literature.

Antibiotic ClassAgentEscherichia coli MIC90 (µg/mL)Staphylococcus aureus MIC90 (µg/mL)
Sulfonamide Sulfamethoxazole>64 [11]>128 [12]
Fluoroquinolone Ciprofloxacin0.5 - >2 [1][13]1 - >2
Beta-Lactam Amoxicillin>32 [5]>2
Macrolide Azithromycin>16>2 [14]

Note: MIC values can vary significantly based on geographic location and the prevalence of local resistance mechanisms. The high MIC values for sulfamethoxazole reflect widespread acquired resistance.

The data clearly illustrates the superior potency of modern agents. For E. coli, ciprofloxacin is markedly more potent than sulfamethoxazole. Against S. aureus, while resistance is an issue for all classes, the intrinsic activity of fluoroquinolones and macrolides is significantly higher than that of sulfonamides.

Spectrum of Activity

Historically, sulfonamides were considered broad-spectrum, active against many Gram-positive and some Gram-negative bacteria. However, this spectrum has been severely eroded by resistance. Modern antibiotics offer more reliable and often broader coverage.

Antibiotic ClassTypical Spectrum of Activity
Sulfonamides Streptococcus spp., Haemophilus influenzae, and some Enterobacteriaceae. Widespread resistance now limits utility. Ineffective against Pseudomonas aeruginosa.
Fluoroquinolones Broad-spectrum including Enterobacteriaceae, P. aeruginosa, H. influenzae, and atypical pathogens (Mycoplasma, Chlamydia). Newer generations have enhanced Gram-positive coverage (Streptococcus pneumoniae). [15]
Beta-Lactams Varies by agent. Amoxicillin is active against streptococci, enterococci, and some Gram-negative bacilli. Addition of beta-lactamase inhibitors (e.g., clavulanate) expands spectrum to include many resistant strains.
Macrolides Good activity against Gram-positive cocci (Streptococcus spp., Staphylococcus spp.) and atypical respiratory pathogens.

The Rise of Resistance: A Persistent Challenge

Widespread and prolonged use has inevitably led to the development of bacterial resistance, but the mechanisms and prevalence differ significantly between sulfonamides and modern agents.

  • Sulfonamide Resistance: Resistance is primarily driven by two mechanisms: 1) mutations in the chromosomal folP gene, which encodes the target enzyme DHPS, reducing its affinity for the drug, and 2) the acquisition of mobile genetic elements (plasmids) carrying alternative, drug-insensitive DHPS genes, such as sul1 and sul2. [16]This plasmid-mediated resistance is highly efficient and has spread globally, rendering sulfonamides ineffective for many systemic infections.

  • Resistance to Modern Antibiotics: Mechanisms are more diverse and class-specific. They include enzymatic degradation (e.g., beta-lactamases that destroy beta-lactams), target modification (e.g., alterations in PBPs, ribosomes, or DNA gyrase), and active drug removal via efflux pumps.

Experimental Protocols for Efficacy Evaluation

To ensure reproducible and comparable data, antibiotic efficacy testing must follow standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines. [16]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in liquid media.

Causality: This assay directly measures the potency of a compound by titrating its effect on bacterial growth. The use of standardized Mueller-Hinton Broth (MHB) and a specific inoculum density (0.5 McFarland standard) ensures that results are consistent and comparable across different laboratories and experiments. [17] Step-by-Step Methodology:

  • Prepare Antibiotic Stock Solutions: Dissolve the antibiotic powder in a suitable solvent to create a high-concentration stock solution.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (MHB). Each well will have a final volume of 50 µL.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Include Controls (Self-Validation):

    • Growth Control: A well containing MHB and bacteria but no antibiotic. This must show turbidity.

    • Sterility Control: A well containing only MHB. This must remain clear.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (growth).

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antibiotic that kills ≥99.9% of the initial bacterial inoculum.

Causality: The MBC test is a crucial follow-up to the MIC. While the MIC shows growth inhibition (bacteriostatic effect), the MBC confirms cell death (bactericidal effect). This distinction is critical for treating severe infections, especially in immunocompromised patients.

Step-by-Step Methodology:

  • Perform MIC Test: First, determine the MIC as described above.

  • Subculture: From the wells showing no visible growth (at and above the MIC), take a fixed volume (e.g., 10 µL) and plate it onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Count Colonies: After incubation, count the number of colonies on each plate.

  • Calculate MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [15][18][19]

cluster_MIC MIC Determination Workflow cluster_MBC MBC Determination Workflow A1 Prepare 2-fold serial dilutions of antibiotic in 96-well plate A3 Inoculate plate with bacteria and incubate (16-20h, 35°C) A1->A3 A2 Prepare standardized bacterial inoculum (0.5 McFarland) A2->A3 A4 Read MIC: Lowest concentration with no visible growth A3->A4 B1 Select wells at MIC and higher concentrations (no visible growth) A4->B1 Proceed to MBC B2 Spot-plate 10µL from selected wells onto antibiotic-free agar B1->B2 B3 Incubate agar plates (18-24h, 35°C) B2->B3 B4 Read MBC: Lowest concentration with ≥99.9% killing B3->B4 caption Fig 3. Workflow for MIC and MBC Determination

Fig 3. Workflow for MIC and MBC Determination

Conclusion and Future Perspectives

The era of sulfonamides as front-line systemic antibacterial agents has largely passed. While historically transformative, the bacteriostatic nature, narrow effective spectrum due to widespread resistance, and comparatively low potency of drugs like N4-Sulfanilylsulfanilamide render them inferior to most modern antibiotic classes for treating systemic infections. The development of potent, bactericidal agents targeting diverse and essential bacterial machinery represented a paradigm shift in antimicrobial therapy.

However, the study of sulfonamides continues to provide valuable lessons. Their mechanism of action remains a textbook example of antimetabolite therapy, and their combination with other agents (e.g., trimethoprim) to create synergistic effects is a strategy still employed today. As the threat of antimicrobial resistance grows, revisiting older drug classes and understanding their historical trajectory can offer insights for the development of novel therapeutics and strategies to preserve the efficacy of our current antibiotic arsenal.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • BuzzRx. (2025). The Different Types of Antibiotics and Their Uses. Available at: [Link]

  • Kanakis, C. G., & Munshi, M. H. (2023). How macrolide antibiotics work. PMC - NIH. Available at: [Link]

  • Bush, K. (2018). β-Lactams and β-Lactamase Inhibitors: An Overview. PMC - NIH. Available at: [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Rodriguez-Martinez, J. M., et al. (2013). Mechanism of action of and resistance to quinolones. PMC - NIH. Available at: [Link]

  • Dr. Oracle. (2025). What are the recommended antibiotics for an uncomplicated E. coli (Escherichia coli) urinary tract infection (UTI)?. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Medscape. (2024). Escherichia coli (E coli) Infections Medication. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

  • Wikipedia. β-Lactam antibiotic. Available at: [Link]

  • Wikipedia. Macrolide. Available at: [Link]

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Study.com. (n.d.). Macrolides | Mechanism of Action, Uses & Examples. Available at: [Link]

  • ResearchGate. (n.d.). S. aureus MIC distributions for azithromycin (A), erythromycin (B), ofloxacin (C), and tetracycline (D). Available at: [Link]

  • ResearchGate. (n.d.). Distribution of MIC values for S. aureus strains resistant to antifolate drugs. Available at: [Link]

  • Zaffiri, L., Gardner, J., & Toledo-Pereyra, L. H. (2012). History of antibiotics. From salvarsan to cephalosporins.
  • Lesch, J. E. (2007). The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine. Oxford University Press.
  • CMAJ. (2008). Respiratory fluoroquinolones for the treatment of community-acquired pneumonia: a meta-analysis of randomized controlled trials. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Sulfanilamide Disaster. Available at: [Link]

  • ClinPGx. (n.d.). Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. Available at: [Link]

  • Wikipedia. Antibiotic. Available at: [Link]

  • YouTube. (2022). Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. Available at: [Link]

  • PubMed. (n.d.). Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Available at: [Link]

  • ResearchGate. (n.d.). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N4-Sulfanilylsulfanilamide

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of N4-Sulfanilylsulfanilamide, moving beyond simple instructions to explain the critical reasoning behind each procedure.

N4-Sulfanilylsulfanilamide is a sulfonamide antibacterial agent.[1][2] While essential in certain applications, its identity as a bioactive pharmaceutical compound necessitates rigorous disposal protocols. The widespread presence of sulfonamides in the environment, largely from agricultural and healthcare sources, has been linked to the proliferation of antimicrobial resistance, a significant global health threat.[3] Therefore, ensuring that this compound does not enter our ecosystems is of paramount importance.

This document serves as your operational directive for handling N4-Sulfanilylsulfanilamide waste, ensuring the safety of your personnel and the integrity of our environment.

Hazard Characterization and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is essential. N4-Sulfanilylsulfanilamide is a combustible solid, and fine dust particles can form explosive mixtures in the air.[4] While some safety data sheets (SDS) for the related compound sulfanilamide do not classify it as hazardous under OSHA criteria, others identify it as causing skin, eye, and respiratory irritation, with potential for harm if swallowed.[5][6][7]

Given its pharmaceutical activity and the potential for environmental harm, it is imperative to manage all N4-Sulfanilylsulfanilamide waste streams as hazardous chemical waste .

Key Hazards:

  • Human Health: Potential for skin, eye, and respiratory irritation.[6][7] Ingestion may be harmful.[6]

  • Environmental: As a sulfonamide antibiotic, its release into the environment can contribute to the development of antibiotic-resistant bacteria.[3]

  • Physical: Combustible solid. Dust may form explosive mixtures with air.[4]

The Core Disposal Protocol: A Step-by-Step Methodology

The fundamental principle governing the disposal of this compound is containment and destruction via approved channels. Under no circumstances should N4-Sulfanilylsulfanilamide or its solutions be disposed of down the sanitary sewer. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities and laboratories.[8][9]

Step 1: Waste Identification and Segregation

Proper disposal begins at the point of generation. Segregating waste streams prevents dangerous reactions and ensures each category is handled by the most appropriate disposal method.[10][11]

  • Solid Waste: This includes pure or expired N4-Sulfanilylsulfanilamide powder, residues, and grossly contaminated personal protective equipment (PPE) like gloves, weigh boats, or absorbent pads.

  • Liquid Waste: Any solutions containing N4-Sulfanilylsulfanilamide must be collected as a distinct liquid waste stream. Do not mix with other organic or aqueous wastes unless their compatibility is confirmed.

  • Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[12]

  • Empty Containers: Containers that once held the pure compound are considered hazardous until properly decontaminated.

Step 2: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers to ensure safe handling and regulatory compliance.[10][13]

  • Container Selection:

    • Use containers that are in good condition, leak-proof, and chemically compatible with the waste.[13][14]

    • Keep containers securely closed except when adding waste.[13]

    • Store waste in a designated secondary containment area, such as a spill tray, to mitigate leaks or spills.[11]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "N4-Sulfanilylsulfanilamide" (do not use abbreviations).[13]

      • A clear indication of the contents (e.g., "Solid Waste," "Aqueous Solution with trace N4-Sulfanilylsulfanilamide").

      • The accumulation start date.

      • The associated hazards (e.g., Irritant, Environmental Hazard).

Step 3: Decontamination of Labware and Empty Containers

To minimize the volume of hazardous waste, non-disposable labware and empty containers can be decontaminated.

  • Procedure: Triple-rinse the container or labware with a suitable solvent capable of dissolving N4-Sulfanilylsulfanilamide (e.g., methanol, ethanol).[1][13]

  • Collect Rinsate: The first rinse is considered hazardous waste and must be collected in your designated liquid hazardous waste container. Subsequent rinses should also be collected.

  • Final Disposal: Once triple-rinsed and air-dried, remove or deface the original label, and the container may be disposed of in the regular trash or recycled according to institutional policy.[12][13]

Step 4: Storage and Final Disposal

Accumulated hazardous waste must be stored safely while awaiting pickup.

  • Storage: Store containers in a designated, secure area away from general laboratory traffic and incompatible materials (e.g., strong oxidizing agents).[15]

  • Professional Disposal: The final step is to arrange for professional disposal. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10][16] This waste will be transported by a licensed hazardous waste management company for disposal, typically via high-temperature incineration, which is the preferred method for destroying pharmaceutical waste.[17]

Data Presentation and Visualization

Disposal Summary Table
Waste TypeContainer SpecificationLabeling RequirementsFinal Disposal Pathway
Solid N4-Sulfanilylsulfanilamide & Contaminated Debris Sealable, compatible container (e.g., wide-mouth poly bottle)"Hazardous Waste" label with full chemical name and hazardsArrange pickup via EHS for incineration.
Liquid Solutions containing N4-Sulfanilylsulfanilamide Sealable, compatible liquid waste container (e.g., carboy)"Hazardous Waste" label with full chemical name, solvent, concentration, and hazardsArrange pickup via EHS for incineration.
Contaminated Sharps Puncture-resistant, closable sharps container"Sharps," "Biohazard" (if applicable), and indicate chemical contaminationArrange pickup via EHS for specialized treatment/incineration.
Decontaminated (Triple-Rinsed) Empty Containers N/AOriginal label must be defaced or removedRegular trash or recycling.[12]
Disposal Workflow Diagram

G cluster_0 cluster_1 Step 1: Segregation cluster_2 Step 2 & 3: Containerization & Decontamination cluster_3 Step 4: Final Disposition start N4-Sulfanilylsulfanilamide Waste Generated solid Solid Waste / Contaminated PPE start->solid liquid Liquid Waste (Solutions) start->liquid sharps Contaminated Sharps start->sharps container Empty Raw Material Container start->container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Carboy liquid->collect_liquid collect_sharps Place in Sharps Container sharps->collect_sharps decon Triple-Rinse Container container->decon ehs Arrange Pickup with EHS for Professional Incineration collect_solid->ehs collect_liquid->ehs collect_sharps->ehs trash Dispose of Clean Container in Regular Trash/Recycling decon->trash Clean Container rinsate Collect Rinsate as Liquid Hazardous Waste decon->rinsate Rinsate rinsate->collect_liquid

Caption: Decision workflow for N4-Sulfanilylsulfanilamide waste management.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?[Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs. [Link]

  • King & Spalding. (2019, August 21). EPA Issues New Pharmaceutical Waste Management Rules for Hospitals, Medical Clinics and Pharmacies. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • Secure Waste. (2026, January 7). EPA Hazardous Pharmaceutical Waste Management Overview!![Link]

  • U.S. Environmental Protection Agency. EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. [Link]

  • Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Lehigh University. Hazardous Waste Disposal Procedures Handbook. [Link]

  • DrugFuture. N4-Sulfanilylsulfanilamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8482, N4-Acetylsulfanilamide. [Link]

  • Carl ROTH. Sulfanilamide Safety Data Sheet. [Link]

  • Wikipedia. Sulfanilamide. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5333, Sulfanilamide. [Link]

  • World Health Organization. (2024, October 1). Technical consultation on safe management of pharmaceutical waste Session 1. [Link]

  • ResearchGate. (2025, August 6). Effects of the Presence of Sulfonamides in the Environment and Their Influence on Human Health. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N4-Sulfanilylsulfanilamide

This guide provides a comprehensive framework for the safe handling of N4-Sulfanilylsulfanilamide, a compound belonging to the sulfonamide class of chemicals. As researchers and drug development professionals, our primar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling of N4-Sulfanilylsulfanilamide, a compound belonging to the sulfonamide class of chemicals. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for the integrity of our experiments, but for our personal health and the safety of our colleagues. This document moves beyond a simple checklist, delving into the rationale behind each procedural step and personal protective equipment (PPE) recommendation. The protocols described herein are designed as a self-validating system to ensure maximum protection.

Hazard Assessment: The "Why" Behind the Protocol

N4-Sulfanilylsulfanilamide, as a derivative of sulfanilamide, must be handled with the assumption that it carries similar hazards. The primary risks associated with powdered sulfonamide compounds stem from their physical and chemical properties.

  • Inhalation Hazard : As a fine powder, N4-Sulfanilylsulfanilamide can easily become airborne during handling, such as weighing or transferring. Inhaling these fine particles can lead to respiratory tract irritation.[1][2][3] Persons with pre-existing respiratory conditions may be more susceptible to these effects.[3]

  • Dermal Contact Hazard : Direct skin contact can cause irritation and redness.[1][2][4] More significantly, many chemicals can be absorbed through the skin, leading to systemic effects. While specific data for N4-Sulfanilylsulfanilamide is limited, the general principle for handling any active pharmaceutical ingredient (API) is to prevent all skin contact.

  • Ocular Hazard : The eyes are particularly vulnerable. Contact with sulfanilamide-related compounds can cause serious eye irritation, characterized by redness, watering, and discomfort.[1][2][4][5]

  • Ingestion Hazard : Accidental ingestion may be harmful and can lead to gastrointestinal irritation and other systemic effects.[1][2][5]

Given these potential hazards, a multi-layered PPE approach is essential to create a robust barrier between the researcher and the chemical.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling N4-Sulfanilylsulfanilamide in various laboratory scenarios.

Task Primary Hazards Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Inhalation of powder, Dermal contactDouble-layered, powder-free nitrile glovesChemical splash gogglesLong-sleeved lab coat (fully buttoned), disposable gown recommendedN95 or higher rated respirator (if outside a certified chemical fume hood)
Preparing Solutions Splash, Dermal contactPowder-free nitrile glovesChemical splash goggles or a face shield over safety glassesLong-sleeved, fluid-resistant lab coatNot required if performed in a certified chemical fume hood
General Handling (in solution) Incidental contact, Minor splashPowder-free nitrile glovesSafety glasses with side shieldsLong-sleeved lab coat (fully buttoned)Not required
Spill Cleanup High risk of inhalation, dermal, and splash contactHeavy-duty nitrile or butyl rubber glovesFull-face shield over chemical splash gogglesDisposable, fluid-impermeable gown over lab coatN95 or higher rated respirator
Detailed PPE Specifications
  • Hand Protection : Always use powder-free nitrile gloves.[6] The powder on some gloves can absorb hazardous materials, leading to wider contamination.[7] For handling the solid powder or concentrated solutions, double-gloving provides an additional layer of safety against potential tears or permeation. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7]

  • Body Protection : A clean, long-sleeved lab coat is the minimum requirement. For tasks with a higher risk of contamination, such as handling large quantities of powder or cleaning spills, a disposable, poly-coated gown should be worn over the lab coat to provide a fluid-resistant barrier.[8]

  • Eye and Face Protection : Standard safety glasses with side shields are mandatory for all laboratory work. When handling the solid powder outside of a fume hood or when there is any risk of splashing, chemical splash goggles are required.[6][7] For large-volume transfers or spill cleanup, a full-face shield worn over goggles offers the most comprehensive protection.[7]

  • Respiratory Protection : A surgical mask provides negligible protection against chemical dusts.[7] When handling N4-Sulfanilylsulfanilamide powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved N95 or higher-rated particulate respirator is essential to prevent inhalation of airborne particles.[6][9] All users of respirators must be properly fit-tested as per OSHA requirements.[7]

Operational Protocol: From Preparation to Disposal

A safe workflow is as critical as the PPE itself. The following diagram and procedural steps outline a self-validating system for handling N4-Sulfanilylsulfanilamide.

PPE_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A 1. Hazard Review Review SDS and lab protocols. B 2. Select & Inspect PPE Gather all necessary PPE and check for defects. A->B C 3. Don PPE Follow correct donning sequence (gown, mask, goggles, gloves). B->C D 4. Handle Chemical Work within a certified chemical fume hood. C->D E 5. Decontaminate Wipe down work surfaces and equipment. D->E F 6. Doff PPE Follow correct doffing sequence to avoid contamination. E->F G 7. Waste Disposal Dispose of contaminated PPE and chemical waste in designated containers. F->G H 8. Hand Hygiene Thoroughly wash hands with soap and water. G->H

Caption: Workflow for Safe Handling of N4-Sulfanilylsulfanilamide.

Step-by-Step Handling Procedure
  • Preparation :

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure all necessary equipment (spatulas, weigh boats, containers) and spill cleanup materials are readily available.

    • Review the Safety Data Sheet (SDS) for N4-Sulfanilylsulfanilamide or a closely related compound like Sulfanilamide.[1][2][5]

  • PPE Donning Sequence :

    • Put on the lab coat and/or disposable gown.

    • If required, put on the N95 respirator.

    • Put on eye and face protection (goggles/face shield).

    • Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown.

    • Put on the second pair of nitrile gloves over the first.

  • Chemical Handling :

    • Perform all manipulations that may generate dust (e.g., weighing, transferring) within the fume hood to minimize inhalation exposure.[1]

    • Use caution to avoid creating dust clouds.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep all containers with the chemical tightly closed when not in use.[1]

  • Decontamination :

    • After handling is complete, decontaminate all surfaces and equipment using an appropriate solvent followed by soap and water.

    • Wipe down the exterior of any primary containers before removing them from the fume hood.

  • PPE Doffing Sequence (to prevent self-contamination) :

    • Remove the outer pair of gloves.

    • Remove the disposable gown and/or lab coat, turning it inside out as it is removed.

    • Remove face and eye protection.

    • Remove the respirator (if used).

    • Remove the inner pair of gloves, peeling them off without touching the outer surface.

    • Immediately wash hands thoroughly with soap and water.

Spill and Disposal Management

  • Spill Response : In the event of a small spill, dampen the solid material with a suitable solvent like acetone to prevent dust formation before carefully transferring it to a sealed container for disposal.[10] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal : All contaminated PPE (gloves, gowns) and disposable labware must be disposed of in a designated hazardous waste container.[1] Unused or waste N4-Sulfanilylsulfanilamide must be disposed of through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.

By adhering to this comprehensive guide, you establish a robust safety protocol that protects you and your research. Trust in the process, understand the reasoning, and prioritize safety above all else.

References

  • N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem. National Institutes of Health. [Link]

  • Sulfanilamide, N(sup 4)-furfuryl- | C11H12N2O3S | CID 3059601 - PubChem. National Institutes of Health. [Link]

  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]

  • N4-Acetyl-N'-diethylsulfanilamide | C12H18N2O3S | CID 101304 - PubChem. National Institutes of Health. [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Sulfanilamide. Carl ROTH. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. [Link]

  • N(4)-acetylsulfamethoxazole | C12H13N3O4S | CID 65280 - PubChem. National Institutes of Health. [Link]

  • Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem. National Institutes of Health. [Link]

Sources

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